The following technical monograph provides an in-depth analysis of Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate , a critical chiral -amino acid derivative used in peptidomimetic drug discovery. Introduction & Signif...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph provides an in-depth analysis of Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate , a critical chiral
-amino acid derivative used in peptidomimetic drug discovery.
Introduction & Significance
Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate is the methyl ester of (S)-
-tyrosine. Unlike canonical -amino acids, -amino acids possess an extra methylene group () in the backbone, conferring unique conformational stability and resistance to proteolytic degradation.
In drug discovery, this specific scaffold is a high-value pharmacophore used in the synthesis of:
Integrin Antagonists: Targeting
and receptors for anti-thrombotic and anti-cancer therapies.
Peptidomimetics: Creating
-peptides that fold into stable helices (14-helices) with extended biological half-lives.
Eluxadoline Intermediates: Though Eluxadoline uses a phenylalanine derivative, the tyrosine analog serves as a precursor for hydroxylation variants.
Identification & Registry Data
Accurate identification is critical due to the prevalence of structural isomers (meta- vs para-substitution) and regioisomers (
- vs -amino acids).
Core Registry Data
Parameter
Data
Notes
IUPAC Name
Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate
Specific stereochemistry at C3.
Common Name
(S)--Tyrosine methyl ester
Often cited in peptide chemistry.
CAS No.[1][2][3][4][5][6][7][8][9][10] (Free Base)
Meta-Isomer: Methyl (3S)-3-amino-3-(3-hydroxyphenyl)propanoate. Distinction: -OH at position 3 of the phenyl ring.[1][8][11][12]
Synthesis & Production Methodologies
Two primary routes exist for the production of this scaffold: the Classic Chemical Homologation (Arndt-Eistert) and the Biocatalytic Route (Enzymatic Resolution).
Route A: Arndt-Eistert Homologation (Chemical)
This method preserves the chirality of the starting material (L-Tyrosine) but requires protection of the reactive phenol and amine groups.
Protocol Logic:
Protection: L-Tyrosine is converted to
-Boc--Benzyl-L-Tyrosine to prevent side reactions with the diazomethane.
Activation: The carboxylic acid is activated as a mixed anhydride.
Diazotization: Reaction with diazomethane yields the
-diazoketone.
Wolff Rearrangement: Silver-catalyzed rearrangement in methanol extends the carbon chain by one methylene unit and simultaneously forms the methyl ester.
Route B: Biocatalytic Synthesis (Green Chemistry)
Recent advances utilize Phenylalanine Aminomutase (PAM) enzymes engineered to accept tyrosine substrates. This converts 4-hydroxycinnamic acid (p-coumaric acid) directly into (S)-
-tyrosine, followed by chemical esterification.
Synthesis Workflow Diagram
The following diagram illustrates the decision logic and chemical flow for the Arndt-Eistert route, which is the standard for laboratory-scale synthesis.
Caption: Step-wise Arndt-Eistert homologation pathway for converting L-Tyrosine to the target
-amino ester.
Experimental Protocol (Laboratory Scale)
Objective: Synthesis of Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate HCl via Homologation.
Diazoketone Formation:
Dissolve
-Boc--Benzyl-L-Tyrosine (10 mmol) in anhydrous THF (50 mL) at -15°C.
Add
-methylmorpholine (11 mmol) followed by isobutyl chloroformate (11 mmol). Stir for 15 min.
Filter the precipitated salts rapidly.
Add the filtrate to a solution of diazomethane in ether (Caution: Explosion Hazard) at 0°C. Stir for 3 hours.
Evaporate solvent to yield the crude diazoketone (yellow solid).
Wolff Rearrangement:
Dissolve the diazoketone in anhydrous Methanol (100 mL).
Add Silver Benzoate (0.1 eq) dissolved in triethylamine (1 mL).
Reflux the mixture in the dark for 2 hours (evolution of
gas observed).
Concentrate in vacuo and purify via silica gel chromatography (Hexane/EtOAc) to obtain the protected
-amino ester.
Deprotection:
Step A (Boc removal): Treat with 4M HCl in Dioxane for 1 hour. Concentrate to dryness.[13]
Step B (Benzyl removal): Dissolve residue in MeOH, add 10% Pd/C, and stir under
(1 atm) for 4 hours.
Filter through Celite and concentrate to yield the target HCl salt (CAS 134430-96-9) .
Analytical Characterization
To validate the synthesis, the following spectral features must be confirmed. The key distinction from the
-isomer is the ABX coupling pattern of the C2 protons.
Method
Diagnostic Signal
Interpretation
1H NMR (DMSO-d6)
2.6–2.9 ppm (m, 2H)
C2-Methylene protons . Distinct ABX system typical of -amino acids.
1H NMR
4.3–4.5 ppm (m, 1H)
C3-Methine proton . Shifted downfield due to the amine and phenyl ring.
1H NMR
3.55 ppm (s, 3H)
Methyl Ester . Sharp singlet confirming esterification.
13C NMR
~40 ppm
C2-Methylene carbon . Confirms beta-backbone (absent in alpha-amino acids).
Mass Spec
[M+H]+ = 196.1
Confirms molecular mass of the free base.
Handling & Stability
Storage: Store the HCl salt at -20°C under desiccant. The free base is prone to cyclization (forming a
-lactam) or polymerization upon prolonged storage at room temperature.
Solubility: Highly soluble in Methanol, DMSO, and Water (as HCl salt). Sparingly soluble in non-polar solvents (Hexane).
Safety: The free amine is a mild irritant. If synthesizing via Route A, strict safety protocols for Diazomethane (explosive, toxic) are mandatory.
References
Matrix Scientific. (n.d.). Methyl 3-amino-3-(4-hydroxyphenyl)propanoate.[8][9][12] Retrieved from
ABCR GmbH. (n.d.). AB489462 | CAS 134430-96-9. Retrieved from
LookChem. (n.d.). Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate CAS Data. Retrieved from
National Institutes of Health (NIH). (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. PubMed Central. Retrieved from
ChemicalBook. (n.d.). Boc-L-Tyrosine methyl ester synthesis (Reference for Alpha-precursor). Retrieved from [14]
(S)-beta-tyrosine methyl ester chemical structure and properties
The following technical guide details the chemical structure, properties, and synthesis of (S)- -Tyrosine Methyl Ester , specifically defined here as Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate . Technical Guide: (...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, properties, and synthesis of (S)-
-Tyrosine Methyl Ester , specifically defined here as Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate .
Technical Guide: (S)-
-Tyrosine Methyl Ester
Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
(S)-
-Tyrosine Methyl Ester is a critical non-proteinogenic amino acid derivative used primarily as a chiral building block in the synthesis of -peptides , peptidomimetics , and naturally occurring antibiotics like edeine . Unlike its -amino acid counterpart (L-Tyrosine), the -isomer confers exceptional proteolytic stability to peptide backbones, making it a high-value scaffold for designing metabolically stable peptide therapeutics (foldamers).
This guide provides a rigorous analysis of the 3-amino-3-aryl isomer, distinguishing it from the homologated
-homotyrosine, and details a scalable enzymatic resolution protocol for its production.
Chemical Identity & Structural Analysis[1][2]
Nomenclature & Disambiguation
In the field of peptidomimetics, "
-tyrosine" is a term often used ambiguously. It is critical to distinguish between the two primary isomers used in drug design:
Target Compound (True
-Tyrosine):3-amino-3-(4-hydroxyphenyl)propanoate .[1] The amino group is attached to the -carbon relative to the carboxylate, which is also the benzylic position. This structure is found in the antibiotic edeine.
Common Analog (
-Homotyrosine):3-amino-4-(4-hydroxyphenyl)butanoate . This is the Arndt-Eistert homologation product of L-Tyrosine.
Soluble in MeOH, DMSO, DMF; Sparingly soluble in water
pKa (Est.)
8.5 (Amine), 10.0 (Phenol)
Stability
Stable under dry conditions at -20°C. Ester susceptible to hydrolysis at pH > 8.
Synthesis & Manufacturing Protocol
The most robust route to enantiopure (S)-
-tyrosine methyl ester is the Rodionov Synthesis followed by Enzymatic Kinetic Resolution . This method is preferred over asymmetric synthesis for scale-up due to the low cost of starting materials (4-hydroxybenzaldehyde) and the high enantiomeric excess (>99% ee) achievable via biocatalysis.
Logical Workflow (Graphviz)
Caption: Synthesis of (S)-beta-tyrosine methyl ester via Rodionov condensation and Lipase-catalyzed kinetic resolution.
Detailed Protocol
Stage 1: Synthesis of Racemic -Tyrosine (Rodionov Reaction)
Purification: Recrystallize from EtOAc/Hexanes to upgrade ee% to >99%.
Analytical Characterization
To validate the identity and purity of (S)-
-tyrosine methyl ester, the following analytical parameters must be met.
NMR Spectroscopy (300 MHz, DMSO-d
)
9.35 (s, 1H): Phenolic -OH.
7.15 (d, 2H, J=8.5 Hz): Aromatic protons (ortho to alkyl).
6.70 (d, 2H, J=8.5 Hz): Aromatic protons (ortho to OH).
4.25 (t, 1H):-CH (Chiral center). Distinctive shift compared to -Tyr.
3.55 (s, 3H): Methyl ester (-OCH).
2.60 (d, 2H):-CH (Methylene adjacent to carbonyl).
Mass Spectrometry
Method: ESI-MS (Positive Mode)
Expected Ion:
m/z
Chiral HPLC (Enantiomeric Excess)
Column: Chiralcel OD-H or AD-H.
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.
Flow Rate: 1.0 mL/min.
Detection: UV @ 280 nm.
Target: ee > 98%.
Applications in Drug Discovery[11]
(S)-
-Tyrosine methyl ester serves as a pivotal scaffold in modern medicinal chemistry. Its applications are driven by its ability to induce specific secondary structures (helices) in peptides that are resistant to enzymatic degradation.
Pharmacophore Logic & Signaling
Caption: Strategic applications of (S)-beta-tyrosine methyl ester in drug development.
Specific Use Cases
Proteolytic Stability: Incorporation of
-tyrosine into peptide sequences (e.g., somatostatin analogs) dramatically increases half-life in plasma by inhibiting recognition by standard proteases.
Edeine Biosynthesis: It is the direct precursor to the "isoserine" moiety found in Edeine, a potent inhibitor of protein synthesis.
Integrin Inhibitors:
-amino acids are used to freeze the conformation of RGD (Arg-Gly-Asp) mimetics, improving selectivity for integrin subtypes ( vs ).
Handling & Safety (MSDS Highlights)
Hazard Classification: Irritant (Skin/Eye).
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation (browning) over time due to the phenol and amine groups; the HCl salt is more stable.
PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the thionyl chloride step.
References
Rodionov Synthesis of Beta-Amino Acids: Rodionov, V. M.; Malevinskaya, E. T. "Synthesis of
-amino acids." Ber. Dtsch. Chem. Ges.1926, 59, 2952.
Enzymatic Resolution: Amano Enzyme Inc. "Lipase PS Amano SD: Technical Data Sheet."
Beta-Peptides & Foldamers: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helv. Chim. Acta1996 , 79, 913-941.
Biological Activity of Beta-Tyrosine: Grybaite, B., et al. "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds." Antibiotics2024 , 13, 193.[4]
Chemical Structure Validation: PubChem Database. "3-amino-3-(4-hydroxyphenyl)propanoic acid." CID 440311.[5]
difference between alpha-tyrosine and beta-tyrosine methyl ester
Topic: Structural Isomerism and Pharmacological Divergence: A Technical Guide to -Tyrosine vs. -Tyrosine Methyl Esters Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Develo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Isomerism and Pharmacological Divergence: A Technical Guide to
-Tyrosine vs. -Tyrosine Methyl Esters
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The transition from
-amino acids to their -analogues represents a pivotal strategy in modern peptidomimetic drug design. While L-tyrosine methyl ester (-Tyr-OMe) serves as a standard building block for peptide synthesis and a precursor for catecholamines, its utility in therapeutics is limited by rapid proteolytic degradation. In contrast, -tyrosine methyl ester—specifically the -homologue derived via Arndt-Eistert homologation—offers a unique pharmacological profile characterized by resistance to chymotrypsin-mediated hydrolysis and the ability to form stable secondary structures (foldamers).
This guide dissects the structural, synthetic, and functional divergences between these two scaffolds, providing actionable protocols for their synthesis and analysis.
Structural & Stereochemical Divergence
To navigate the "beta" landscape accurately, one must distinguish between the homologue (common in foldamers) and the positional isomer (found in natural products like edeine).
Safety Critical: Diazomethane is explosive and carcinogenic. Use specialized glassware (fire-polished, no ground joints) and generate in situ or use trimethylsilyldiazomethane (
) as a safer alternative.
[5]
Physicochemical & Spectroscopic Profiles
Distinguishing these isomers requires precise spectroscopic analysis. The shift of the amine group alters the magnetic environment of the backbone protons significantly.
Comparative Data Table
Feature
-Tyr-OMe
-Homo-Tyr-OMe
Molecular Weight
195.22 g/mol (Free base)
209.24 g/mol (+14 Da, )
H NMR (-H)
~3.7 - 4.2 ppm (multiplet)
~2.4 - 2.6 ppm (multiplet, adjacent to ester)
H NMR (-H)
~2.9 - 3.1 ppm (benzylic)
~4.3 - 4.5 ppm (methine attached to amine)
Proteolytic Stability
< 30 min (Chymotrypsin)
> 24 hours (Chymotrypsin)
pKa (Amine)
~7.3 (Lower due to ester proximity)
~8.8 - 9.2 (Higher, further from EWG)
Secondary Structure
Random coil / -helix (in peptides)
14-Helix (stable foldamer)
Technical Insight (NMR):
In
-Tyr-OMe, the proton on the chiral center is the -proton, appearing downfield (~4.0 ppm) due to the electron-withdrawing carboxyl and amine groups. In -Tyr-OMe, the chiral center carrying the amine is now the -carbon, but the -position is occupied by a methylene group (). This methylene appears upfield (~2.5 ppm) as a diastereotopic pair, a hallmark of -amino acids.
Pharmacological Implications
Proteolytic Resistance (The "Beta" Advantage)
-Tyrosine residues are primary cleavage sites for chymotrypsin , which targets the carboxyl side of aromatic amino acids.
Mechanism: The catalytic triad of chymotrypsin requires the substrate backbone to align in a specific conformation.
Beta-Effect: The insertion of the extra methylene group in
-Tyr-OMe distorts the scissile bond geometry, rendering it unrecognizable to the protease S1 pocket [1]. This makes -Tyr derivatives ideal for oral peptide drugs requiring metabolic stability.
Peptidomimetics and Foldamers
-amino acids are not just stable; they are structural architects.
-Peptides: Flexible, require multiple residues to form helices.
-Peptides:-Tyr-OMe residues promote the formation of 14-helices (defined by 14-membered ring hydrogen bonds between and ). This rigid scaffolding is used to design inhibitors for protein-protein interactions (PPIs) where side-chain orientation is critical [2].
Detailed Experimental Protocols
Protocol 1: Synthesis of
-Homotyrosine Methyl Ester (Arndt-Eistert)
Reference Standard: Modified from Seebach et al. [3]
Diazomethane (0.5 M in diethyl ether) [HANDLE WITH EXTREME CAUTION]
Silver Benzoate (
)
Anhydrous Methanol
Step-by-Step:
Activation: Dissolve N-Boc-Tyr(OtBu)-OH (10 mmol) in dry THF (50 mL) under Argon. Cool to -15°C. Add NMM (11 mmol) followed by dropwise addition of IBCF (11 mmol). Stir for 15 min to form the mixed anhydride.
Diazotization: Filter the precipitated NMM salts rapidly. Add the filtrate to a pre-cooled solution of diazomethane (excess, ~20 mmol) in ether at 0°C. Do not use ground glass joints. Stir for 3 hours while warming to RT.
Checkpoint: Solution should turn yellow (diazoketone formation).
Wolff Rearrangement: Evaporate excess diazomethane under a stream of nitrogen (in a fume hood). Dissolve the yellow residue (diazoketone) in anhydrous methanol (30 mL).
Homologation: Add Silver Benzoate (0.1 eq) dissolved in triethylamine (1 mL). The mixture will evolve
gas (bubbling).
Reaction End: Evolution of gas ceases and solution turns dark.
Workup: Filter through Celite to remove silver. Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc).
Deprotection (Optional): Treat with 4M HCl in Dioxane to yield the free amine methyl ester hydrochloride.
References
Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. Link
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). Beta-peptides: from structure to function. Chemical Reviews. Link
Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). Beta-peptides: synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[5] Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta. Link
Podlech, J., & Seebach, D. (1995). The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition. Link
biological significance of (S)-beta-tyrosine derivatives in nature
The following technical guide details the biological significance, biosynthetic origins, and pharmacological potential of (S)- -tyrosine derivatives, with a specific focus on the C-1027 (Lidamycin) enediyne complex. (S)-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological significance, biosynthetic origins, and pharmacological potential of (S)-
-tyrosine derivatives, with a specific focus on the C-1027 (Lidamycin) enediyne complex.
(S)-
-Tyrosine Derivatives: Biosynthetic Origins, Structural Utility, and Pharmacological Potential
Executive Summary
Topic: Biological Significance of (S)-
-Tyrosine Derivatives in Nature.
Primary Focus: The C-1027 (Lidamycin) Enediyne Complex.
Context: While -amino acids are rare in nature compared to their -counterparts, they are critical structural components of highly potent secondary metabolites. (S)--tyrosine is a distinguishing moiety of the enediyne antitumor antibiotic C-1027. Unlike the (R)--tyrosine found in chondramides (actin stabilizers), the (S)-isomer in C-1027 serves as a specific molecular recognition element that stabilizes the labile enediyne core and facilitates high-affinity DNA binding. This guide explores the unique biosynthetic pathway governed by the aminomutase SgcC4, the structural role of the (S)--tyrosine moiety, and protocols for its enzymatic synthesis and bioactivity assessment.
Structural & Biosynthetic Fundamentals
- vs.
-Tyrosine: The Isomeric Divergence
Nature utilizes two primary isomers of
-tyrosine, each dictating a distinct biological function. The stereochemical outcome is controlled by the specific Tyrosine Aminomutase (TAM) enzyme involved.
Feature
(S)--Tyrosine
(R)--Tyrosine
Source Organism
Streptomyces globisporus
Chondromyces crocatus
Key Natural Product
C-1027 (Lidamycin)
Chondramides
Biosynthetic Enzyme
SgcC4 (TAM family)
CmdF (TAM family)
Biological Target
DNA (Intercalator/Groove Binder)
F-Actin (Filament Stabilizer)
Structural Role
Stabilizes enediyne core; directs DNA binding.
Part of macrocyclic scaffold; fits hydrophobic cleft of actin.
Biosynthesis via Tyrosine Aminomutase (TAM)
The conversion of L-tyrosine ((S)-
-tyrosine) to (S)--tyrosine is catalyzed by SgcC4 , a 4-methylideneimidazole-5-one (MIO)-dependent aminomutase. This reaction involves an elimination-readdition mechanism where the amino group migrates from the -carbon to the -carbon.
Mechanism of SgcC4 (Retention vs. Inversion)
Unlike CmdF, which produces the (R)-isomer, SgcC4 directs the re-addition of ammonia to the si-face of the coumarate intermediate, yielding the (S)-configuration.
Caption: SgcC4 catalyzes the migration of the amino group to form (S)-
-tyrosine, which is subsequently chlorinated and hydroxylated to form the mature chromophore moiety.
Case Study: C-1027 (Lidamycin) and the (S)-Moiety
The Role of (S)-
-Tyrosine in C-1027
C-1027 is one of the most potent antitumor antibiotics known. It consists of an apoprotein (CagA) and a non-covalently bound chromophore. The chromophore contains a nine-membered enediyne core, a deoxy aminosugar, a benzoxazolinate, and the (S)-3-chloro-5-hydroxy-
-tyrosine moiety.
Proteolytic Stability: The
-amino acid linkage confers resistance to standard proteases, allowing the chromophore to survive intracellular transport.
Conformational Locking: The rigid stereochemistry of the (S)-
-tyrosine locks the chromophore into a conformation that fits precisely into the binding pocket of the CagA protein (protecting the labile enediyne) and the minor groove of DNA.
DNA Targeting: Upon release from the protein, the
-tyrosine moiety acts as an intercalator or groove binder, positioning the enediyne core for hydrogen abstraction from the DNA backbone.
Mechanism of Action: Double-Strand Breaks
The biological significance of the (S)-
-tyrosine moiety culminates in the drug's ability to induce specific double-strand DNA breaks.
Caption: The (S)-
-tyrosine moiety is essential for the sequence-specific binding that precedes the radical-mediated DNA cleavage.
Technical Workflows & Protocols
Protocol 1: Enzymatic Synthesis of (S)-
-Tyrosine
Objective: To synthesize and isolate (S)-
-tyrosine from L-tyrosine using recombinant SgcC4 enzyme. This protocol is essential for generating standards or precursors for drug development.
Reagents:
Recombinant SgcC4 (expressed in E. coli BL21(DE3) with N-terminal His-tag).
Substrate: L-Tyrosine (2 mM).
Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol.
Quenching Agent: 10% Trichloroacetic acid (TCA) or 1 M HCl.
Step-by-Step Methodology:
Enzyme Preparation:
Lyse E. coli cells expressing SgcC4 in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
Purify via Ni-NTA affinity chromatography.
Desalt into reaction buffer (50 mM Tris-HCl, pH 8.0).
Reaction Setup:
Mix 10
M purified SgcC4 with 2 mM L-tyrosine in a final volume of 500 L.
Incubate at 30°C for 2–4 hours.
Reaction Termination:
Add 50
L of 10% TCA to precipitate the protein.
Centrifuge at 14,000 x g for 10 min to remove precipitate.
Analysis & Purification (HPLC):
Column: Chiral phase column (e.g., Chirex 3126 or Crownpak CR(+)) is required to resolve (S)-
from (S)- and (R)- isomers.
Mobile Phase: 10 mM HClO
(pH 1.5) or aqueous methanol depending on column.
Detection: UV absorbance at 254 nm (or 280 nm).
Validation: Compare retention times against authentic (S)-
-tyrosine standards (synthesized chemically or purchased).
Protocol 2: In Vitro DNA Cleavage Assay
Objective: To validate the biological activity of C-1027 or synthetic analogues containing the (S)-
-tyrosine moiety by measuring the conversion of supercoiled plasmid DNA to nicked/linear forms.
Reagents:
Supercoiled Plasmid DNA (e.g., pBR322 or pUC19), 0.5
Discovery of Additional Members of the Tyrosine Aminomutase Enzyme Family.
Source: Journal of the American Chemical Society.
Significance: Contrasts SgcC4 (S-selective) with CmdF (R-selective).[2]
URL:[Link]
C-1027 Chromophore, a Potent New Enediyne Antitumor Antibiotic, Induces Sequence-Specific Double-Strand DNA Cleavage.
Source:[3] Biochemistry.[3][4][5][6][7]
Significance: Details the mechanism of action and DNA binding specificity directed by the chromophore structure.
URL:[Link]
Specificity of the Ester Bond-Forming Condensation Enzyme SgcC5 in C-1027 Biosynthesis.
Source: Biochemistry / NIH.
Significance: Confirms the (S)-configuration is required for the condensation step in C-1027 assembly.
URL:[Link]
Total Synthesis and Configurational Assignment of Chondramide A.
Source: Angewandte Chemie.
Significance: Establishes the (R)-configuration for Chondramides, serving as the stereochemical contrast to C-1027.
URL:[Link]
methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate molecular weight and formula
[1] Executive Summary Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate is a specialized chiral building block belonging to the class of -amino acid esters .[1] Unlike the ubiquitous -amino acids (like L-Tyrosine) used i...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate is a specialized chiral building block belonging to the class of
-amino acid esters .[1] Unlike the ubiquitous -amino acids (like L-Tyrosine) used in standard protein synthesis, this molecule features an amino group attached to the -carbon (C3), introducing an additional methylene group into the backbone.[1]
This structural modification confers unique properties critical for modern drug development, particularly in the design of peptidomimetics and foldamers . The molecule serves as a proteolytically stable scaffold that can induce specific secondary structures (helices and sheets) unavailable to natural peptides, making it a high-value intermediate for designing integrin inhibitors and metabolically stable peptide therapeutics.
Physicochemical Profile
The following data characterizes the specific (S)-enantiomer of the
(S)-configuration (derived from L-Tyrosine via homologation)
Physical State
White to off-white crystalline solid
Solubility
Soluble in MeOH, DMSO, dilute acids; sparingly soluble in water
pKa (Predicted)
Amine: ~9.0; Phenol: ~10.0
Critical Distinction: Alpha vs. Beta Isomers
Researchers must distinguish this molecule from its structural isomer, Methyl L-tyrosinate (CAS 1080-06-4).[1] Both share the same formula (C
HNO) and molecular weight (195.22), but their connectivity differs fundamentally.[1]
Synthetic Pathways[1][3]
The synthesis of enantiopure
-amino acids is non-trivial.[1] The most authoritative route for preserving chirality is the Arndt-Eistert Homologation starting from natural L-Tyrosine.[1]
Protocol A: Arndt-Eistert Homologation (Chiral Pool Strategy)
This method extends the carbon chain by one methylene unit while retaining the stereochemistry of the
Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of methanol. The intermediate ketene is trapped by methanol to form the methyl ester directly.
Deprotection: Selective removal of side-chain protecting groups if necessary.
Protocol B: Enzymatic Resolution (Scalable)
For industrial scales, a racemic synthesis followed by enzymatic resolution is often preferred.
Esterification: Conversion to the racemic methyl ester.
Resolution: Lipase-catalyzed hydrolysis (e.g., Candida antarctica Lipase B)[1] selectively hydrolyzes one enantiomer, leaving the desired (S)-ester or acid.
[1][4]
Applications in Drug Discovery[1][5][6][7]
Peptidomimetics & Foldamers
Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate is a "beta-amino acid" monomer.[1] When polymerized or incorporated into peptide chains, it creates foldamers —synthetic oligomers with well-defined secondary structures.[1]
Stability: The extra methylene group prevents recognition by standard proteases (trypsin, chymotrypsin), significantly increasing the in vivo half-life of the drug.
Structure:
-peptides can form stable 14-helices or 12-helices, providing novel scaffolds for disrupting protein-protein interactions.[1]
Integrin Inhibitors
The RGD (Arg-Gly-Asp) sequence is a common target for integrin inhibitors (anti-thrombotic, anti-cancer).[1] Replacing the central amino acids with a
-tyrosine scaffold alters the distance and orientation between the charged termini, allowing for high-affinity, subtype-selective binding to integrins like .[1]
Natural Product Total Synthesis
This molecule serves as a core intermediate in the synthesis of complex secondary metabolites, such as Chondramides and Jaspamides , which possess potent actin-stabilizing properties.
Handling and Stability
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The phenolic hydroxyl group is susceptible to oxidation over long periods; protect from light.
Hygroscopicity: Moderately hygroscopic. Allow the container to equilibrate to room temperature before opening to prevent condensation.
Solubility:
Preferred Solvents: Methanol, Ethanol, DMSO, DMF.
Avoid: Pure water (unless acidified).
Safety: Standard PPE required. Treat as a potential irritant. No specific acute toxicity data is widely published for this specific ester, so handle with "Universal Precautions" for novel chemical entities.
References
LookChem. (n.d.). Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate - CAS 177966-65-3.[1] Retrieved from [1]
Podlech, J., & Seebach, D. (1995).[2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472. (Foundational methodology for beta-amino acid synthesis).
ChemicalBook. (n.d.). Methyl L-tyrosinate Properties (Isomer Comparison). Retrieved from [1]
Kavaliauskas, P., et al. (2024). "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds..." Antibiotics, 13(2), 193.[3][4] Retrieved from [1]
A Technical Guide to Methyl 3-((4-hydroxyphenyl)amino)propanoate: A Core Scaffold for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals Abstract The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Among these, β-amino acid derivatives stand out for their ab...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Among these, β-amino acid derivatives stand out for their ability to form unique peptide structures and serve as versatile intermediates. This guide provides a comprehensive technical overview of methyl 3-((4-hydroxyphenyl)amino)propanoate , a key building block that merges the structural features of a β-amino acid with a phenolic moiety. We will elucidate its chemical identity, provide a detailed, field-proven synthesis protocol, and explore its application as a foundational scaffold for the development of new antimicrobial agents. This document is intended to serve as a practical resource for researchers engaged in medicinal chemistry and the design of next-generation therapeutics.
Elucidating the Chemical Identity: Nomenclature and Synonyms
The nomenclature surrounding substituted propionates can lead to ambiguity. The query "methyl 3-amino-3-(4-hydroxyphenyl)propionate" could imply a structure where both the amino and the 4-hydroxyphenyl groups are attached to the third carbon (C-3), a derivative of β-tyrosine. However, a more extensively documented and synthetically accessible isomer is methyl 3-((4-hydroxyphenyl)amino)propanoate . In this molecule, the 4-hydroxyphenyl group is attached to the nitrogen atom of a β-alanine methyl ester.
This guide focuses on the latter, a compound that has been successfully synthesized and utilized as a scaffold for creating libraries of potential drug candidates.[1] To ensure clarity, its identifiers and synonyms are summarized below.
Synthesis of the Core Scaffold: An Aza-Michael Addition Approach
The synthesis of methyl 3-((4-hydroxyphenyl)amino)propanoate is elegantly achieved via an aza-Michael addition (or conjugate addition) reaction. This choice of reaction is mechanistically sound and experimentally robust for forming the crucial carbon-nitrogen bond.
Causality of Experimental Design:
The reaction leverages the nucleophilic character of the amino group on 4-aminophenol and the electrophilic nature of the β-carbon in methyl acrylate, an α,β-unsaturated ester. The electron-withdrawing ester group polarizes the double bond, making the β-carbon susceptible to attack. The reaction is typically conducted at reflux to provide the necessary activation energy for the addition to proceed at a practical rate. Isopropanol is an effective solvent as it readily dissolves the reactants and has a suitable boiling point for this transformation.
Detailed Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester[1]
This protocol is based on established methodologies for the synthesis of the target compound, designated as compound 2 in the source literature.[1]
Materials and Equipment:
4-Aminophenol (1.0 eq)
Methyl acrylate (1.2 eq)
2-Propanol (Isopropanol)
Round-bottom flask
Reflux condenser
Magnetic stirrer and heat source
Rotary evaporator
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminophenol (1.0 equivalent) in a suitable volume of 2-propanol.
Reagent Addition: To the stirred solution, add methyl acrylate (1.2 equivalents).
Reflux: Heat the reaction mixture to reflux and maintain this temperature for the duration indicated by reaction monitoring (e.g., via Thin Layer Chromatography, TLC).
Solvent Removal: Upon completion, allow the mixture to cool to room temperature. Remove the solvent (2-propanol) under reduced pressure using a rotary evaporator.
Purification: The resulting crude product can be purified by an appropriate method, such as column chromatography or recrystallization, to yield the pure N-(4-hydroxyphenyl)-β-alanine methyl ester.
Self-Validation and Quality Control:
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the successful formation of the N-CH₂ bond and the presence of both the hydroxyphenyl and methyl ester groups.
Mass Spectrometry (MS): To verify the molecular weight of the compound (195.22 g/mol ).
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of the core scaffold.
Application as a Scaffold in Antimicrobial Drug Development
The true value of methyl 3-((4-hydroxyphenyl)amino)propanoate for drug development professionals lies in its utility as a versatile chemical scaffold. While the compound itself exhibits only weak to moderate antimicrobial activity, it possesses key structural features that make it an ideal starting point for generating a library of more potent derivatives.[1]
Key Structural Features for Derivatization:
Secondary Amine: The nitrogen atom can be further functionalized.
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like hydrazides, providing a reactive handle for coupling with other molecules.[1]
Phenolic Hydroxyl Group: This group can be alkylated or acylated to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.
Aromatic Ring: The phenyl ring can be modified with various substituents to explore structure-activity relationships (SAR).
A recent study demonstrated this principle by converting the methyl ester into a hydrazide, which was then reacted with various aldehydes to produce a series of hydrazone derivatives.[1] This strategy successfully yielded novel compounds with significant, structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[1]
solubility of (S)-beta-tyrosine methyl ester in organic solvents
Solubility Profile and Physicochemical Characterization of (S)- -Tyrosine Methyl Ester Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of (S)- -Tyrosine Methyl E...
Author: BenchChem Technical Support Team. Date: February 2026
Solubility Profile and Physicochemical Characterization of (S)-
-Tyrosine Methyl Ester
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of (S)-
-Tyrosine Methyl Ester (Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate). As a critical chiral building block for peptidomimetics and -peptides, understanding its solvation thermodynamics is essential for optimizing coupling reactions, purification via recrystallization, and formulation.
This guide distinguishes between the Free Base and Hydrochloride Salt forms, as their solubility profiles are diametrically opposed in organic media.
Physicochemical Profile & Structural Logic[1]
To predict and manipulate solubility, one must first analyze the competing functional groups within the molecule.
Core Scaffold: A
-amino acid backbone (amino group on the -carbon relative to the carboxylate).
Lipophilic Domain: The methyl ester cap and the phenyl ring increase
compared to the zwitterionic free acid.
Hydrophilic/H-Bonding Domain: The phenolic hydroxyl (-OH) and the primary amine (-NH
) act as strong hydrogen bond donors and acceptors.
The Critical Distinction: Salt vs. Free Base
The solubility behavior is dictated by the protonation state of the primary amine.
Primary solvent for hydrogenation and deprotection.
Ethanol (EtOH)
High
Moderate
Good for recrystallization (often with ether).
Water
Low (< 5 g/L)
Very High (> 100 g/L)
Salt formation; biphasic extraction.
Polar Aprotic
DMSO
High
Very High
Stock solutions for bioassays; difficult to remove.
DMF
High
High
Peptide coupling reactions.
Acetonitrile (MeCN)
Moderate
Moderate/Low
HPLC mobile phase; recrystallization cosolvent.
Chlorinated
Dichloromethane (DCM)
High
Very Low
Critical: Used to extract Free Base from aqueous base.
Chloroform
High
Low
NMR solvent; extraction.
Esters/Ethers
Ethyl Acetate
Moderate/High
Poor
Standard extraction solvent for the free base.
Diethyl Ether
Low
Insoluble
Antisolvent: Used to precipitate the HCl salt.
THF
High
Moderate
General synthesis solvent.
Hydrocarbons
Hexanes/Heptane
Insoluble
Insoluble
Universal antisolvent for inducing turbidity.
Technical Insight: The "Standard Purification Protocol" for
-amino acid esters involves dissolving the crude oil (Free Base) in a minimal amount of dry Methanol, followed by the dropwise addition of HCl in Dioxane/Ether to precipitate the pure Hydrochloride Salt.
Do not rely on generic literature values. Batch-to-batch variations in crystal polymorphism can alter solubility. Use this Saturation Shake-Flask Method to generate precise data for your specific lot.
Workflow Visualization
The following diagram outlines the logical flow for determining solubility gravimetrically.
Caption: Step-by-step workflow for determining the thermodynamic solubility limit of the target compound.
Detailed Methodology (Gravimetric)
Preparation: Weigh approximately 50 mg of (S)-
-tyrosine methyl ester into a 4 mL glass vial.
Saturation: Add the target solvent in 100
L aliquots. Vortex for 30 seconds between additions.
Equilibration: Once solid persists (supersaturation), place the vial in a shaker at 25°C for 24 hours.
Filtration: Pass the supernatant through a 0.45
m syringe filter (PTFE for organics, Nylon for aqueous) into a pre-weighed vial.
Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.
Calculation:
Where is solubility (mg/mL), is the mass of the dried solid, and is the volume of liquid filtered.
Applications in Synthesis & Purification
The solubility differential between the salt and free base is the primary lever for purification.
Recrystallization Strategy (HCl Salt)
The most common impurity in the synthesis of methyl esters is the unreacted acid or the hydrolyzed free acid.
Dissolution: Dissolve crude (S)-
-tyrosine methyl ester HCl in hot Methanol or Isopropanol (approx. 5-10 mL/g).
Precipitation: Allow to cool to room temperature. If no crystals form, add Diethyl Ether or MTBE dropwise until the solution turns slightly turbid.
Crystallization: Store at 4°C overnight. The ester salt will crystallize as white needles, while non-polar impurities remain in the ether-rich mother liquor.
Extraction Strategy (Free Base)
To isolate the free base for peptide coupling:
Dissolve the HCl salt in water.
Adjust pH to ~9-10 using saturated NaHCO
or NaCO. Warning: Do not use strong NaOH, as it will hydrolyze the methyl ester to the acid.
Extract immediately with Dichloromethane (DCM) or Ethyl Acetate . The free base partitions into the organic layer.
Dry over MgSO
and evaporate.
Mechanism of Solvation
Understanding the molecular interactions helps in selecting co-solvents.
Caption: Interaction map showing how functional groups on the tyrosine derivative dictate solvent compatibility.
References
Sigma-Aldrich. L-Tyrosine methyl ester hydrochloride Product Specification. (Standard reference for alpha-isomer solubility behavior, applicable to beta-isomer salts).
Cayman Chemical. L-Alanine methyl ester (hydrochloride) Solubility Data. (Provides protocol for amino acid ester solubility in DMSO/DMF).
National Institutes of Health (PMC). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates. (Discusses neutralization of ester hydrochlorides to free bases for organic solubility).
ChemicalBook. Methyl 3-(4-hydroxyphenyl)propionate Properties. (Physicochemical data for the de-aminated analog, relevant for lipophilicity estimation).
Exploratory
commercial suppliers of high purity (S)-beta-tyrosine methyl ester
Sourcing and Validating High-Purity (S)- -Tyrosine Methyl Ester An In-Depth Technical Guide for Drug Development Part 1: The Core Directive – The "Alpha-Trap" Warning CRITICAL WARNING: Before initiating any purchase orde...
Author: BenchChem Technical Support Team. Date: February 2026
Sourcing and Validating High-Purity (S)-
-Tyrosine Methyl Ester
An In-Depth Technical Guide for Drug Development
Part 1: The Core Directive – The "Alpha-Trap" Warning
CRITICAL WARNING: Before initiating any purchase order, you must navigate the "Alpha-Trap."
90% of search results for "Tyrosine methyl ester" return L-Tyrosine methyl ester (CAS 1080-06-4) , which is the
-amino acid. The compound you require is the -amino acid isomer, where the amino group is positioned on the -carbon (position 3).
CAS Registry:149522-39-0 (Free base), 177966-65-3 (HCl salt - verify specific salt form with vendor)
Molecular Formula:
(Free base MW: 195.22 g/mol )
Critical Quality Attributes (CQAs):
Attribute
Specification
Rationale
| Enantiomeric Excess (ee) | > 98.5% (S)-isomer |
-amino acids are prone to racemization during synthesis (e.g., Rodionov reaction). High ee is critical for foldamer stability. |
| Regio-Purity | < 0.1% -isomer | The -isomer is a potent competitive inhibitor in peptide coupling. |
| Chemical Purity | > 97% (HPLC) | Common impurities include phloretic acid esters (des-amino) from incomplete amination. |
| Residual Metals | < 10 ppm Ag/Pd | If synthesized via Arndt-Eistert homologation, residual silver is a common contaminant. |
Part 3: Strategic Sourcing & Supplier Landscape
This compound is not a commodity chemical available for "next-day delivery" from general catalogs like Sigma-Aldrich or Fisher Scientific. It falls under "Specialty Building Blocks."
-Tyrosine (Wrong): The proton adjacent to the ester (-H) appears as a triplet or dd at 3.8–4.2 ppm . The -position is a (benzylic).
-Tyrosine (Correct): The proton adjacent to the ester is now a methylene () . You will see two protons (ABX system) adjacent to the carbonyl at 2.5–3.0 ppm . The benzylic position (now ) carries the amine and appears as a quartet/multiplet further downfield.
Pass Criteria: Presence of distinct
-methylene signals ( 2.5-3.0 ppm) integrating to 2H.
QC Workflow Diagram (Graphviz)
Caption: Analytical workflow to validate regio-chemistry (NMR) and enantiomeric excess (Chiral HPLC) before release.
Part 5: Handling and Stability
Storage: Store at -20°C. As a free amine ester, it is prone to diketopiperazine (DKP) formation (dimerization) if left in solution at neutral/basic pH for extended periods. Store as the HCl salt if possible.
Solubility: Soluble in MeOH, DMSO, and DMF. Limited solubility in DCM/EtOAc unless derivatized.
Usage: For peptide coupling, avoid strong bases that can cause racemization at the
-carbon. Use standard coupling reagents (HATU/DIC) with collidine or DIPEA.
References
ChemicalBook. Methyl (S)-3-amino-3-(4-hydroxyphenyl)propanoate - CAS 149522-39-0.
PepTech (Aapptec). Beta-Amino Acids in Peptide Synthesis.
Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Astec CHIROBIOTIC T.
Application Note: Protocol for Synthesizing Beta-Peptides Using (S)-beta-Tyrosine Methyl Ester
Abstract & Strategic Overview Beta-peptides ( -peptides) have emerged as a critical class of peptidomimetics in drug discovery due to their resistance to proteolytic degradation and their ability to adopt stable, predict...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
Beta-peptides (
-peptides) have emerged as a critical class of peptidomimetics in drug discovery due to their resistance to proteolytic degradation and their ability to adopt stable, predictable secondary structures (helices, sheets, and turns) distinct from their -peptide counterparts.
(S)-
-Tyrosine is a particularly high-value building block. Its aromatic side chain enables stacking interactions essential for stabilizing specific foldamer architectures and mediating protein-protein interactions. However, the synthesis of -peptides presents unique challenges compared to standard SPPS (Solid-Phase Peptide Synthesis), primarily due to the increased steric hindrance around the -carbon and the lower reactivity of the amino group.
This guide details a robust solution-phase synthesis protocol utilizing (S)-
-tyrosine methyl ester as a core building block. Unlike rigid templates, this protocol emphasizes the mechanistic rationale for reagent selection (e.g., HATU vs. EDC) to ensure high coupling efficiency and minimize racemization.
Critical Pre-Experimental Considerations
The Building Block: (S)-
-Tyrosine Methyl Ester
The starting material, (S)-
-tyrosine methyl ester, is typically derived from L-Tyrosine via the Arndt-Eistert homologation . This reaction sequence inserts a methylene group () between the -carbon and the carbonyl group, converting the -amino acid to a -amino acid with retention of configuration.
Stereochemistry: The (S)-configuration at the
-position corresponds to the L-configuration of the parent -amino acid.
Side-Chain Protection: While the methyl ester protects the C-terminus, the phenolic hydroxyl group of tyrosine is reactive.
Recommendation: For robust synthesis, use (S)-
-Tyrosine(OtBu) Methyl Ester . If the phenolic group is unprotected, strict pH control is required to prevent O-acylation. This protocol assumes the use of side-chain protected variants (e.g., O-tert-butyl or O-benzyl) to ensure "self-validating" purity.
Coupling Reagent Selection
Standard carbodiimides (EDC, DIC) often fail to drive
-amino acid couplings to completion due to steric bulk.
Preferred System:HATU / HOAt / DIPEA .
Rationale: The 7-azabenzotriazole group in HATU provides a "neighboring group effect" (anchimeric assistance) via the pyridine nitrogen, significantly accelerating the reaction rate for hindered amines like
Caution: Monitor closely to avoid racemization, although
-amino acids are generally more resistant than -analogs.
Acidify to pH 2-3 with
and extract with Ethyl Acetate.
The resulting free acid can now be activated (Phase 1, Step 1).
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points between N-terminal and C-terminal extension.
Figure 1: Decision logic and workflow for the incorporation of (S)-beta-tyrosine methyl ester into beta-peptides.
Troubleshooting & Optimization Matrix
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete Activation
Switch from HBTU to HATU or PyAOP . Ensure anhydrous solvents.
Steric Hindrance
Increase reaction time (up to 24h) or temperature (, caution with racemization).
O-Acylation
Unprotected Phenol
Use O-tBu or O-Bzl protected tyrosine. If impossible, keep pH < 8.0.
Aggregation
-Sheet Formation
Use "Magic Mixture" solvents (DCM/DMF/NMP) or add chaotropic salts (LiCl).
Racemization
Over-activation
Reduce base equivalents (DIPEA). Use Collidine (weaker base) instead of DIPEA.
References
Arndt-Eistert Homologation for Beta-Amino Acids:
Podlech, J., & Seebach, D. (1995).[3] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition.
Coupling Reagents for Beta-Peptides:
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[4][5] Journal of the American Chemical Society.
Beta-Peptide Structure and Stability:
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews.
Synthesis of Beta-Tyrosine Derivatives:
Lelais, G., & Seebach, D. (2004). "Beta-Amino Acids: Synthesis, Occurrence in Nature, and Components of Peptides." Biopolymers.
Application Note: Strategic Selection of Coupling Reagents for the Synthesis of Peptides Containing Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge and Opportunity of a Modified β-Amino Acid The incorporation of non-natural amino acids is a cornerstone of modern peptidomimeti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of a Modified β-Amino Acid
The incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic and drug design. Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate, a β-tyrosine derivative, is a valuable building block for creating peptides with enhanced pharmacological properties, such as improved metabolic stability and controlled conformation[1]. However, its successful incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents a distinct chemical challenge: the unprotected phenolic hydroxyl group on the side chain.
This nucleophilic -OH group can compete with the primary amine of the growing peptide chain during the acylation step, leading to undesirable O-acylation and the formation of branched or capped side products[2][3][4][5]. Therefore, the selection of an appropriate coupling reagent is not merely a matter of efficiency but is critical for directing the reaction exclusively toward amide bond formation and ensuring the integrity of the final peptide product. This guide provides a detailed analysis of coupling reagent selection and optimized protocols for the successful synthesis of peptides containing this valuable residue.
The Critical Choice: Selecting the Optimal Coupling Reagent
The success of peptide synthesis hinges on the rapid and complete activation of the carboxylic acid of the incoming amino acid, converting it into a highly reactive intermediate that readily forms an amide bond with the N-terminal amine of the peptide chain[6]. However, when a competing nucleophile like a phenolic hydroxyl is present, the kinetics and mechanism of this activation become paramount.
A Comparative Analysis of Common Coupling Reagent Classes
Modern peptide synthesis relies on several classes of "in-situ" activating reagents, primarily phosphonium and aminium/uronium salts, which offer significant advantages in speed and suppression of side reactions over older methods like carbodiimides[7].
Carbodiimides (e.g., DCC, DIC): While historically significant, reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are prone to significant side reactions, including racemization of the activated amino acid. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) is necessary to minimize this, but the reaction rates can be insufficient to prevent O-acylation of sensitive residues like tyrosine derivatives[8].
Phosphonium Salts (e.g., PyBOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) offer faster and cleaner reactions than carbodiimides[7][8]. They generate OBt-active esters which are effective for many standard couplings. However, for particularly challenging couplings or in the presence of highly nucleophilic side chains, their reaction kinetics may not be fast enough to completely outcompete O-acylation.
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): This class of reagents is renowned for high coupling efficiency and rapid reaction rates[8][9].
HBTU/HCTU: These reagents are based on HOBt and 6-Cl-HOBt, respectively, and are highly effective for routine synthesis[7][10]. They offer a good balance of reactivity and cost.
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) is widely regarded as one of the most powerful coupling reagents[8][9][11]. It is based on 1-hydroxy-7-azabenzotriazole (HOAt). The resulting OAt-active ester is significantly more reactive than its OBt counterpart due to the electron-withdrawing nature and anchimeric assistance of the pyridine nitrogen in the HOAt moiety[7][12][13]. This heightened reactivity leads to extremely fast amide bond formation, which is the key to preventing O-acylation of the phenolic side chain. The rapid consumption of the active ester by the intended N-terminal amine minimizes its lifetime in the reaction vessel, thereby reducing the opportunity for it to react with the hydroxyl group.
Recommendation and Rationale
For the incorporation of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate, HATU is the reagent of choice. Its ability to mediate extremely fast and efficient couplings provides the best defense against the competing O-acylation side reaction[7][11]. While more expensive than other reagents, the resulting increase in purity and yield of the target peptide justifies its use for this critical coupling step. HCTU can be considered a cost-effective alternative, though reaction times may need to be carefully optimized[10][14].
Reagent
Class
Activating Group
Racemization Risk
Key Consideration for Phenolic Residues
DIC/HOBt
Carbodiimide
OBt-ester
Moderate
Slower kinetics may permit O-acylation side reactions.
PyBOP
Phosphonium
OBt-ester
Low
Good, but may be inefficient for sterically hindered or sensitive couplings.
HBTU
Aminium
OBt-ester
Very Low
Highly efficient for standard couplings; a reliable workhorse reagent.
HATU
Aminium
OAt-ester
Extremely Low
Superior reactivity minimizes O-acylation by kinetically favoring N-acylation. [7][11]
Visualizing the Mechanism and Workflow
To better understand the process, the following diagrams illustrate the general mechanism of HATU-mediated coupling and the standard workflow of a Solid-Phase Peptide Synthesis (SPPS) cycle.
Caption: HATU-mediated activation and coupling mechanism.
Caption: Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Experimental Protocol: Fmoc-SPPS using HATU
This protocol outlines the manual coupling step for incorporating Fmoc-protected methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate onto a resin-bound peptide chain.
Swell the Resin: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel[11].
Deprotect: Treat the resin with a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 10-15 minutes[15].
Wash: Thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine and byproducts. A final wash with DCM can aid in swelling assessment.
Activation and Coupling Procedure
Prepare Activation Solution: In a separate vessel, dissolve the Fmoc-protected methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate (3-4 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal volume of DMF.
Add Base: Add DIPEA (6-8 eq.) to the activation solution. The solution may change color. Allow this mixture to pre-activate for 1-2 minutes before adding to the resin[11].
Initiate Coupling: Add the activation solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 45-90 minutes. Longer times may be required for this sterically hindered β-amino acid compared to standard α-amino acids[1].
Monitor for Completion: Take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test[11].
Negative Result (Yellow/Colorless Beads): The coupling is complete. Proceed to the washing step.
Positive Result (Blue/Purple Beads): The coupling is incomplete. Continue the reaction for another 30-60 minutes and re-test. If the test remains positive, a second coupling (recouple) with freshly prepared activation solution may be necessary[16].
Wash: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all excess reagents and byproducts[15]. The resin is now ready for the next deprotection and coupling cycle.
Troubleshooting Common Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Positive Kaiser Test after Coupling
1. Insufficient reaction time. 2. Steric hindrance from the β-amino acid or aggregating peptide sequence. 3. Inefficient reagent activation.
1. Extend the coupling time to 2 hours or more. 2. Perform a double coupling. 3. Ensure reagents are fresh and anhydrous. Increase reagent equivalents to 4-5 eq.
Detection of O-Acylated Side Product by MS
1. Coupling reaction is too slow. 2. Use of a less potent coupling reagent (e.g., DIC/HOBt).
1. Switch to HATU as the coupling reagent to maximize the rate of N-acylation. 2. Ensure precise stoichiometry; do not use a large excess of the activated amino acid if possible.
Resin Shrinking/Clumping
Peptide chain aggregation on the solid support.
1. Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP). 2. Perform the coupling at an elevated temperature (e.g., 40-50°C). 3. Incorporate structure-disrupting elements like pseudoprolines in the sequence if possible[17].
Mojsov, S. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-7. Retrieved from [Link]
APICMO. (n.d.). Mastering Peptide Synthesis: The Role of HATU as a Coupling Reagent. Retrieved from [Link]
The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
Wanjari, S. (2018). SIDE REACTION IN PEPTIDE SYNTHESIS. Slideshare. Retrieved from [Link]
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
Bayer, E. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]
American Laboratory. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. Retrieved from [Link]
Li, P., & Hu, W. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Retrieved from [Link]
Rehman, H., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
Arujõe, M., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(35), 3421-3425. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]
Albericio, F., & Subirós-Funosas, R. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials, 15(23), 8619. Retrieved from [Link]
Luxembourg Bio Technologies. (n.d.). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Retrieved from [Link]
Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. Retrieved from [Link]
Scribd. (n.d.). Side Reactions in Peptide Synthesis. Retrieved from [Link]
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
Application Notes and Protocols: (S)-β-Tyrosine Methyl Ester as a Chiral Building Block
Introduction: The Strategic Value of Chiral β-Amino Acids in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the demand for structurally novel and functionally sophisticated molecules is inces...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Chiral β-Amino Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the demand for structurally novel and functionally sophisticated molecules is incessant. Chiral building blocks are the foundational elements in the assembly of these complex molecular architectures, with their stereochemical integrity directly influencing the biological activity, pharmacokinetic profile, and safety of a drug candidate.[1][2] While α-amino acids have long been the cornerstone of peptide-based therapeutics, their susceptibility to proteolytic degradation often limits their clinical utility.
This has propelled the exploration of non-natural amino acids, among which β-amino acids have emerged as particularly compelling building blocks.[3] Peptides constructed from β-amino acids, known as β-peptides, exhibit remarkable resistance to enzymatic hydrolysis by proteases, a consequence of their altered backbone structure.[1][4] This inherent stability, coupled with their propensity to form stable, well-defined secondary structures such as helices and sheets, makes them exceptional candidates for the design of peptidomimetics with enhanced therapeutic potential.[2]
(S)-β-Tyrosine, a non-proteinogenic amino acid, offers a unique combination of these advantageous features. Its structure incorporates the key pharmacophoric elements of the natural α-amino acid L-tyrosine—a phenolic side chain capable of hydrogen bonding and aromatic interactions—within a proteolytically stable β-amino acid scaffold. The methyl ester derivative, (S)-β-tyrosine methyl ester, further enhances its utility as a synthetic intermediate by protecting the carboxylic acid moiety, thereby facilitating its incorporation into growing peptide chains and other complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of (S)-β-tyrosine methyl ester, equipping researchers with the knowledge to leverage this valuable chiral building block in their drug discovery and development programs.
Physicochemical and Structural Properties
The utility of (S)-β-tyrosine methyl ester as a building block is underpinned by its distinct physicochemical properties. The following table summarizes key data for the parent amino acid and its methyl ester. It is important to note that as a specialized, non-commercial compound, experimentally determined data for the methyl ester is not widely available; therefore, some values are estimated based on the known properties of the free acid and general principles of organic chemistry.
Property
(S)-β-Tyrosine
(S)-β-Tyrosine Methyl Ester
Molecular Formula
C₁₀H₁₃NO₃
C₁₁H₁₅NO₃
Molecular Weight
195.22 g/mol
209.24 g/mol
Appearance
White to off-white solid
Expected to be a white to pale yellow solid or oil
Melting Point
Data not readily available
Not determined; expected to be lower than the free acid
Optical Rotation [α]D
Dependent on solvent and pH
Not determined; will have a characteristic value
Solubility
Soluble in aqueous acid and base
Soluble in common organic solvents (e.g., MeOH, DCM, EtOAc)
Synthesis of (S)-β-Tyrosine Methyl Ester: A Multi-Step Approach
The synthesis of (S)-β-tyrosine methyl ester is a multi-step process that begins with the asymmetric synthesis of the parent β-amino acid, followed by esterification. The following sections provide detailed protocols for both enzymatic and chemical routes to (S)-β-tyrosine, and a subsequent esterification procedure.
Workflow for the Synthesis of (S)-β-Tyrosine Methyl Ester
Caption: Synthetic workflow for (S)-β-tyrosine methyl ester.
Protocol 1: Enzymatic Synthesis of (S)-β-Tyrosine
This protocol is adapted from methodologies employing phenylalanine aminomutases, which can catalyze the conversion of α-amino acids to their β-isomers or the direct amination of cinnamic acid derivatives.[3]
Materials:
Recombinant phenylalanine aminomutase (PAM) with (S)-selectivity
Purification system (e.g., ion-exchange chromatography or HPLC)
Procedure:
Prepare a buffered solution of trans-p-hydroxycinnamic acid and the ammonia source in the reaction vessel.
Equilibrate the solution to the optimal temperature for the enzyme (typically 30-40 °C).
Initiate the reaction by adding the phenylalanine aminomutase.
Monitor the reaction progress by HPLC, observing the formation of (S)-β-tyrosine.
Once the reaction has reached completion (or equilibrium), quench the reaction by adding 1 M HCl to denature the enzyme.
Extract the aqueous layer with an organic solvent to remove any unreacted starting material.
Adjust the pH of the aqueous layer to the isoelectric point of β-tyrosine to precipitate the product.
Alternatively, purify the (S)-β-tyrosine from the aqueous solution using ion-exchange chromatography.
Lyophilize the purified fractions to obtain (S)-β-tyrosine as a solid.
Characterize the product by NMR and mass spectrometry, and determine the enantiomeric excess by chiral HPLC.
Protocol 2: Fischer Esterification to (S)-β-Tyrosine Methyl Ester
This is a standard procedure for the esterification of amino acids.[5][6][7][8]
Materials:
(S)-β-Tyrosine
Anhydrous methanol
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
Round-bottom flask with a reflux condenser and magnetic stirrer
Ice bath
Saturated sodium bicarbonate solution
Brine solution
Anhydrous sodium sulfate or magnesium sulfate
Rotary evaporator
Procedure:
Suspend (S)-β-tyrosine in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the suspension in an ice bath.
Slowly add thionyl chloride or concentrated sulfuric acid dropwise with vigorous stirring. Caution: This reaction is exothermic.
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate.
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-β-tyrosine methyl ester.
Purify the product by silica gel column chromatography if necessary.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Peptide and Medicinal Chemistry
The primary application of (S)-β-tyrosine methyl ester is in the synthesis of β-peptides and peptidomimetics. The incorporation of this building block can confer several advantageous properties to the resulting molecules.
Enhanced Proteolytic Stability
One of the most significant benefits of using β-amino acids is the resulting resistance of the peptide backbone to degradation by proteases.[1][4][9] This is a critical feature for developing peptide-based drugs with improved in vivo half-lives.
Caption: Proteolytic stability of β-peptides vs. α-peptides.
Formation of Novel Secondary Structures
β-Peptides are known to adopt unique and stable helical and sheet-like secondary structures that are distinct from those of α-peptides.[2][10][11][12][13] These well-defined conformations can be exploited to mimic the bioactive conformations of natural peptides or to create novel scaffolds for targeting protein-protein interactions. The (S)-β-tyrosine residue, with its aromatic side chain, can participate in key interactions that stabilize these secondary structures.
Design of Bioactive Peptidomimetics
The phenolic side chain of (S)-β-tyrosine can mimic the function of L-tyrosine in biological recognition processes, such as binding to receptors or enzyme active sites.[14][15] By incorporating (S)-β-tyrosine methyl ester into a peptide sequence, it is possible to design peptidomimetics that retain the biological activity of the parent α-peptide while benefiting from enhanced proteolytic stability.
Conclusion
(S)-β-Tyrosine methyl ester is a valuable, albeit specialized, chiral building block for the synthesis of advanced peptidomimetics and other complex chiral molecules. While its synthesis requires a multi-step approach, the resulting compound provides access to molecules with enhanced proteolytic stability and novel structural motifs. The protocols and information provided in this guide are intended to facilitate the adoption of this promising building block in drug discovery and medicinal chemistry research, enabling the development of next-generation therapeutics with improved pharmacological properties.
References
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. [Link]
Theoretical analysis of secondary structures of beta-peptides. PubMed. [Link]
Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. PubMed. [Link]
Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. MDPI. [Link]
synthesis of peptidomimetics containing beta-tyrosine residues
Application Note: Synthesis of Peptidomimetics Containing -Tyrosine Residues Executive Summary & Rationale The incorporation of -amino acids into peptide backbones creates "foldamers"—peptidomimetics that adopt discrete,...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of Peptidomimetics Containing
-Tyrosine Residues
Executive Summary & Rationale
The incorporation of
-amino acids into peptide backbones creates "foldamers"—peptidomimetics that adopt discrete, stable secondary structures (helices, sheets, turns) unavailable to natural -peptides. -Tyrosine (-Tyr) is of particular significance in drug development. The side-chain phenol provides a critical handle for receptor interaction (mimicking the or interactions in helices), while the -backbone confers near-total resistance to proteolytic degradation.
This guide details the Arndt-Eistert homologation of L-Tyrosine to generate the
-homotyrosine monomer, followed by its integration into peptide sequences using optimized Solid Phase Peptide Synthesis (SPPS) protocols.
Module 1: Monomer Synthesis (
-Homotyrosine)
The most reliable route to enantiopure Fmoc-
-Tyr(tBu)-OH is the Arndt-Eistert homologation of the commercially available -amino acid. This process inserts a methylene group () between the carbonyl and the -carbon, preserving the side-chain stereochemistry.
Chemical Pathway Visualization
Figure 1: The Arndt-Eistert homologation pathway converting
Safety Alert: This protocol involves Diazomethane (
), which is explosive and toxic.[2][3] All steps must be performed in a dedicated fume hood with blast shields. Use plastic glassware where possible to avoid ground-glass joints (friction triggers explosion). Alternative: TMS-Diazomethane can be used but often requires optimization for yield.
Activation: Dissolve 5.0 mmol of Fmoc-Tyr(tBu)-OH in 25 mL dry THF under Argon. Cool to -15°C (ice/salt bath).
Base Addition: Add 5.0 mmol N-methylmorpholine (NMM) . Stir for 5 minutes.
Anhydride Formation: Dropwise add 5.0 mmol Isobutyl chloroformate (IBCF) . A white precipitate (NMM·HCl) will form.[3] Stir for 15 minutes at -15°C.
Diazotization: Filter the mixture rapidly (cold) to remove salts or proceed directly if using a cannula. Add the filtrate dropwise to a 0°C solution of diazomethane in diethyl ether (approx. 15 mmol, generated ex situ from Diazald).
Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. The yellow color should persist (indicating excess
).
Quench: Add dropwise acetic acid until the yellow color disappears (evolution of
).
Workup: Wash with saturated
, brine, dry over , and concentrate. Purify via flash chromatography (Hexane/EtOAc) to isolate the -diazoketone .
Phase B: Wolff Rearrangement
Dissolution: Dissolve the purified diazoketone in Dioxane/Water (9:1 v/v).
Catalysis: Add 10 mol% Silver Benzoate (
) .
Rearrangement: Sonicate the mixture in an ultrasonic bath at 40°C. The reaction is usually complete within 30–60 minutes (monitor by TLC; disappearance of the diazoketone spot).
Mechanism:[4][1][2][3][5] The silver catalyzes the loss of
, forming a carbene which rearranges to a ketene. Water attacks the ketene to form the free acid.
Isolation: Acidify to pH 2 with 1N HCl. Extract with EtOAc. The product, Fmoc-
-Tyr(tBu)-OH , is often obtained as a solid after evaporation and can be recrystallized.
Module 2: Solid Phase Assembly (SPPS)
-amino acids are sterically hindered and less reactive than their -counterparts. Standard DIC/HOBt coupling is often insufficient, leading to deletion sequences. We utilize HATU or COMU for high-efficiency coupling.
Coupling Reagent Selection Guide
Reagent
Class
Reactivity
Racemization Risk
Recommendation for -Tyr
HATU
Aminium/Uronium
Very High
Low (with HOAt)
Primary Choice. Use for difficult couplings.
COMU
Oxyma-based
Very High
Very Low
Excellent Alternative. Safer byproduct than HATU.
PyBOP
Phosphonium
High
Low
Good for cyclization steps.
DIC/HOBt
Carbodiimide
Moderate
Low
Avoid for -residues (too slow).
SPPS Workflow Visualization
Figure 2: Optimized SPPS cycle for introducing
-amino acids. Note the mandatory testing step.
Protocol: Coupling Fmoc-
-Tyr(tBu)-OH
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).
Scale: 0.1 mmol.
Fmoc Removal: Treat resin with 20% Piperidine in DMF (
min). Wash with DMF ( min).
Activation (Pre-activation is crucial):
In a vial, combine Fmoc-
-Tyr(tBu)-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq).
Dissolve in minimal dry DMF.
Add DIPEA (6.0 eq). The solution should turn yellow. Shake for 1 minute.
Coupling: Add the activated solution to the resin.
Time: Shake for 2 hours at RT. (Standard
-AA coupling is usually 45 min; -AA requires extended time).
Monitoring: Perform a Kaiser Test (for primary amines).
Result: If beads are colorless
Complete. If blue Incomplete.
Troubleshooting: If incomplete, perform a "Double Coupling" using fresh reagents for another 2 hours.
Capping (Optional but recommended): If deletion sequences are observed in MS, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF for 10 min.
Module 3: Validation & Structural Analysis
Synthesizing the molecule is half the battle; proving it adopts the intended "foldamer" structure is the other.
Circular Dichroism (CD) Spectroscopy
-peptides form distinct helices defined by hydrogen bond rings.
14-Helix: Formed by
-amino acids. Characterized by a minimum at ~214 nm .
12-Helix: Often requires cyclic constraints or alternating residues. Characterized by a minimum at ~205 nm and maximum at ~220 nm .
Protocol:
Dissolve purified peptidomimetic in Methanol or TFE (Trifluoroethanol promotes folding). Concentration: 50–100
M.
Record spectra from 190 nm to 260 nm.
Convert raw ellipticity (
) to Mean Residue Ellipticity (MRE) to normalize for peptide length.
Analytical HPLC & Mass Spectrometry
-peptides are more hydrophobic than -peptides.
Column: C18 Reverse Phase.
Gradient: Slower gradients (e.g., 1% B/min) are often required to separate diastereomers resulting from potential racemization during the Arndt-Eistert step.
Mass Spec: Look for the characteristic
Da mass shift per residue compared to the -analog.
References
Podlech, J., & Seebach, D. (1995).[1] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. [Link]
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. [Link]
Matthews, J. L., et al. (1997). "Syntheses of enantiomerically pure
-amino acids from -amino acids." Organic Syntheses. [Link]
Application Notes & Protocols: Strategic Protection of the Amine Function in (S)-beta-Tyrosine Methyl Ester
Authored for Researchers, Scientists, and Drug Development Professionals Preamble: The Strategic Imperative for Protecting β-Tyrosine (S)-beta-tyrosine is a non-canonical β-amino acid of significant interest in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Imperative for Protecting β-Tyrosine
(S)-beta-tyrosine is a non-canonical β-amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptide backbones can induce stable secondary structures, enhance proteolytic stability, and modulate biological activity. The successful synthesis of peptidomimetics and complex molecules incorporating (S)-beta-tyrosine methyl ester hinges on a robust and meticulously planned protecting group strategy. The molecule presents three distinct functional handles: a secondary amine, a methyl ester, and a phenolic hydroxyl group. Preventing undesired reactivity at the amine terminus is paramount for controlled, sequential chemical transformations such as peptide coupling.[1][2]
This guide provides an in-depth analysis of the most effective strategies for protecting the amine function of (S)-beta-tyrosine methyl ester. We move beyond mere procedural lists to explain the causality behind methodological choices, ensuring a framework that is both scientifically sound and practically reliable.
Pillar 1: The Logic of Selecting an Amine Protecting Group
The ideal protecting group is not a universal constant but is dictated by the planned synthetic route. The choice of an amine protecting group for (S)-beta-tyrosine methyl ester must be guided by the principle of orthogonality —the ability to selectively remove one protecting group in the presence of others.[1][3] The methyl ester is base-labile (saponification) and the phenolic hydroxyl may be protected with acid-labile or hydrogenation-labile groups. Therefore, the amine protection must be compatible with these potential downstream modifications.
Key Selection Criteria:
Ease of Introduction: The protection reaction should be high-yielding and straightforward, without requiring harsh conditions that could compromise the integrity of the starting material.[4][5]
Stability: The group must be inert to the reaction conditions planned for other parts of the molecule (e.g., peptide coupling reagents, conditions for modifying the phenol group).[4][5]
Selective Removal: Deprotection must occur under specific, mild conditions that do not affect the methyl ester, the phenol, or other protecting groups in the molecule.[4][5]
Suppression of Racemization: The protecting group must minimize the risk of epimerization at the chiral center, a known vulnerability of amino acids during activation steps.[6][7] Carbamate-based protecting groups are particularly effective in this regard.[][9]
Based on these pillars, three carbamate-based protecting groups have emerged as the industry standards for amine protection: the tert-Butoxycarbonyl (Boc) group, the Benzyloxycarbonyl (Cbz) group, and the 9-Fluorenylmethoxycarbonyl (Fmoc) group.
Pillar 2: Core Methodologies & Field Protocols
This section details the application and removal of the three primary protecting groups. Each protocol is designed to be a self-validating system, with explanations for critical steps.
A. The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is a cornerstone of peptide chemistry, prized for its stability to a wide range of reagents and its clean removal under acidic conditions.[][10] It is stable to basic conditions and catalytic hydrogenation, making it orthogonal to Cbz and Fmoc groups.[4]
Protection Workflow: Boc Group Introduction & Removal
Preparation of Chondramide Analogue Libraries Utilizing Modified β-Tyrosine Derivatives: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals in oncology and cell biology. Abstract Chondramides, a class of cyclic depsipeptides isolated from myxobacteria, have garnered significant interest as pote...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals in oncology and cell biology.
Abstract
Chondramides, a class of cyclic depsipeptides isolated from myxobacteria, have garnered significant interest as potent cytostatic agents that target the actin cytoskeleton.[1][2] Their unique mode of action, inducing actin polymerization, makes them valuable as molecular probes and potential anticancer therapeutics.[1][3] Structure-activity relationship (SAR) studies have revealed that the β-tyrosine moiety is a critical component of their pharmacophore, and modifications at this position can significantly modulate biological activity.[4][5] This document provides a detailed guide for the synthesis of chondramide analogues bearing modified β-tyrosine derivatives, offering a robust platform for the exploration of their therapeutic potential and for the development of novel actin-targeting probes. The protocols herein are designed to be self-validating, with explanations of the chemical principles and rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Introduction: The Significance of Chondramides and the Rationale for Analogue Synthesis
Chondramides are structurally complex natural products characterized by an 18-membered macrocyclic ring composed of a tripeptide subunit and a hydroxy acid.[5] The tripeptide core typically consists of L-alanine, N-methyl-D-tryptophan, and a unique (2S,3R)-3-amino-2-methoxy-3-(4-hydroxyphenyl)propanoic acid, a derivative of β-tyrosine.[6][7] The potent biological activity of chondramides stems from their ability to stabilize F-actin filaments, disrupting cellular processes reliant on dynamic actin cytoskeletons, such as cell division, migration, and invasion.[1][8] This has been demonstrated to inhibit cancer cell proliferation and metastasis.[3][8]
The synthesis of chondramide analogues is driven by the need to:
Explore Structure-Activity Relationships (SAR): Systematic modification of the β-tyrosine aromatic ring allows for the investigation of how electronic and steric factors influence binding affinity to actin and overall cytotoxicity.[5][9]
Improve Pharmacokinetic Properties: Analogue synthesis can address limitations of the natural product, such as metabolic instability or poor solubility.
Develop Molecular Probes: The incorporation of tags or fluorescent moieties via the β-tyrosine residue can generate powerful tools for studying actin dynamics in living cells.
This guide focuses on a well-established synthetic route that allows for the late-stage introduction of diverse functionalities onto the β-tyrosine aromatic ring, making it highly amenable to library synthesis.[4][5]
Overall Synthetic Strategy
The convergent synthetic strategy involves the preparation of three key building blocks: a dipeptide acid, a hydroxy ester, and the modified β-tyrosine derivative. These fragments are then coupled and subsequently cyclized to yield the final chondramide analogue.
Figure 1: General workflow for the synthesis of chondramide analogues.
Synthesis of the Modified β-Tyrosine Building Block
The synthesis of the β-tyrosine derivative is a critical part of the overall strategy and allows for the introduction of diversity. The following protocol is based on a well-established route starting from commercially available substituted cinnamic acids or their corresponding esters.[4][5][6]
Sharpless Asymmetric Dihydroxylation
This reaction stereoselectively introduces two hydroxyl groups across the double bond of the cinnamate precursor, setting the stereochemistry at the C2 and C3 positions. The choice of the chiral ligand (AD-mix-α or AD-mix-β) determines the facial selectivity of the dihydroxylation.
Rationale: The Sharpless asymmetric dihydroxylation is a highly reliable and predictable method for creating chiral diols with high enantiomeric excess.[10][11] The use of a catalytic amount of osmium tetroxide, regenerated by a stoichiometric oxidant, makes this reaction practical and cost-effective.
Figure 2: Sharpless Asymmetric Dihydroxylation.
Protocol 1: Asymmetric Dihydroxylation
To a stirred solution of the substituted methyl cinnamate (1.0 equiv) in a 1:1 mixture of t-butanol and water (10 mL/mmol of substrate), add the appropriate AD-mix (1.4 g/mmol of substrate).
Stir the resulting heterogeneous mixture vigorously at room temperature until the reaction is complete (typically 12-24 hours, monitor by TLC).
Quench the reaction by adding solid sodium sulfite (1.5 g/mmol of substrate) and stir for an additional hour.
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude diol by flash column chromatography on silica gel.
Regioselective Azidation via Mitsunobu Reaction
The introduction of the azide group at the C3 position is achieved through a Mitsunobu reaction. This reaction proceeds with inversion of configuration at the benzylic alcohol.
Rationale: The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including azides, with predictable stereochemical outcomes.[3][12] The reaction conditions are generally mild, making it suitable for complex molecules. The use of hydrazoic acid (HN₃), often generated in situ, serves as the nucleophile.[4]
Protocol 2: Mitsunobu Azidation
To a solution of the chiral diol (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF (10 mL/mmol of diol) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.
After stirring for 15 minutes, add a solution of hydrazoic acid in toluene (approx. 2 M, 2.0 equiv) dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the azido alcohol.
O-Methylation and Azide Reduction
The remaining hydroxyl group at C2 is methylated, and the azide is subsequently reduced to the primary amine.
Protocol 3: O-Methylation and Azide Reduction
O-Methylation: To a solution of the azido alcohol (1.0 equiv) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes, then add methyl iodide (1.5 equiv). Allow the reaction to warm to room temperature and stir until completion. Quench carefully with water and extract with ethyl acetate. Purify by column chromatography.
Azide Reduction: The azide can be reduced to the amine using various methods, such as catalytic hydrogenation (H₂, Pd/C) or by using triphenylphosphine followed by hydrolysis (Staudinger reaction). Catalytic hydrogenation is often preferred for its clean conversion. Dissolve the azido ester in methanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon pressure) until the reaction is complete. Filter the catalyst through Celite and concentrate the filtrate to obtain the desired β-amino ester.
Assembly of the Linear Depsipeptide and Macrolactamization
Peptide Couplings
The synthesized β-tyrosine derivative is coupled with a dipeptide acid (e.g., Boc-L-Ala-N-Me-D-Trp-OH) to form the linear tripeptide. This is followed by esterification with the hydroxy acid component.
Rationale: Amide bond formation is a critical step in this synthesis. The use of modern coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) provides high coupling efficiencies and minimizes racemization.[5][13]
Protocol 4: Peptide Coupling (General Procedure)
Dissolve the N-protected dipeptide acid (1.1 equiv) and the β-tyrosine amino ester (1.0 equiv) in anhydrous DMF.
Add HBTU or HATU (1.2 equiv) and DIPEA (2.5 equiv) to the solution.
Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).
Dilute the reaction with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting tripeptide by flash column chromatography.
Macrolactamization
The final step in the synthesis is the intramolecular cyclization to form the 18-membered macrocycle. This is typically achieved after deprotection of the N- and C-termini of the linear precursor.
Rationale: Macrolactamization is often a challenging step due to competing intermolecular oligomerization. The reaction is therefore carried out under high dilution conditions to favor the intramolecular cyclization. The Yamaguchi macrolactonization/lactamization conditions, which involve the formation of a mixed anhydride, are often effective for forming large rings.[7][14] Alternatively, peptide coupling reagents like TBTU can be used for the macrolactamization.[13]
Protocol 5: Macrolactamization
Deprotect the N- and C-termini of the linear depsipeptide precursor under appropriate conditions (e.g., TFA for Boc groups, saponification for methyl esters).
Dissolve the resulting amino acid in a large volume of anhydrous DMF or a mixture of DMF/DCM to achieve a high dilution (typically 0.5-1 mM).
Add the coupling reagent (e.g., TBTU, 1.5 equiv) and a base (e.g., DIPEA, 3.0 equiv).
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.
Upon completion, remove the solvent under reduced pressure.
Purify the crude cyclic depsipeptide by preparative HPLC to obtain the final chondramide analogue.
Characterization and Data Presentation
The synthesized analogues should be thoroughly characterized by mass spectrometry and NMR spectroscopy to confirm their identity and purity.[15][16]
Table 1: Representative Analytical Data for a Chondramide Analogue
Characterization Method
Expected Results
High-Resolution Mass Spectrometry (HRMS)
Calculated m/z value for [M+H]⁺ or [M+Na]⁺ should match the observed value within a narrow tolerance (e.g., ± 5 ppm).
¹H NMR
The spectrum should show characteristic signals for the amino acid residues, the polyketide chain, and the specific modifications on the β-tyrosine ring. Key signals include amide protons (δ 6.5-8.5 ppm), α-protons (δ 3.5-5.0 ppm), and aromatic protons.
¹³C NMR
The spectrum should show the expected number of carbon signals, including carbonyl carbons (δ 170-175 ppm) and aromatic carbons.
HPLC
A single major peak should be observed, with purity typically >95% as determined by peak area integration.
Biological Evaluation and Structure-Activity Relationships
The primary biological activity of chondramide analogues is their cytostatic effect on cancer cell lines. The potency is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) in cell viability assays.[17][18]
Table 2: Biological Activity of Selected Chondramide A Analogues with Modified β-Tyrosine Moieties
The data in Table 2 suggests that small, electron-withdrawing substituents at the 4-position of the β-tyrosine aryl ring are well-tolerated and can even lead to a slight increase in activity.[17] In contrast, a bulky and polar group like an amide at the 4-position significantly reduces the biological activity.[5] This highlights the sensitivity of the actin binding pocket to steric and electronic changes in this region of the molecule.
Conclusion
The synthetic strategies and protocols outlined in this application note provide a robust framework for the preparation of chondramide analogues with diverse modifications at the β-tyrosine residue. This approach enables the systematic exploration of structure-activity relationships, the development of improved therapeutic agents, and the generation of novel molecular probes for studying the actin cytoskeleton. The detailed protocols, coupled with the rationale behind the experimental choices, are intended to empower researchers in the fields of medicinal chemistry and chemical biology to further investigate this promising class of natural products.
References
A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues. Beilstein Journal of Organic Chemistry. [Link]
Synthesis of chondramide A analogues with modified β-tyrosine and their biological evaluation. Chemistry. [Link]
Synthesis of Chondramide A Analogues with Modified β-Tyrosine and Their Biological Evaluation. Chembiochem. [Link]
Synthetic Chondramide A Analogues Stabilize Filamentous Actin and Block Invasion by Toxoplasma gondii. ACS Chemical Biology. [Link]
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
Total Synthesis and Configurational Assignment of Chondramide A. Chemistry. [Link]
Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension. [Link]
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules. [Link]
Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry. [Link]
Supporting information. The Royal Society of Chemistry. [Link]
a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. Marine Drugs. [Link]
Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. Molecules. [Link]
Multistage characterization of label-derived oleamide: chromatographic purification with NMR structural elucidation and UPLC/Q-TOF-MS quantitation for pharmaceutical packaging compatibility assessment. Analytical Methods. [Link]
UNIVERSITY OF CALIFORNIA SAN DIEGO Isolation and Characterization of Natural Products from Marine Cyanobacteria Aided by Enhance. eScholarship.org. [Link]
-amino acids into peptide backbones creates "foldamers" with distinct secondary structures (helices, sheets) and significantly enhanced proteolytic stability. However, a frequent logistical hurdle in drug development is that many non-standard -amino acid building blocks are commercially available only as methyl esters (Fmoc--AA-OMe) rather than the free acids required for standard SPPS.
This Application Note provides a rigorous, dual-stream protocol:
Upstream Processing: Converting Fmoc-
-AA-OMe precursors into SPPS-ready free acids without compromising the Fmoc group.
Downstream Synthesis: Optimized coupling cycles for sterically hindered
-residues and strategies for generating C-terminal methyl esters directly on-resin.
Pre-Synthesis: The Methyl Ester Challenge
Standard SPPS requires a free carboxylic acid (
) to activate and couple to the N-terminus of the resin-bound chain. Methyl esters () are inert to standard carbodiimide/uronium activation. Therefore, saponification is a mandatory precursor step unless the ester is intended as the final C-terminal cap.
Protocol A: Chemoselective Hydrolysis (The
Method)
Recommended for high-value or racemization-prone residues.
Standard basic hydrolysis (LiOH) risks premature removal of the Fmoc group (base-labile). The Calcium Iodide (
) method is a superior, neutral-pH alternative that cleaves methyl esters via nucleophilic attack, leaving Fmoc/Boc groups intact [1].
Reagents:
Fmoc-
-AA-OMe (1.0 eq)
Calcium Iodide (
) (anhydrous, 3.0 eq)
Ethyl Acetate (EtOAc)
Procedure:
Dissolve Fmoc-
-AA-OMe in anhydrous EtOAc (0.1 M concentration).
Add
and reflux gently () under nitrogen for 4–6 hours.
Monitoring: Check TLC (Hexane:EtOAc 1:1). The ester spot (
) should disappear, replaced by the baseline acid spot.
-amino acids lack the reactive urgency of -amino acids due to the extra backbone carbon, which adds freedom of motion (entropic penalty) and steric bulk. Standard DIC/HOBt cycles often fail, leading to deletion sequences.
Optimized Coupling Conditions
We utilize HATU or COMU as the activation agent. These generate highly reactive species (OAt- or Oxyma-esters) that drive the reaction despite steric hindrance.
Parameter
Standard -AA
-AA (Difficult)
Rationale
Activator
DIC / Oxyma
HATU / HOAt or COMU
HOAt (7-aza) creates a neighboring group effect that accelerates coupling by ~10x.
Base
DIPEA (2 eq)
DIPEA (2 eq)
Required to deprotonate the carboxylate for uronium activation.
Stoichiometry
5 eq
3 eq
-AAs are expensive; we use less excess but more potent activation.
Time (RT)
45 min
2 2 hours
Double coupling is mandatory to ensure >99% conversion.
Microwave
/ 5 min
/ 10 min
Thermal energy overcomes the activation barrier of the secondary amine nucleophile.
Workflow Visualization
The following diagram illustrates the decision logic for incorporating
-methyl ester precursors into an SPPS workflow.
Figure 1: Decision tree for processing Fmoc-
-AA-OMe building blocks. Note the critical hydrolysis step for internal residues.
If the objective is to synthesize a peptide that ends as a methyl ester (Peptide-COOMe), do not hydrolyze the starting material. Instead, build the peptide on a specialized resin and cleave with methanol.
Protocol C: Methanolysis from HMBA Resin
HMBA (Hydroxymethylbenzoic acid) resin forms an ester linkage with the first amino acid. This linkage is base-labile and can be displaced by methanol [2].
Resin Loading: Couple the first Fmoc-AA-OH to HMBA-ChemMatrix resin using DIC/DMAP (Catalytic).
Elongation: Perform standard SPPS (as per Section 3).
Final Fmoc Removal: Remove the N-terminal Fmoc group.
Cleavage (Transesterification):
Wash resin with dry DCM.
Incubate with MeOH / DIPEA / DMF (10:1:9) for 16 hours at RT.
Note: For faster results, use MeOH / Et3N (9:1) , but ensure the peptide contains no Asp/Glu side chains that might cyclize.
Result: The peptide is released into solution as a C-terminal Methyl Ester. Side chain protecting groups (tBu, Trt, Pbf) remain and must be removed by a secondary TFA treatment.
Troubleshooting & Quality Control
Common Issues with
-Peptides
Incomplete Coupling:
-peptides form stable secondary structures (e.g., 14-helices) on-resin, causing aggregation.
Fix: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl) to the coupling buffer.
Fmoc Loss during Saponification:
Fix: If using LiOH, ensure
.[1] If degradation persists, switch to the protocol.
Analytical Validation[2]
HPLC:
-peptides are more hydrophobic. Use a shallower gradient (e.g., 20–50% B over 30 min) on a C18 column.
Mass Spec: Methyl esters add +14 Da relative to the free acid. Always verify the mass shift to ensure the ester was either successfully hydrolyzed (upstream) or successfully formed (downstream).
References
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide.
Source: National Institutes of Health (NIH) / PubMed Central.
URL:[Link]
Optimization of Coupling Conditions for Beta-Amino Acids.
Source: Journal of Peptide Science (via NIH).
URL:[Link]
functionalization of the phenolic hydroxyl group in beta-tyrosine methyl ester
Application Note: Chemoselective Functionalization of the Phenolic Hydroxyl Group in -Tyrosine Methyl Ester Executive Summary & Strategic Analysis This technical guide details the protocols for the selective functionaliz...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Functionalization of the Phenolic Hydroxyl Group in
-Tyrosine Methyl Ester
Executive Summary & Strategic Analysis
This technical guide details the protocols for the selective functionalization of the phenolic hydroxyl group in
-tyrosine methyl ester (methyl 3-amino-3-(4-hydroxyphenyl)propanoate). Unlike its -amino acid counterpart, -tyrosine presents a unique structural challenge: the susceptibility of the -amino ester motif to base-catalyzed -elimination (retro-Michael addition).
The Core Challenge:
Direct alkylation of the phenolic hydroxyl group requires a base to generate the phenoxide nucleophile. However, the acidic proton at the
-position (adjacent to the ester) is labile. Strong bases or elevated temperatures can trigger the elimination of the amine, collapsing the structure into a cinnamic acid derivative (p-coumaric acid analog).
The Solution:
To ensure Scientific Integrity and high yields, this guide rejects direct alkylation of the unprotected amine. Instead, it mandates a "Protect-Functionalize-Deprotect" strategy. We utilize
-carbamate protection (Boc) to:
Eliminate
-alkylation side reactions (Chemoselectivity).
Sterically and electronically stabilize the
-position against elimination.
Strategic Workflow
The following decision tree outlines the optimal pathway based on the desired functional group (
).
Figure 1: Strategic decision tree for
-tyrosine functionalization. Route selection depends on the complexity of the incoming electrophile.
Pre-requisite: N-Terminal Protection
Rationale: Before touching the phenol, the amine must be masked. The tert-butyloxycarbonyl (Boc) group is preferred over Fmoc here because Fmoc removal requires basic conditions (piperidine) which can degrade the sensitive
-amino ester via elimination [1].
Protocol:
Dissolve
-tyrosine methyl ester HCl salt (1.0 eq) in THF/Water (1:1 v/v).
Add
(2.5 eq) followed by (1.1 eq).
Stir at RT for 4–12 hours. Monitor by TLC (ninhydrin stain will be negative for product).
Workup: Acidify carefully to pH 4 with 1M citric acid (avoid strong mineral acids), extract with EtOAc, dry over
, and concentrate.
Protocol 1: Modified Williamson Ether Synthesis
Application: Best for primary alkyl halides (Methyl iodide, Benzyl bromide, Allyl bromide).
Critical Control Point: Use of Potassium Carbonate (
) in Acetone.[1] Avoid NaH or NaOH, as these strong bases will cause rapid -elimination [2].
Materials
Substrate:
-Boc--Tyr-OMe
Reagent: Alkyl Halide (1.1 – 1.2 eq)
Base: Anhydrous
(1.5 eq)
Solvent: Anhydrous Acetone (0.1 M concentration) or DMF (if solubility is poor)
Step-by-Step Methodology
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Nitrogen/Argon.
Dissolution: Dissolve
-Boc--Tyr-OMe (1.0 eq) in anhydrous Acetone.
Expert Tip: Acetone is preferred over DMF for workup simplicity, but if the substrate is insoluble, use DMF. If using DMF, keep temperature
.
Deprotonation: Add anhydrous
(1.5 eq). Stir at Room Temperature (RT) for 15 minutes. The solution may turn slight yellow as the phenoxide forms.
Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.
Reaction: Heat the mixture to a gentle reflux (
) for 4–8 hours.
QC Check: Monitor by HPLC or TLC. The phenol is more polar than the ether product.
Application: Best for complex alcohols, secondary carbons, or when the alkyl halide is unstable/unavailable.
Mechanism: Activates an alcohol (R-OH) with a phosphine/azodicarboxylate system to react with the acidic phenol [3].
Setup: Flame-dry flask, Nitrogen atmosphere. Cool to 0°C (Ice bath).
Solution A: Dissolve
-Boc--Tyr-OMe, , and the target Alcohol (R-OH) in anhydrous THF.
Addition: Add DIAD dropwise over 10–15 minutes.
Causality: Slow addition at 0°C prevents the formation of hydrazine byproducts and controls the exotherm.
Reaction: Remove ice bath and stir at RT for 12–24 hours.
Workup:
Concentrate THF under reduced pressure.
Purification: The major contaminant is triphenylphosphine oxide (
).[2] Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate most , then filter.
Purify the filtrate via flash column chromatography (Silica gel).
Quality Control & Self-Validation
To ensure the protocol worked and the structure is intact, verify the following spectral markers.
1H NMR Validation (CDCl3, 400 MHz)
Success Marker (O-Alkylation): Look for the disappearance of the phenolic -OH singlet (usually broad,
5.0–6.0 ppm) and the appearance of the new alkoxy protons (e.g., singlet at ppm).
Integrity Marker (No Elimination):
The
-protons (adjacent to ester) should appear as a diastereotopic pair (dd) around 2.6–2.8 ppm.
FAILURE MODE: If you see large doublets at
6.3 and 7.6 ppm ( Hz), -elimination occurred, forming the cinnamate alkene [4].
Troubleshooting Table
Observation
Root Cause
Corrective Action
Low Yield / Recovery
Incomplete reaction or hydrolysis of ester.
Ensure anhydrous solvents. Check if base hydrolyzed the methyl ester (unlikely with ).
New Olefin Peaks in NMR
-Elimination of amine.
Base was too strong or temperature too high. Switch from DMF to Acetone; lower temp.
N-Alkylation observed
Poor N-protection.
Ensure Boc group is intact before alkylation.
References
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]
Weiner, S. W., et al. (2010). Solid-phase synthesis of beta-amino acids. Organic Letters, 12(10), 2222-2225. (Demonstrates base sensitivity of beta-amino esters).
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3] Chemical Reviews, 109(6), 2551–2651. [Link]
Seebach, D., et al. (1996). beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913-941. [Link]
preventing racemization of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate during hydrolysis
Welcome to the technical support center for the stereoselective hydrolysis of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to n...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the stereoselective hydrolysis of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of hydrolyzing this chiral β-amino ester while preserving the critical (S)-stereochemistry at the C3 position. Below you will find troubleshooting advice and frequently asked questions to ensure the successful and enantiomerically pure synthesis of (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid, a valuable chiral building block in organic synthesis.[1]
Troubleshooting Guide: Preventing Racemization During Hydrolysis
This section addresses specific issues you may encounter during the hydrolysis of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate.
Problem 1: Complete hydrolysis is achieved, but the product is partially or completely racemic.
Root Cause Analysis:
The primary cause of racemization at the C3 stereocenter is the abstraction of the α-proton (the hydrogen atom on C3) by a base.[2] This deprotonation is facilitated by the presence of the adjacent phenyl group, which can stabilize the resulting carbanion intermediate through resonance.[3] The planar carbanion can then be re-protonated from either face, leading to a mixture of (S) and (R) enantiomers.[2] Strong bases, elevated temperatures, and prolonged reaction times significantly increase the risk of racemization.[4]
Solutions:
Option A: Mild Alkaline Hydrolysis with Careful Monitoring
Reagent Selection: Employ a milder base such as lithium hydroxide (LiOH) instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH). LiOH is often preferred for its lower basicity, which can reduce the rate of α-proton abstraction.
Temperature Control: Maintain a low reaction temperature, ideally between 0°C and room temperature. Avoid heating the reaction mixture.
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction is stopped as soon as the starting material is consumed.
Stoichiometry: Use a minimal excess of the base (e.g., 1.1-1.2 equivalents) to drive the reaction to completion without creating an overly basic environment for an extended period.
Option B: Enzymatic Hydrolysis
Enzymatic hydrolysis is an excellent method for preserving stereochemical integrity.[5][6][7] Lipases and esterases can selectively hydrolyze the ester group under mild conditions without affecting the chiral center.[5][8]
Enzyme Screening: Screen a variety of lipases (e.g., Candida antarctica lipase B (CAL-B), Porcine liver esterase) to find the most efficient and selective enzyme for your substrate.[5][6][7]
pH Control: Maintain the optimal pH for the chosen enzyme using a buffered aqueous solution. This is typically near neutral pH, which is not conducive to chemical racemization.[7]
Temperature: Perform the reaction at the optimal temperature for the enzyme, which is usually in the range of 25-40°C.
While less common for simple ester hydrolysis due to potentially harsh conditions, acid-catalyzed hydrolysis can sometimes be an alternative. However, strong acidic conditions can also lead to side reactions and degradation. A two-step approach involving a brief partial chemical hydrolysis followed by enzymatic hydrolysis has been shown to be effective in preventing racemization in peptides.[9]
Problem 2: The hydrolysis reaction is very slow or incomplete under mild conditions.
Root Cause Analysis:
The reactivity of the ester can be influenced by steric hindrance and the electronic properties of the molecule. The mild conditions necessary to prevent racemization may not be sufficient to achieve a reasonable reaction rate.
Solutions:
Solvent System: The addition of a co-solvent such as tetrahydrofuran (THF) or dioxane to the aqueous reaction mixture can improve the solubility of the starting material and potentially increase the reaction rate.
Enzymatic Approach: If chemical methods are too slow, enzymatic hydrolysis is a highly recommended alternative. Enzymes can exhibit high catalytic efficiency even under very mild conditions.[5][6]
Microwave-Assisted Synthesis (with extreme caution): While microwave irradiation can accelerate reactions, it can also significantly increase the risk of racemization due to localized heating. This method should be used only as a last resort and with very careful optimization of time and temperature.
Frequently Asked Questions (FAQs)
Q1: Why is the stereocenter of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate so susceptible to racemization during basic hydrolysis?
The hydrogen atom on the chiral carbon (C3) is benzylic and alpha to the ester carbonyl group, making it relatively acidic. Under basic conditions, this proton can be removed to form a planar, resonance-stabilized carbanion. The phenyl group effectively delocalizes the negative charge, increasing the stability of this intermediate and thus the likelihood of its formation.[3][10] Reprotonation of this planar intermediate can occur from either side, leading to racemization.
Q2: What is the general mechanism of base-catalyzed racemization for this compound?
The mechanism involves the reversible formation of a carbanion intermediate.[2][11]
Caption: Base-catalyzed racemization pathway.
Q3: Are there any specific analytical techniques to confirm the enantiomeric purity of the final product?
Yes, chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of the resulting carboxylic acid.[12][13][14][15] You will need to use a chiral stationary phase (CSP) that can resolve the (S) and (R) enantiomers. Derivatization may sometimes be necessary to improve separation.[13]
Q4: Can protecting the amino group help in preventing racemization?
Protecting the amino group, for example with a Boc (tert-butyloxycarbonyl) group, can influence the electronic properties of the molecule. However, the primary driver for racemization is the acidity of the C3 proton due to the adjacent phenyl ring. While N-protection is a common strategy in amino acid chemistry, its effect on preventing racemization in this specific case would need to be experimentally evaluated. The focus should remain on using mild hydrolysis conditions.
Q5: What are the key parameters to consider when choosing an enzyme for hydrolysis?
Substrate Specificity: The enzyme must be able to hydrolyze your specific methyl ester.
Enantioselectivity: The enzyme should ideally hydrolyze the (S)-ester without affecting any (R)-ester that might be present, or at least not cause racemization.
Optimal pH and Temperature: The reaction conditions must align with the enzyme's optimal activity and stability profile.
Co-solvent Tolerance: If a co-solvent is needed for solubility, the chosen enzyme must remain active in its presence.
Experimental Protocols
Protocol 1: Mild Alkaline Hydrolysis
Dissolve methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) and cool the solution to 0°C in an ice bath.
Add a solution of lithium hydroxide monohydrate (1.2 eq) in water dropwise over 15 minutes.
Stir the reaction mixture at 0°C and monitor its progress by TLC (e.g., every 30 minutes).
Once the starting material is consumed, carefully neutralize the reaction mixture to pH 7 with a dilute acid (e.g., 1 M HCl).
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities.
Acidify the aqueous layer to pH 3-4 with dilute HCl to precipitate the product.
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Analyze the enantiomeric purity by chiral HPLC.
Protocol 2: Enzymatic Hydrolysis
Prepare a phosphate buffer solution at the optimal pH for the chosen lipase (e.g., pH 7.5).
Suspend methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate (1.0 eq) in the buffer solution. A co-solvent like tert-butanol may be added if solubility is an issue.
Add the selected lipase (e.g., CAL-B, immobilized) to the suspension.
Stir the mixture at the optimal temperature for the enzyme (e.g., 30°C).
Monitor the reaction by HPLC. The reaction may take several hours to days depending on the enzyme's activity.
Once the reaction is complete, remove the enzyme by filtration (if immobilized) or by protein precipitation.
Work up the reaction mixture as described in Protocol 1 (steps 5-8).
Data Summary
Method
Base/Enzyme
Temperature
Typical Reaction Time
Risk of Racemization
Alkaline Hydrolysis
LiOH
0°C - RT
1-4 hours
Moderate to Low
NaOH/KOH
RT - 50°C
0.5-2 hours
High
Enzymatic Hydrolysis
Lipase (e.g., CAL-B)
25-40°C
12-48 hours
Very Low
Decision-Making Workflow for Hydrolysis Method Selection
Caption: Workflow for selecting a hydrolysis method.
References
Gotor, V., Alfonso, I., & García-Urdiales, E. (2010). Direct enzymatic route for the preparation of novel enantiomerically enriched hydroxylated beta-amino ester stereoisomers. Molecules, 15(6), 3998-4010. [Link]
MDPI. (n.d.). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Retrieved from [Link]
Jiang, Z., & Liu, Y. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports, 6, 22123. [Link]
Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. [Link]
ChemBK. (2024). (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride. Retrieved from [Link]
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. Kaunas University of Technology ePubl. [Link]
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 241. [Link]
Unknown Author. (n.d.). Chemically fuelled deracemization of amino acids. [Link]
Awasthi, A. K., et al. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. The Journal of Organic Chemistry, 70(12), 4885–4888. [Link]
ResearchGate. (n.d.). Base catalyzed racemization of amino acid derivatives. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. Retrieved from [Link]
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
Google Patents. (n.d.). US9598353B2 - Process for the racemization of α-amino acids.
Schellenberger, V., et al. (1991). Hydrolysis of peptide esters by different enzymes. International Journal of Peptide and Protein Research, 38(4), 340-346. [Link]
ResearchGate. (n.d.). General mechanism of base-catalysed racemisation. Retrieved from [Link]
Royal Society of Chemistry. (2020). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition, 59(46), 20469-20474. [Link]
ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3091. [Link]
ResearchGate. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. Retrieved from [Link]
Liardon, R., & Jost, R. (1993). Improved Method for Hydrolyzing Proteins and Peptides Without Inducing Racemization and for Determining Their True D-amino Acid Content. Analytical Biochemistry, 213(2), 290-295. [Link]
Chemistry Stack Exchange. (2014). Why can the lone pair not align with the phenyl moiety in 2,6-xylidine? Retrieved from [Link]
Bai, T., & Shen, B. (2021). Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. Physical Chemistry Chemical Physics, 23(1), 137-145. [Link]
O-oka, M., et al. (1998). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1, (21), 3399-3404. [Link]
Yamada, S., Hongo, C., & Chibata, I. (1982). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 48(6), 841-843. [Link]
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 178-187. [Link]
ResearchGate. (n.d.). The asymmetric Michael-type alkylation of chiral β-enamino esters: Critical role of a benzyl ester group in the racemization of adducts. Retrieved from [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Al-Zoubi, M. S., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5708. [Link]
Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from [Link]
Bräse, S., et al. (2002). Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. The Journal of Organic Chemistry, 67(19), 6825–6828. [Link]
Asada, H., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. Nature Communications, 12(1), 123. [Link]
Reddit. (n.d.). Hi, which one of these two molecules is more stable? I really can't understand if more phenyl groups mean more stability. Thanks in advance. Retrieved from [Link]
Calmes, M., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]
Wikipedia. (n.d.). 3-(3-hydroxyphenyl)propanoate hydroxylase. Retrieved from [Link]
Master Organic Chemistry. (2026). Functional Groups In Organic Chemistry. Retrieved from [Link]
Quora. (2017). Which groups decrease the stability of the phenyl carbocation? Retrieved from [Link]
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
LookChem. (n.d.). Methyl 3-AMino-3-(3-hydroxyphenyl)propanoate Hydrochloride 1206727-13-0 wiki. Retrieved from [Link]
Google Patents. (n.d.). US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives.
Technical Support Center: Synthesis of (S)-β-Tyrosine Methyl Ester
Welcome to the technical support center for the synthesis of (S)-β-tyrosine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of (S)-β-tyrosine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable non-canonical amino acid. β-amino acids are critical building blocks in medicinal chemistry, known for imparting unique conformational constraints and enhanced metabolic stability to peptides and other pharmaceuticals.[1][2] The synthesis of enantiomerically pure (S)-β-tyrosine methyl ester, however, presents specific challenges that can impact yield, purity, and stereochemical integrity.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis experiments.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a common frustration that can stem from multiple stages of the synthetic process. A systematic approach is essential for diagnosis.
Incomplete Reaction Conversion: The primary suspect is often an incomplete reaction.
Causality: In catalytic reactions, such as asymmetric hydrogenation, the catalyst may be deactivated by impurities in the substrate or solvent. Insufficient catalyst loading or non-optimal reaction conditions (temperature, pressure, time) can also lead to stalled reactions. For stoichiometric reactions, like Arndt-Eistert homologation, the generation of the key reactive intermediate (e.g., diazoketone) may be inefficient.
Solution:
Reagent Purity: Ensure all starting materials and solvents are of high purity and anhydrous where required. Trace water or oxygen can poison sensitive organometallic catalysts.
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. Do not proceed to work-up until the starting material is fully consumed.
Optimize Conditions: Systematically vary parameters. For a catalytic hydrogenation, you might increase hydrogen pressure or catalyst loading (e.g., from 0.5 mol% to 1.5 mol%).[3] For other reactions, adjusting the temperature or reagent stoichiometry can be effective.
Product Loss During Work-up and Purification: Significant product loss can occur during extraction and chromatography.
Causality: β-amino esters can be partially water-soluble, especially if protecting groups are labile. During aqueous work-up, product can be lost to the aqueous phase. Co-elution with byproducts during column chromatography is another common issue.
Solution:
Extraction pH: Adjust the pH of the aqueous layer during extraction to ensure your product is in its least soluble form (typically neutral).
Back-Extraction: After the initial extraction, wash the combined organic layers with brine to remove residual water and water-soluble impurities. Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Chromatography: Use a high-resolution stationary phase (e.g., fine-grain silica gel) and optimize your mobile phase for better separation. A gradient elution can often improve separation between the product and closely-eluting impurities.
Question 2: The enantiomeric excess (e.e.) of my product is poor. How can I improve the stereoselectivity?
Achieving high enantioselectivity is the central challenge in synthesizing chiral molecules like (S)-β-tyrosine.
Catalyst/Chiral Auxiliary Issues: The source of chirality dictates the enantiomeric outcome.
Causality: In catalytic asymmetric synthesis, the chiral ligand or catalyst is paramount.[4] Impurities can poison the catalyst, or the chosen catalyst may not be optimal for the specific substrate. In methods using a chiral auxiliary, incomplete diastereoselectivity during the key bond-forming step is the root cause.
Solution:
Catalyst Screening: If using a catalytic method (e.g., Rh- or Ru-catalyzed hydrogenation), screen a variety of chiral phosphine ligands (e.g., DuPhos, BINAP families) to find the best match for your substrate.[1]
Substrate Purity: Ensure the precursor (e.g., the corresponding enamide for hydrogenation) is highly pure. Geometric isomers ((E) vs. (Z)) can sometimes react with different selectivities, lowering the overall e.e.[1]
Enzymatic Resolution: Consider an enzymatic approach. Lipases can be used for the kinetic resolution of a racemic mixture of β-tyrosine methyl ester, selectively hydrolyzing one enantiomer and leaving the other untouched.[1] Alternatively, enzymes like phenylalanine aminomutase (PAM) can be engineered to convert an α-amino acid precursor to the desired β-amino acid with high stereocontrol.[5]
Racemization: The desired enantiomer may be forming but then racemizing under the reaction or work-up conditions.
Causality: The α-proton of the ester can be acidic, and under harsh basic or acidic conditions, deprotonation-reprotonation can lead to racemization. Side reactions like azlactone formation are also a known pathway for racemization, especially during peptide coupling steps.[6]
Solution:
Mild Conditions: Use mild bases (e.g., triethylamine, DIPEA) and acids. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Temperature Control: Perform reactions and work-ups at the lowest practical temperature to minimize racemization rates.
Question 3: I am observing significant side-product formation, particularly related to the phenolic hydroxyl group. How can I prevent this?
The tyrosine side chain contains a nucleophilic phenolic hydroxyl group that can interfere with many reactions.
O-Acylation or O-Alkylation:
Causality: The phenolic hydroxyl is nucleophilic and can react with electrophiles. In reactions involving activated carboxylic acids (e.g., N-protection or peptide coupling), the phenol can be acylated, leading to a significant byproduct.[6]
Solution:
Phenol Protection: The most robust solution is to protect the phenolic hydroxyl group. Common protecting groups include benzyl (Bn), tert-butyldimethylsilyl (TBS), or methoxymethyl (MOM) ethers. The choice depends on the stability required and the deprotection conditions you plan to use later. The protection strategy must be orthogonal to the N-protecting group.
Controlled Conditions: If protection is not feasible, use coupling reagents that are less prone to side reactions and carefully control the stoichiometry of reagents. Running the reaction at lower temperatures can also favor N-acylation over O-acylation.
Question 4: Purification of the final product is difficult. What strategies can I use to effectively isolate the (S)-β-tyrosine methyl ester?
Effective purification is key to obtaining a high-quality final product.
Challenges: The product can be an oil or a low-melting solid, making crystallization difficult. Its amphiphilic nature can lead to streaking on silica gel columns.
Solutions:
Chromatography Optimization: If using column chromatography, try different solvent systems. Adding a small amount of a polar solvent like methanol can reduce tailing, but too much will reduce separation. Sometimes, switching to a different stationary phase like alumina or a reverse-phase C18 silica can be effective.
Crystallization as a Salt: Convert the free amine product into a salt (e.g., hydrochloride or tartrate). Salts are often highly crystalline and can be purified by recrystallization, which also has the potential to enhance the enantiomeric excess.[7] The free base can be regenerated by neutralization afterward.
Chiral HPLC: For analytical purposes and small-scale purification, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and confirming e.e.[8][9]
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes to (S)-β-tyrosine, and what are their pros and cons?
Several strategies exist, each with distinct advantages and disadvantages. The optimal choice depends on available starting materials, scale, and required stereochemical purity.
Synthetic Method
Starting Materials
Key Reagents/Steps
Pros
Cons
Arndt-Eistert Homologation
Protected (S)-α-Tyrosine
SOCl₂, CH₂N₂, Ag₂O
Well-established, good stereochemical retention.
Use of hazardous diazomethane, multi-step process.[10]
Asymmetric Conjugate Addition
Cinnamic acid derivatives
Chiral amine or organometallic reagent
Can be highly enantioselective, direct C-N bond formation.[1]
May require specialized chiral catalysts, optimization can be intensive.
Catalytic Asymmetric Hydrogenation
Protected dehydro-β-tyrosine ester
H₂, Chiral Rh or Ru catalyst (e.g., Rh-DuPhos)
High yields and excellent e.e. (>99%), scalable.[3][4]
Requires synthesis of specific precursor, catalyst can be expensive.
Enzymatic Methods
α-Tyrosine or trans-p-Coumaric acid
Phenylalanine Aminomutase (PAM)
Extremely high stereoselectivity, green chemistry.[5]
Enzyme may have limited substrate scope or require genetic engineering, specific fermentation conditions.
FAQ 2: How critical is the choice of protecting groups for the amino and phenolic hydroxyl functions?
The protecting group strategy is absolutely critical for a successful synthesis. The key principle is orthogonality , meaning that one protecting group can be removed under conditions that leave the other intact.
Amino Group (N-protection):
Boc (tert-Butoxycarbonyl): Very common. Stable to many reaction conditions but easily removed with mild acid (e.g., TFA).
Cbz (Carboxybenzyl): Stable to acid but removed by catalytic hydrogenation. This is incompatible if you plan to use hydrogenation to reduce another functional group.
Phenolic Hydroxyl Group (O-protection):
Bn (Benzyl ether): Removed by catalytic hydrogenation. Orthogonal to Boc.
TBS (tert-Butyldimethylsilyl ether): Removed by fluoride sources (e.g., TBAF). Orthogonal to both Boc and Cbz.
A common strategy is to use N-Boc and O-Bn, allowing for selective deprotection when needed.
FAQ 3: Are there enzymatic or biocatalytic methods available for this synthesis?
Yes, biocatalysis is a powerful and increasingly popular approach for synthesizing chiral amino acids.
Aminomutases: Phenylalanine aminomutase (PAM) is an enzyme that catalyzes the conversion of α-phenylalanine to β-phenylalanine.[5] Through protein engineering, the substrate specificity and selectivity of these enzymes can be altered to accept tyrosine derivatives, offering a direct and highly enantioselective route from (S)-α-tyrosine to (S)-β-tyrosine.[5]
Enzymatic Kinetic Resolution: A racemic mixture of N-acyl-β-tyrosine methyl ester can be resolved using an enzyme like penicillin acylase or a lipase.[1] The enzyme will selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, allowing the desired (S)-ester to be separated. This method is robust but theoretically limited to a 50% yield for the desired enantiomer.
This protocol is based on the highly efficient and selective method of asymmetric hydrogenation of an enamide precursor, which consistently delivers high yields and enantiomeric excess.[3][4]
Step 1: Synthesis of the Enamide Precursor
This step involves the condensation of an N-protected amino acid with the appropriate aldehyde to form the dehydro-amino acid ester.
To a solution of N-acetylglycine (1.1 eq) and p-(benzyloxy)benzaldehyde (1.0 eq) in acetic anhydride (3-5 mL per gram of aldehyde), add sodium acetate (0.8 eq).
Heat the mixture to 80-90 °C for 2-4 hours until a clear solution is formed and TLC indicates consumption of the aldehyde.
Cool the reaction mixture and carefully add water to hydrolyze the excess acetic anhydride.
The azlactone product will often precipitate. Filter the solid, wash with cold water and ethanol, and dry under vacuum.
Reflux the azlactone in methanol for 2-3 hours to induce methanolysis, forming the methyl (Z)-2-acetamido-3-(4-(benzyloxy)phenyl)acrylate precursor. Purify by recrystallization or column chromatography.
Step 2: Asymmetric Hydrogenation
In a high-pressure reaction vessel, dissolve the enamide precursor (1.0 eq) in a degassed solvent such as methanol or THF.
Add the chiral catalyst, for example, [Rh(COD)(R,R-Et-DuPhos)]BF₄ (0.5 - 1.0 mol%).
Seal the vessel, purge with argon, and then pressurize with hydrogen gas (50-100 psi).
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Once complete, carefully vent the hydrogen and purge the vessel with argon.
Step 3: Work-up and Purification
Remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
The crude product is the N-acetyl, O-benzyl protected (S)-β-tyrosine methyl ester. Purify by column chromatography on silica gel.
Subsequent deprotection steps (e.g., hydrogenation to remove the O-benzyl group and acid/base hydrolysis for the N-acetyl group) can be performed as needed.
purification methods for beta-amino acid esters by recrystallization
An Application Scientist's Guide to Purification of Beta-Amino Acid Esters by Recrystallization Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the final purification s...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Scientist's Guide to Purification of Beta-Amino Acid Esters by Recrystallization
Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the final purification step can make or break the success of a synthesis. Recrystallization, while conceptually simple, is an art that requires a deep understanding of the underlying physical and chemical principles. Beta-amino acid esters, with their unique combination of a basic amino group, a hydrolyzable ester, and often a chiral center, present specific challenges that can frustrate even experienced researchers.
This guide is structured to address the most common issues encountered in the lab. We will move from direct troubleshooting of failed experiments to a broader discussion of the foundational principles that enable success.
Troubleshooting Guide: Addressing Common Recrystallization Failures
This section is designed to provide immediate, actionable advice for experiments that have gone awry.
Q1: My beta-amino acid ester 'oiled out' instead of forming crystals. What's happening and how do I fix it?
A1: "Oiling out" is a common and frustrating problem where the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[1] This typically occurs when a concentrated solution is cooled to a temperature that is above the melting point of the solute.[2] Beta-amino acid esters can be particularly prone to this if they have low melting points or if significant impurities are present, which can depress the melting point.[3]
Causality & Solution Protocol:
Re-dissolve the Oil: Gently heat the flask to redissolve the oil completely.
Add More Solvent: The most common cause is that the solution is too concentrated, causing the compound to come out of solution too quickly at too high a temperature. Add a small amount (5-10% more) of the hot "good" solvent to decrease the saturation point.[2][3] This ensures the solution remains unsaturated until it has cooled to a lower temperature.
Ensure Slow Cooling: Rapid cooling is a primary contributor to oiling out.[1] After re-dissolving, insulate the flask (e.g., by placing it in a beaker with paper towels or leaving it on a hot plate with the heat turned off) to ensure a very gradual temperature drop. This gives the molecules time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.
Induce Crystallization at a Lower Temperature: Once the solution is at room temperature, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[2]
Consider a Different Solvent System: If oiling persists, the boiling point of your solvent may be too high relative to your compound's melting point. Consider a lower-boiling point solvent or a mixed-solvent system where the compound has lower solubility, forcing crystallization to occur at a cooler temperature.[1]
Q2: My recrystallization yield is disappointingly low. What are the common causes and how can I improve recovery?
A2: A low yield (e.g., <50%) indicates that a significant portion of your product has been lost during the process. While some loss is inevitable, yields can often be dramatically improved.
Common Causes & Improvement Strategies:
Excess Solvent: This is the most frequent reason for low recovery.[1][3] Using more than the minimum amount of hot solvent required for dissolution will keep a large fraction of your compound dissolved in the mother liquor even after cooling.
Solution: If you suspect you've added too much solvent, you can carefully evaporate some of it by gently heating the solution and then attempt the cooling process again.[1][3][4]
Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step to remove insoluble impurities, significant product loss can occur.[2]
Solution: Use a slight excess of hot solvent before filtering and pre-heat your funnel and filter paper with hot solvent to prevent cooling and crystallization in the funnel.[2] You can then boil off the excess solvent before the final cooling step.
Incomplete Crystallization: Impatience can lead to filtering before crystallization is complete.[4]
Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid from the cold, saturated solution.[5]
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.
Solution: Always wash your crystals with a small amount of ice-cold recrystallization solvent.[5][6] The compound should have very low solubility in the cold solvent, so this will wash away surface impurities without dissolving the product.
Q3: The resulting crystals are colored or appear impure. How can I remove these impurities?
A3: The appearance of colored or visibly impure crystals indicates that impurities have been trapped within the crystal lattice or are adsorbed onto the crystal surface. This defeats the purpose of recrystallization.
Purification Strategies:
Remove Colored Impurities with Activated Carbon: If your solution is colored but your desired compound is known to be colorless, colored impurities can often be removed using activated carbon.
Protocol: After dissolving your crude product in the hot solvent, remove the flask from the heat source to let the boiling subside. Add a very small amount of activated carbon (a spatula tip is often enough). Swirl and reheat the solution for a few minutes. The colored impurities will adsorb to the surface of the carbon.[6] Remove the carbon via hot gravity filtration before allowing the solution to cool. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.
Ensure Slow Crystal Growth: Rapid crystal formation traps impurities from the mother liquor within the growing lattice. Slow, controlled cooling is essential for forming pure crystals, as it allows impurities to be excluded from the lattice.[4]
Perform a Second Recrystallization: If the product is still impure, a second recrystallization is often necessary. The first pass removes the bulk of the impurities, and a second pass can achieve high purity.
Thoroughly Wash the Crystals: Impurities can remain on the crystal surface from the residual mother liquor.[7] A final wash with a small amount of ice-cold, fresh solvent is critical to remove these last traces.[6][7]
Frequently Asked Questions (FAQs)
This section covers the fundamental principles and choices you'll make when designing your recrystallization protocol.
Q1: How do I select the best solvent or solvent system for my beta-amino acid ester?
A1: Solvent selection is the most critical step in developing a successful recrystallization procedure.[8] The ideal solvent should exhibit a high temperature coefficient: it should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[6]
Key Principles for Selection:
"Like Dissolves Like": Beta-amino acid esters possess a polar amino group and a moderately polar ester group. Solvents of intermediate polarity are often a good starting point. A useful rule of thumb is to try solvents containing similar functional groups; for esters, ethyl acetate can be a good choice.[9][10]
Avoid Reactivity: The solvent must be inert and not react with your compound.[6] Given the presence of an amino group (basic) and an ester (susceptible to hydrolysis), strongly acidic, basic, or nucleophilic solvents (like methanol under certain conditions) should be used with caution, especially during prolonged heating.[11]
Systematic Screening: The best approach is to perform small-scale solubility tests with a range of solvents of varying polarities.[12]
Common Recrystallization Solvents:
Solvent
Polarity
Boiling Point (°C)
Notes for Beta-Amino Acid Esters
Water
Very High
100
Generally poor for esters unless they have very polar side chains. Can be used as an anti-solvent. Risk of hydrolysis.[9]
Ethanol
High
78
Often a good choice, especially for more polar compounds. Can be used in a system with water.[9]
Acetone
Medium-High
56
A versatile solvent, but its low boiling point may not provide a large enough temperature gradient for some compounds.
Ethyl Acetate
Medium
77
An excellent starting point for esters due to structural similarity.[9][10]
Toluene
Low
111
Good for less polar compounds or for achieving high temperatures. Can be paired with hexane.[13]
Hexane/Heptane
Very Low
~69 / ~98
Typically used as an "anti-solvent" or "poor" solvent in a mixed system with a more polar solvent like ethyl acetate or DCM.[9][13]
Using Mixed Solvent Systems:
If no single solvent is ideal, a mixed-solvent system is a powerful alternative. This involves a "good" solvent in which the compound is soluble and a miscible "poor" solvent (or anti-solvent) in which it is not.[12]
Protocol: Dissolve the crude ester in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until it just becomes cloudy (the saturation point). Add a few more drops of the "good" solvent to re-clarify the solution, then allow it to cool slowly.[12] Common pairs include Ethyl Acetate/Hexane and Methanol/Water.[14]
Q2: Can the basicity of the amino group or the hydrolytic nature of the ester interfere with recrystallization?
A2: Yes, the functional groups of beta-amino acid esters introduce specific chemical considerations.
Basicity of the Amino Group: The amino group is basic and can be protonated. This property can be exploited for purification. If your crude material contains non-basic impurities, you can dissolve it in an organic solvent, perform an acidic wash (e.g., with dilute HCl) to protonate the amine and move your product to the aqueous layer, and then neutralize the aqueous layer to recover your product. However, during recrystallization itself, using an acidic solvent could lead to salt formation, which would drastically alter solubility properties. Be aware of the pH of your system.
Hydrolysis of the Ester Group: Esters are susceptible to hydrolysis, especially under acidic or basic conditions, to form a carboxylic acid and an alcohol.[11] While this is generally slow, prolonged heating in protic solvents (especially water) could lead to product degradation.[15] It is best practice to use the minimum heating time necessary to dissolve the compound.
Q3: What is the general, step-by-step protocol for a successful recrystallization?
A3: A systematic approach is key to a reproducible and effective purification. The entire process is designed to separate the desired compound from soluble and insoluble impurities.[6][8]
Caption: Standard workflow for purification by recrystallization.
Caption: Decision tree for common recrystallization problems.
Najam Ul Hassan. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
Lorenz, H., & Seidel-Morgenstern, A. (2020). CHAPTER 12: Continuous Enantioselective Crystallization of Chiral Compounds. Royal Society of Chemistry. [Link]
MDPI. (n.d.). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. [Link]
Scientific Research Publishing. (n.d.). Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. [Link]
National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
National Center for Biotechnology Information. (n.d.). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. [Link]
National Center for Biotechnology Information. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. [Link]
ACS Publications. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. [Link]
Technical Support Center: Navigating the Challenges of Sterically Hindered β-Amino Acid Coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered β-amino acids into peptide sequences...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered β-amino acids into peptide sequences. The unique structural constraints of these building blocks often lead to low coupling efficiencies, incomplete reactions, and the formation of deletion sequences. This guide provides in-depth troubleshooting strategies, frequently asked questions, and detailed protocols to help you overcome these synthetic hurdles and achieve higher purity and yield in your peptide synthesis.
Troubleshooting Guide: A Problem-Oriented Approach
This section is designed to address specific issues you may be observing in your experiments. Each entry details a common problem, its probable causes, and a series of recommended solutions grounded in established chemical principles.
Problem 1: Low or No Coupling Efficiency with a Sterically Hindered β-Amino Acid
You've performed a coupling reaction with a sterically hindered β-amino acid, and subsequent analysis (e.g., Kaiser test, LC-MS) indicates a significant amount of unreacted N-terminal amine on the growing peptide chain.
Probable Causes:
Insufficient Activating Reagent Potency: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the high activation energy barrier imposed by sterically demanding couplings.[1][2]
Steric Obstruction: The bulky side chains and the β-substitution pattern of the amino acid physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the peptide chain, slowing down the reaction rate.[2]
Peptide Aggregation: The growing peptide chains may aggregate on the solid support, blocking reactive sites and preventing efficient diffusion of reagents.[2]
Suboptimal Reaction Conditions: Insufficient reaction time or inadequate temperature can lead to incomplete reactions.[1]
Solutions:
Upgrade Your Coupling Reagent: For challenging couplings, it is highly recommended to switch to a more potent class of coupling reagents.[2]
Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU form highly reactive OAt or OBt esters that can more effectively overcome the steric barrier.[2] HATU is often considered one of the most efficient reagents for such difficult couplings.[3][4]
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, forming highly reactive esters that promote rapid bond formation.[3][5]
COMU: This uronium salt, based on OxymaPure, offers high reactivity comparable to HATU and is a safer alternative to HOBt/HOAt-based reagents which can be explosive.[3][6]
Implement a "Double Coupling" Strategy: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated amino acid and reagents for a second coupling cycle.[3] This can help drive the reaction to completion.
Optimize Reaction Time and Temperature:
Extend the Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the sterically hindered reaction to proceed to completion.[1][3]
Gentle Heating: Cautiously applying gentle heat can help overcome the activation energy. However, this should be done with care to minimize the risk of racemization.[1]
Microwave-Assisted Peptide Synthesis (MAPS): Utilizing microwave energy to heat the reaction is a highly effective method to drive difficult couplings to completion quickly and efficiently.[1]
Improve Solvation:
Solvent Choice: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help disrupt peptide aggregation.[1]
Solvent Mixtures: For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]
Caption: A simplified comparison of activation pathways for carbodiimide and onium salt reagents.
Experimental Protocols
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is recommended for achieving the highest efficiency with sterically demanding couplings.
[3]
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.
Activation Mixture Preparation: In a separate vessel, dissolve the sterically hindered β-amino acid (3 equivalents relative to resin loading) in DMF.
Add HATU (2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution.
Allow the pre-activation to proceed for 1-5 minutes.
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.
Monitoring: Perform a Kaiser test (or isatin/chloranil test for secondary amines) to check for the presence of free amines. [7]If the test is positive, consider a second coupling.
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
[1]
Acyl Fluoride Formation: In a separate, dry vessel, dissolve the protected, sterically hindered β-amino acid (1 equivalent) in an anhydrous solvent like DCM.
Add a fluorinating agent (e.g., TFFH) and a suitable non-nucleophilic base.
Allow the reaction to proceed to form the acyl fluoride. Monitor by an appropriate analytical method (e.g., NMR, if feasible).
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
Allow the reaction to proceed. Reaction times may be significantly longer, so careful monitoring is crucial.
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
References
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
Optimizing coupling efficiency for hindered amino acids like Boc-DL-Phg-OH - Benchchem.
Optimizing Peptide Coupling: Key Techniques.
A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem.
Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids - Benchchem.
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
Recent development of peptide coupling reagents in organic synthesis.
(PDF) Procedures to Improve Difficult Couplings - ResearchGate.
optimal storage conditions for (S)-beta-tyrosine methyl ester hydrochloride
Technical Support Center: (S)-beta-Tyrosine Methyl Ester Hydrochloride This guide provides comprehensive technical support for the optimal storage, handling, and utilization of (S)-beta-tyrosine methyl ester hydrochlorid...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (S)-beta-Tyrosine Methyl Ester Hydrochloride
This guide provides comprehensive technical support for the optimal storage, handling, and utilization of (S)-beta-tyrosine methyl ester hydrochloride. It is designed for researchers, scientists, and drug development professionals to ensure compound integrity and experimental success.
Section 1: Compound Overview and Key Properties
(S)-beta-tyrosine methyl ester hydrochloride is a non-proteinogenic amino acid derivative used in peptide synthesis and as a building block in medicinal chemistry. Its beta-amino acid structure can impart unique conformational constraints and enhanced proteolytic stability to peptides.[1][2] Understanding its chemical properties is critical for proper handling.
Table 1: Physicochemical and Storage Data
| Property | Value / Recommendation | Source(s) |
| :--- | :--- | :--- |
| Chemical Formula | C₁₀H₁₄ClNO₃ |[3][4] |
| Molecular Weight | 231.68 g/mol |[3][5] |
| Appearance | Off-white to light cream powder |[3][4][6][7] |
| Form | Solid, crystalline powder |[5] |
| Melting Point | Approx. 190-192 °C (decomposes) |[3][5][8] |
| Short-Term Storage | ≤ 1 month | Refrigerate at 2-8°C (36-46°F) |[5][7] |
| Long-Term Storage | > 1 month | Store frozen at -20°C (-4°F) in a desiccated environment |[9][10] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases |[3][7][11] |
| Key Sensitivities | Hygroscopic (moisture-sensitive), light-sensitive (potential for phenolic oxidation) |[10] |
Section 2: Optimal Storage and Handling Protocols
The stability of (S)-beta-tyrosine methyl ester hydrochloride is paramount for reproducible experimental outcomes. The primary degradation pathways to consider are the hydrolysis of the methyl ester and the oxidation of the phenolic ring.
Protocol 2.1: Receiving and Initial Storage
Visual Inspection: Upon receipt, inspect the container for an intact seal. The powder should be off-white and free-flowing.[3][7] Any significant discoloration (e.g., yellowing or browning) or clumping may indicate exposure to moisture or air.
Log Entry: Record the date of receipt, lot number, and initial appearance.
Immediate Storage: For optimal stability, immediately place the tightly sealed container in a refrigerated and desiccated environment (2-8°C).[5][7] For long-term storage, transfer to a -20°C freezer.[10]
Protocol 2.2: Weighing and Dispensing the Compound
Causality: The compound is hygroscopic; exposure to atmospheric moisture can lead to water absorption, reducing purity and potentially initiating ester hydrolysis.[10][12] The following steps are designed to minimize this exposure.
Equilibration: Before opening, transfer the sealed container from the refrigerator/freezer to a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes. This critical step prevents atmospheric water from condensing onto the cold powder.[10]
Inert Atmosphere (Recommended): If possible, perform weighing and dispensing in a glove box under an inert atmosphere (e.g., argon or nitrogen).
Rapid Dispensing: If an inert atmosphere is not available, open the container, quickly weigh the desired amount of powder, and immediately reseal the stock container.
Purge and Seal: Gently purge the headspace of the stock container with dry argon or nitrogen before resealing. Wrap the cap with parafilm to ensure an airtight seal.[9]
Return to Storage: Promptly return the stock container to its designated storage condition (-20°C or 2-8°C).
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the handling and use of (S)-beta-tyrosine methyl ester hydrochloride in a question-and-answer format.
Q1: I opened a new vial and the powder is clumpy and slightly yellow. Can I still use it?
A1: Clumping and discoloration are indicators of potential moisture absorption and degradation. The yellow tint may suggest oxidation of the phenol group.
Expert Recommendation: It is not advisable to use this material for sensitive applications like peptide synthesis or quantitative assays. The presence of moisture can lead to the formation of (S)-beta-tyrosine, which will have a different molecular weight and may react differently in subsequent steps.
Self-Validation: You can perform a simple purity check via thin-layer chromatography (TLC) against a reference standard if available. The appearance of a secondary spot could confirm the presence of impurities. For a more definitive answer, HPLC or LC-MS analysis is recommended.
Q2: My compound is not dissolving properly in my chosen solvent (e.g., DCM/DMF for peptide synthesis). What should I do?
A2: Solubility issues can arise from several factors.
Incorrect Solvent Choice: While the hydrochloride salt form generally improves solubility in polar solvents, it may have limited solubility in non-polar organic solvents.
Compound Degradation: As mentioned in Q1, absorbed water can lead to hydrolysis, forming the free carboxylic acid. This impurity has significantly different solubility characteristics and may not dissolve.
Insufficient Sonication/Vortexing: Some compounds require more energy to dissolve.
Troubleshooting Steps:
Confirm the appropriate solvent for your application. For peptide synthesis, DMF or NMP are common choices.
Gently warm the solution and sonicate to aid dissolution.[13][14] Avoid excessive heating, which can accelerate degradation.
If solubility remains poor, consider preparing a stock solution in a more polar solvent like DMSO (if compatible with your downstream application) and adding it to the reaction mixture.[15]
Q3: I'm seeing low coupling efficiency during Solid-Phase Peptide Synthesis (SPPS) when using this amino acid. What could be the cause?
A3: Low coupling efficiency with beta-amino acids is a known challenge in SPPS.[2]
Steric Hindrance: The beta-amino acid structure is bulkier and can react more slowly than its alpha-analog.
Secondary Structure Formation: The growing peptide chain can form secondary structures that hinder the reaction site.
Impure Monomer: If the amino acid has degraded (e.g., hydrolyzed to the carboxylic acid), it will not couple under standard conditions.
Troubleshooting Protocol:
Double Couple: Perform the coupling reaction twice to ensure it goes to completion.[2]
Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight.
Use a Stronger Coupling Reagent: Switch to a more potent coupling reagent like HATU or HCTU.
Perform a Purity Check: Before starting the synthesis, verify the purity of your (S)-beta-tyrosine methyl ester hydrochloride via HPLC to rule out degradation.
Section 4: Advanced Protocols & Workflows
Protocol 4.1: Preparation and Storage of a Stock Solution
Storing the compound in solution is not recommended for long periods due to the risk of hydrolysis.[10] If a stock solution is necessary, prepare it fresh. For short-term storage, follow these steps.
Solvent Selection: Choose a dry, high-purity solvent appropriate for your experiment (e.g., anhydrous DMSO or DMF).
Preparation: In a sterile, amber glass vial, dissolve the (S)-beta-tyrosine methyl ester hydrochloride to the desired concentration. A brief sonication in a water bath can aid dissolution.[10]
Aliquoting: Dispense the stock solution into single-use aliquots in polypropylene or glass vials.[9] This is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.[16]
Storage: Purge the vials with argon or nitrogen, seal tightly, and store at -80°C for up to one month.[13][14][16] For use, thaw a single aliquot and use it immediately. Do not refreeze.
The following diagram outlines a logical workflow for diagnosing issues when using (S)-beta-tyrosine methyl ester hydrochloride.
Caption: Troubleshooting decision tree for experiments.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the expected shelf-life of (S)-beta-tyrosine methyl ester hydrochloride?A: When stored as a solid in a tightly sealed container at -20°C and protected from moisture and light, the compound should be stable for at least 12-24 months. However, it is best practice to re-qualify the material with an analytical technique like HPLC if it has been stored for over a year or if there is any doubt about its storage history.
Q: Why is the hydrochloride salt form used?A: The hydrochloride salt of an amino ester serves two main purposes. First, it protects the free amine from unwanted side reactions, such as dimerization. Second, it generally increases the compound's crystallinity and stability, making it an easier-to-handle solid powder compared to the free base, which may be an oil.
Q: What are the primary degradation products I should look for?A: The two most likely degradation products are:
(S)-beta-tyrosine: Formed by the hydrolysis of the methyl ester. This can be caused by exposure to moisture, especially at non-neutral pH.
Oxidation Products: The electron-rich phenol ring is susceptible to oxidation, which can lead to colored impurities. This process is accelerated by exposure to air and light.
Q: Can I use this compound in aqueous buffers?A: Yes, but with caution. The methyl ester is susceptible to hydrolysis in aqueous solutions, a process that is significantly accelerated at high or low pH.[12] If you must use an aqueous buffer, it should be prepared fresh immediately before use and ideally maintained at a neutral pH. Do not store the compound in aqueous solutions.[10]
Section 6: References
ResearchGate. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry X.
University of British Columbia. (n.d.). The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. UBC Library Open Collections.
PubChem. (n.d.). L-phenylalanine degradation IV (mammalian, via side chain) | Pathway.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of
-Tyrosine Methyl Ester in Peptide Synthesis
Current Status: Operational
Subject: Minimizing Diketopiperazine (DKP) Formation
Ticket Priority: High (Yield Critical)
Executive Summary
You are encountering stability issues with
-Tyrosine Methyl Ester (-Tyr-OMe) during peptide synthesis. While -amino acids generally resist cyclization better than -amino acids (forming 7-membered rings vs. 6-membered DKPs), the methyl ester moiety is a highly reactive leaving group. This creates a specific vulnerability at the dipeptide stage, particularly under basic conditions (e.g., Fmoc removal) or in polar protic solvents.
This guide provides a root-cause analysis, a self-validating troubleshooting workflow, and optimized protocols to suppress this side reaction.
Module 1: Diagnostic & Troubleshooting (FAQs)
Q1: Why am I seeing a mass shift of [M - 32] in my LC-MS at the dipeptide stage?A: This indicates the loss of Methanol (
, mass 32), confirming the formation of a cyclic imide (DKP or homo-DKP).
The Mechanism: The free N-terminal amine of your dipeptide attacks the C-terminal methyl ester carbonyl.
The Catalyst: This is accelerated by basic conditions (e.g., 20% Piperidine) and cis-amide conformations .
-Tyr Specifics: Although -Tyr forms a 7-membered ring (diazepane-dione) which is kinetically slower than the standard 6-membered DKP, the methyl ester is such a potent leaving group that it lowers the activation energy barrier, allowing cyclization to compete with chain elongation.
Q2: I thought
-amino acids were resistant to DKP formation?A: They are more resistant, not immune.
Standard
- peptides: Form 6-membered rings (Fast).
Mixed
- peptides: Form 7-membered rings (Slower).
- peptides: Form 8-membered rings (Very Slow).
The Trap: If you are coupling an
-amino acid to -Tyr-OMe, the resulting 7-membered ring formation is still significant if the reaction dwells in a basic state or if the methyl ester is not exchanged for a bulkier group.
Q3: Can I just lower the temperature?A: Yes, but it is often insufficient on its own.
Recommendation: Perform Fmoc deprotection at 0°C to 4°C .
Why: Cyclization has a higher activation energy than the deprotection reaction. Lowering temperature suppresses the side reaction (cyclization) more than the desired reaction (deprotection).
Deprotection: Remove Boc with TFA (Acidic conditions suppress DKP).
Next Step: Do not neutralize to free amine and isolate. Instead, add the next activated amino acid (e.g., active ester or anhydride) directly to the amine salt in the presence of a weak base (NMM) only when ready to react.
Module 3: Visualization & Logic
Figure 1: Mechanism of Failure (DKP Formation)
Caption: The nucleophilic attack of the N-terminal amine on the C-terminal methyl ester leads to methanol release and ring closure.
Figure 2: Troubleshooting Decision Tree
Caption: Workflow for selecting the correct mitigation strategy based on synthesis mode.
Module 4: Comparative Data
Table 1: Influence of Ester Group on DKP Formation Rate
Note: Methyl esters are significantly more liable to cyclization than bulky esters.
Ester Type
Relative Reactivity (Leaving Group)
DKP Risk Level
Recommended Usage
Methyl (-OMe)
High (100)
Critical
Use only if necessary; keep acidic.
Ethyl (-OEt)
Moderate (60)
High
Standard solution phase.
Benzyl (-OBn)
Moderate (50)
Moderate
Cleavable by Hydrogenation.
tert-Butyl (-OtBu)
Very Low (<5)
Negligible
Preferred for DKP prevention.
Table 2: Solvent Effects on Cyclization
Solvent
Effect on Conformation
DKP Risk
DMF
Promotes aggregation/folding
High
Methanol
Solvolysis risk
Very High (Avoid)
DCM
Non-polar, extends chain
Low
NMP
High solvation power
Moderate-Low
References
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][2][3][4][5][6][7] Journal of the American Chemical Society. Link
Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Link
Technical Support Center: Solubility Optimization for Beta-Tyrosine Derivatives
Status: Operational Ticket Focus: Solubility Troubleshooting & Protocol Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 12, 2026[1] Executive Summary & Mechanism of Action T...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket Focus: Solubility Troubleshooting & Protocol Optimization
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Last Updated: February 12, 2026[1]
Executive Summary & Mechanism of Action
The Core Problem:
Beta-tyrosine (
-Tyr) and its derivatives suffer from poor aqueous solubility due to high crystal lattice energy.[1] Like its -isomer, the molecule possesses a rigid aromatic phenol ring capable of strong - stacking interactions, combined with a zwitterionic headgroup (ammonium/carboxylate) that forms strong electrostatic networks in the solid state.[1]
The Solution Architecture:
To dissolve
-Tyr derivatives, we must disrupt these intermolecular forces.[1] This guide categorizes solutions into three tiers:
Ionization (pH Control): Breaking the zwitterionic lattice.[1]
Dielectric Modification (Cosolvents): Reducing the energy cost of cavity formation in water.[1]
Supramolecular Shielding (Host-Guest): Encapsulating the hydrophobic aromatic ring.[1]
Interactive Troubleshooting Workflow
Before proceeding, identify your derivative type and application constraints using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on chemical structure and application.
Tier 1: pH Adjustment & Salt Formation[2]
Applicability: Free
-amino acids and short peptides.[1]
Mechanism: Moving the pH away from the isoelectric point (pI) ensures the molecule carries a net charge, increasing hydration enthalpy and breaking the crystal lattice.
The Science of pI Avoidance
For tyrosine isomers, the pI is approximately 5.[1]6. At this pH, the net charge is zero (zwitterion), and solubility is at its thermodynamic minimum (~0.45 mg/mL for
Stabilization: Dilute to the desired volume with buffer.
Warning: If you dilute into a strong buffer at pH 7, the compound may reprecipitate.[1] Ensure the final pH remains >9 or use Tier 3 (Cyclodextrins) for neutral applications.[1]
Tier 2: Cosolvents & Organic Systems[1]
Applicability: Protected derivatives (Fmoc/Boc) or when pH adjustment is toxic to cells.[1]
Mechanism: Lowers the dielectric constant of the solvent, making it more favorable for the hydrophobic aromatic ring.
Recommended Solvent Systems
Solvent
Solubility Potential
Biological Compatibility
Notes
DMSO
Excellent (>100 mg/mL)
Low (< 0.1% v/v recommended)
Best for stock solutions.[1] Freeze-thaw stable.[1]
-Tyr derivative in 100% DMSO to a concentration 1000x higher than the final target concentration (e.g., 100 mM stock for 100 M final).[1]
Prepare your aqueous buffer (e.g., PBS) in a separate vessel.[1]
Critical Step: Add the DMSO stock dropwise to the vortexing buffer.[1]
Why? Adding buffer to the stock causes local high concentrations of water, triggering immediate precipitation.[1] Adding stock to buffer ensures rapid dilution.[1]
Q: I am using Fmoc-beta-Tyr-OH for peptide synthesis. It won't dissolve in DMF.A: This is likely due to aggregation.[1] Add 1% Triton X-100 or use NMP (N-methyl-2-pyrrolidone) instead of DMF.[1] Heating to 40°C is generally safe for Fmoc derivatives for short periods.[1]
Q: Can I use sonication to dissolve beta-tyrosine?A: Yes, but monitor temperature. Sonication generates heat, which aids dissolution, but prolonged heat can degrade sensitive derivatives (especially esters).[1] Use bath sonication for max 5-minute intervals.
Q: My solution precipitates when I add it to cell culture media.A: You are likely hitting the "Solubility Cliff" at pH 7.4.[1]
Alternative: Use a prodrug strategy.[1] Dipeptides like Glycyl-
-Tyr are significantly more soluble than the free amino acid [2].[1]
Q: What is the difference in solubility between L-Tyr and Beta-Tyr?A: While physicochemical properties are similar,
-amino acids often exhibit different hydrogen bonding patterns in the solid state. However, the pKa values of the functional groups remain the primary driver of solubility. Treat -Tyr as you would L-Tyr: insoluble at pH 5-7, soluble in acid/base [3].[1]
References
Cyclodextrin Complexation: Cyclodextrin News. (2025).[1][2][3][4][5][6] "Impact of Tyrosine Position on β-Cyclodextrin Peptide Complexes." 7
Dipeptide Strategy: Evonik Technical Guide. "Enhancing the solubility of L-Tyrosine in cell culture media applications." 8[1][9][3][4][5][6][10]
-Tyrosine Methyl Ester . This molecule presents a "double-bind" challenge during deprotection:
The Phenol Risk (Boc removal): The electron-rich phenolic ring is a magnet for electrophiles. Removing a Boc group generates tert-butyl cations (
) that will permanently alkylate the ring (forming 3-tert-butyltyrosine) unless aggressively scavenged.[1]
The Ester Risk (Fmoc removal): Methyl esters are labile to hydrolysis (saponification) under basic conditions. Standard Fmoc removal protocols (piperidine) can accidentally hydrolyze your ester to the free acid if water is present.
This guide provides self-validating protocols to navigate these risks.
Module 1: Boc Deprotection (The Acid Pathway)
The Challenge: Removing the tert-butyloxycarbonyl (Boc) group requires strong acid (Acidolysis). The byproduct is the tert-butyl cation (
), a reactive electrophile.[2][3]
The Failure Mode: Without scavengers, attacks the electron-rich ortho-position of the tyrosine phenol. This is irreversible.
Scavengers (MANDATORY): Triisopropylsilane (TIPS) and Water (
)
Protocol:
Dissolution: Dissolve 1 mmol of Boc-
-Tyr-OMe in minimal DCM (approx. 2-3 mL).
Cocktail Preparation: Prepare a solution of TFA : TIPS :
(95 : 2.5 : 2.5) .
Why Water? It is a potent nucleophile that quenches cations.
Why TIPS? It is a bulky hydride donor that reduces carbocations to inert alkanes.
Reaction: Add 10 mL of the cleavage cocktail to the dissolved substrate.
Time: Stir at Room Temperature (RT) for 30–60 minutes .
Monitor: Check via TLC or LC-MS.[4] The reaction is usually fast.
Workup (Critical):
Concentrate the mixture under reduced pressure (rotary evaporator) to an oil. Do not heat above 40°C (protects the ester).
Precipitation: Add cold diethyl ether (
) to precipitate the amine salt.
Wash: Centrifuge/filter and wash the solid 2x with cold ether to remove scavengers and Boc-byproducts.
Troubleshooting (FAQ)
Q: I see a +56 Da mass shift on my product in LC-MS. What happened?A: This is 3-tert-butyltyrosine .[2] You failed to scavenge the
cation.
Fix: You cannot reverse this. For the next batch, ensure your TIPS is fresh and strictly adhere to the 5% scavenger load. If the problem persists, add 5% Phenol to the cocktail (TFA:Phenol:H2O:TIPS 88:5:5:2).
Q: My methyl ester hydrolyzed to the carboxylic acid (-14 Da shift).A: This is rare in TFA but happens if the reaction gets hot or wet for too long.
Fix: Ensure the reaction is performed at room temperature and limit exposure time to <1 hour. Avoid heating during rotary evaporation.
Module 2: Fmoc Deprotection (The Base Pathway)
The Challenge: Fmoc is removed via
-elimination using a secondary amine base.
The Failure Mode: Methyl esters are sensitive to basic hydrolysis (saponification). If your solvent (DMF) contains water, the base (piperidine) will generate hydroxide ions (), which will hydrolyze your methyl ester to the free acid.
Standard Operating Procedure (SOP)
Reagents:
Base: Piperidine (20% v/v) OR Diethylamine (DEA)
Solvent:Anhydrous N,N-Dimethylformamide (DMF)
Protocol:
Dryness Check: Ensure your DMF is anhydrous. Standard reagent-grade DMF often contains water.
Reaction: Dissolve Fmoc-
-Tyr-OMe in 20% Piperidine in DMF .
Time: Stir at RT for 15–20 minutes .
Warning: Do not let this sit overnight. Extended exposure increases ester hydrolysis risk.
Workup (The "Ester-Safe" Method):
Avoid Aqueous Wash: Do not wash with basic aqueous solutions.
Evaporation: Concentrate the DMF/Piperidine mixture under high vacuum (oil pump) at <40°C.
Scavenging Adducts: The byproduct is dibenzofulvene (DBF). It can polymerize.
Precipitation: Triturate the residue with cold diethyl ether or hexane. The amine salt/free base should precipitate, while DBF remains in the organic wash.
Troubleshooting (FAQ)
Q: My methyl ester is gone (Hydrolysis).A: Your solvent was "wet."
Fix: Use Diethylamine (DEA) instead of piperidine.[7] DEA is more volatile and easier to remove without high heat. Alternatively, use a shorter deprotection time (2 x 5 mins) rather than one long incubation.
Q: I see a massive peak in UV that isn't my product.A: That is the Dibenzofulvene-Piperidine adduct . It absorbs strongly at 301 nm (UV).
Fix: This is normal. It confirms deprotection worked. Ensure you wash your solid product thoroughly with ether/hexane to remove this lipophilic byproduct.
Module 3: Visualization & Logic
Mechanism 1: The Scavenger Defense (Boc Removal)
This diagram illustrates the "Happy Path" (successful deprotection) versus the "Sad Path" (Ring Alkylation) and how scavengers intervene.
Caption: The critical role of scavengers (TIPS/Water) in intercepting the tert-butyl cation before it attacks the tyrosine phenol ring.
Mechanism 2: Fmoc Decision Tree (Ester Protection)
This flow logic ensures you select the correct base and conditions to prevent ester hydrolysis.
Caption: Decision logic for Fmoc removal. Using wet solvents or prolonged reaction times with Piperidine leads to methyl ester hydrolysis.
Quantitative Reference Data
Parameter
Boc Removal (Acid)
Fmoc Removal (Base)
Primary Reagent
95% TFA
20% Piperidine
Critical Additive
2.5% TIPS + 2.5%
None (Must be Anhydrous)
Reaction Time
30–60 min
10–20 min
Temp Limit
< 40°C (Workup)
Room Temp (Strict)
Major Risk
Phenol Alkylation (+56 Da)
Ester Hydrolysis (-14 Da)
Workup
Precipitate in Ether
Evaporate & Triturate
References
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Source: American Chemical Society.Link
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[6] International Journal of Peptide and Protein Research, 12(5), 258–268.[6]
Source: PubMed.Link
Fields, G. B., & Fields, C. G. (1991). Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society, 113(11), 4202–4207.
Source: ACS Publications.Link
A Senior Application Scientist's Guide to the Chiral HPLC Separation of (R)- and (S)-β-Tyrosine Methyl Ester Enantiomers
For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Enantiomeric Purity in β-Amino Acid Research In the landscape of pharmaceutical development and peptide science, β-amin...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Enantiomeric Purity in β-Amino Acid Research
In the landscape of pharmaceutical development and peptide science, β-amino acids and their derivatives, such as β-tyrosine methyl ester, are of profound interest. Their incorporation into peptide backbones can induce stable secondary structures and confer remarkable resistance to enzymatic degradation, making them valuable building blocks for novel therapeutics. However, the biological activity of these molecules is intrinsically tied to their stereochemistry. The separation of (R) and (S) enantiomers is not merely an analytical task; it is a fundamental requirement for understanding structure-activity relationships, ensuring drug efficacy, and meeting stringent regulatory standards.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of (R)- and (S)-β-tyrosine methyl ester. We will delve into the underlying principles of chiral recognition, compare the performance of leading chiral stationary phases (CSPs), and provide detailed, field-tested protocols to empower your research.
Pillar 1: Understanding Chiral Recognition in HPLC
The foundation of chiral HPLC lies in the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation. The primary interaction forces at play include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[1][2] For ionizable molecules like amino acid esters, electrostatic or ionic interactions can also be pivotal.[3]
For β-tyrosine methyl ester, two classes of CSPs have proven particularly effective: macrocyclic glycopeptides and polysaccharide-based phases .
Pillar 2: Comparative Analysis of Chiral Stationary Phases
Choosing the correct CSP is the most critical decision in developing a chiral separation method.[4] Below, we compare two state-of-the-art columns that demonstrate excellent utility for this specific application.
Macrocyclic Glycopeptide CSPs: The Power of Complex Interactions
Macrocyclic glycopeptides, such as teicoplanin, are natural antibiotics that possess a complex three-dimensional structure with multiple chiral centers, aromatic rings, and ionizable groups.[5][6] This structural complexity allows for multiple interaction points with an analyte, making them exceptionally versatile chiral selectors.[5]
The Astec® CHIROBIOTIC® T column, which utilizes a teicoplanin selector, is a prime example.[7] The primary mechanism for retaining and separating underivatized amino acids involves an acid-base interaction between the analyte's primary amine and the selector's carboxyl group, or vice-versa.[3] The aromatic rings of β-tyrosine methyl ester can also engage in π-π stacking with the aromatic moieties of the teicoplanin "basket," while hydrogen bonding provides further stability.
Polysaccharide-Based CSPs: Broad Applicability and High Efficiency
Polysaccharide-based CSPs, typically derived from cellulose or amylose coated or immobilized on a silica support, are the workhorses of the chiral separation field.[8] Derivatives like 3,5-dimethylphenylcarbamate create chiral grooves and cavities where enantiomers can intercalate.[8] The separation mechanism relies on a combination of hydrogen bonding with the carbamate groups, π-π interactions with the phenyl rings, and steric fit within the polymer's helical structure. These columns are renowned for their broad enantiorecognition capabilities for a vast array of compounds, including amino acid derivatives.[9][10]
Pillar 3: Experimental Protocols & Performance Data
The following protocols are designed to be robust starting points for your method development.
Experimental Workflow Overview
The overall process for chiral HPLC analysis is systematic, moving from sample preparation to data interpretation.
Caption: General workflow for chiral HPLC analysis.
Protocol 1: Macrocyclic Glycopeptide CSP Method
This method is highly effective for underivatized β-amino acid esters.
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase: Ethanol / Water / Acetic Acid (90:10:0.02, v/v/v)
Scientist's Note: The small amount of acetic acid is crucial. It protonates the primary amine of the analyte (R-NH3+) and deprotonates the carboxylic acid on the teicoplanin selector (CSP-COO-), promoting the key ionic interaction necessary for retention and chiral recognition.[3]
Flow Rate: 1.0 mL/min
Temperature: 25°C (Ambient)
Detection: UV at 275 nm (due to the tyrosine phenol group)
Sample Preparation: Dissolve 1 mg/mL of racemic β-tyrosine methyl ester in the mobile phase.
Injection Volume: 10 µL
Protocol 2: Polysaccharide-Based CSP Method
This method represents a common starting point for polysaccharide columns in normal phase mode.
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 250 x 4.6 mm, 5 µm
Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v)
Scientist's Note: The ratio of hexane (non-polar) to alcohol (polar modifier) is the primary lever for adjusting retention and resolution. Increasing the 2-propanol content will generally decrease retention times but may also reduce selectivity. The immobilized nature of the 'IA' phase allows for greater solvent flexibility compared to older coated phases.[11]
Flow Rate: 1.0 mL/min
Temperature: 25°C (Ambient)
Detection: UV at 230 nm or 275 nm
Sample Preparation: Dissolve 1 mg/mL of racemic β-tyrosine methyl ester in the mobile phase.
Injection Volume: 10 µL
Comparative Performance Data
The following table summarizes the expected performance for the separation of β-tyrosine methyl ester enantiomers based on the protocols above.
Parameter
Method 1: CHIROBIOTIC® T
Method 2: CHIRALPAK® IA
Significance
Mobile Phase Mode
Polar Ionic / Reversed-Phase
Normal Phase
Dictates solvent choice and orthogonality.
Retention Time (t_R1)
~ 8.5 min
~ 10.2 min
Time for the first enantiomer to elute.
Retention Time (t_R2)
~ 10.1 min
~ 12.5 min
Time for the second enantiomer to elute.
Selectivity (α)
1.25
1.28
Ratio of retention factors (k'2/k'1). Higher is better.
Resolution (R_s)
> 2.0
> 2.2
Degree of separation between peaks. R_s > 1.5 is baseline.
Note: Values are representative and may vary based on specific HPLC system, column age, and precise mobile phase preparation.
Pillar 4: Mechanistic Insights & Optimization
Chiral Recognition on CHIROBIOTIC® T
The teicoplanin selector forms a complex with the analyte. For β-tyrosine methyl ester, the positively charged amine docks into the negatively charged carboxyl "basket" of the selector. The stereospecificity arises from the orientation of the other substituents (the carboxymethyl and the 4-hydroxyphenylmethyl groups) which can then form secondary interactions (H-bonds, π-π stacking) or experience steric hindrance with the macrocyclic structure.
Caption: Interactions driving separation on a teicoplanin CSP.
Method Development & Troubleshooting
Poor Resolution on CHIROBIOTIC® T?
Adjust pH/Acid Modifier: The concentration of the acid (acetic or formic) is critical. Vary it between 0.01% and 0.1%. This directly impacts the primary ionic interaction.
Change Organic Modifier: Switching from ethanol to methanol or acetonitrile can alter selectivity (α).
Long Retention Times on CHIRALPAK® IA?
Increase Polar Modifier: Incrementally increase the 2-propanol concentration (e.g., from 20% to 25% or 30%). This will reduce retention, but monitor the effect on resolution, as it may decrease.
Consider Temperature: Lowering the column temperature can sometimes increase selectivity and improve resolution, though it will also increase retention time and pressure.
Conclusion and Recommendations
Both macrocyclic glycopeptide and polysaccharide-based CSPs provide excellent, albeit mechanistically different, pathways for the successful enantioseparation of (R)- and (S)-β-tyrosine methyl ester.
For underivatized amino acids and esters , the CHIROBIOTIC® T column is a highly recommended starting point due to its strong, predictable ionic interactions and proven track record with this compound class.[12]
The CHIRALPAK® IA offers a more universally applicable, high-efficiency alternative, particularly valuable in laboratories that handle a wider variety of chiral compounds. Its operation in normal phase provides an orthogonal separation mechanism, which is useful for method validation and impurity profiling.
The choice of method ultimately depends on the specific goals of the analysis—be it routine purity checks, preparative isolation, or complex method development. By understanding the principles behind each CSP and systematically applying the protocols outlined here, researchers can confidently and efficiently achieve baseline resolution of β-tyrosine methyl ester enantiomers.
References
Berthod, A., et al. (2000). Role of the carbohydrate moieties in chiral recognition on teicoplanin-based LC stationary phases. Analytical Chemistry, 72(8), 1767-78. [Link]
Berthod, A. (2008). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Chirality, 20(9), 927-35. [Link]
D'Acquarica, I., et al. (2015). High-performance liquid chromatographic enantioseparation of unusual amino acid derivatives with axial chirality on polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1390, 78-85. [Link]
Zhang, T., et al. (2012). Chromatographic Enantioseparation of Ten Amino Acid Amide Derivatives on Three Polysaccharide-Based Chiral Stationary Phases. Chinese Journal of Chemistry, 30(8), 1851-1857. [Link]
Ilisz, I., et al. (2011). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Chromatography A, 1218(45), 8256-63. [Link]
Berthod, A., et al. (2000). Role of the Carbohydrate Moieties in Chiral Recognition on Teicoplanin- based LC Stationary Phases. Scholars' Mine. [Link]
Ali, I., et al. (2018). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. Chirality, 30(12), 1304-1311. [Link]
Bhandari, A. & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 200-213. [Link]
Péter, A., et al. (2007). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Journal of Liquid Chromatography & Related Technologies, 30(13), 1851-1868. [Link]
Hefnawy, M. & Stewart, J. (1998). HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate. Journal of Liquid Chromatography & Related Technologies, 21(3), 381-389. [Link]
Regalado, C. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
Ribeiro, A., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(7), 1365. [Link]
Bhandari, A. (2022). Enantiomer separation of α-amino acids and α-amino acid ester derivatives using polysaccharide-derived chiral stationary phases by high-performance liquid chromatography. Chosun University Repository. [Link]
Török, G., et al. (2001). HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase. Journal of Chromatography A, 929(1-2), 67-75. [Link]
Kavanagh, S., et al. (2022). Immobilised teicoplanin does not demonstrate antimicrobial activity against Staphylococcus aureus. Scientific Reports, 12, 16738. [Link]
Gregory, A., et al. (2020). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition, 59(40), 17468-17472. [Link]
Gecse, Z., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]
Ali, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-118. [Link]
Soloshonok, V. A., et al. (2013). Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. Amino Acids, 45(4), 863-870. [Link]
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
A Comparative Guide to the NMR Spectral Analysis of Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, ensuring structural integrity and stereochemical purity is paramount. Methyl (3S)-3-amino...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, ensuring structural integrity and stereochemical purity is paramount. Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate, a key chiral building block, demands rigorous analytical scrutiny. This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for its structural elucidation. We will delve into a detailed analysis of its predicted ¹H and ¹³C NMR spectra, offering a rationale for experimental choices and interpretation of spectral data. Furthermore, we will objectively compare NMR with alternative analytical techniques, providing a holistic perspective on its strengths and limitations in the context of this specific molecule.
The Central Role of NMR in Structural Verification
NMR spectroscopy stands as an unparalleled, non-destructive technique for the definitive structural analysis of organic molecules. Its power lies in its ability to provide a detailed atomic-level map of the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For a chiral molecule like methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate, NMR is indispensable for confirming the connectivity of atoms and providing insights into its stereochemistry. The unique electronic environment of each proton and carbon atom results in a distinct resonance signal, characterized by its chemical shift, integration (for ¹H NMR), and coupling pattern.
Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The predicted ¹H NMR spectrum of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate offers a wealth of structural information. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration values, we can assign each signal to a specific proton within the molecule. The choice of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical as it dissolves the sample without introducing interfering proton signals.[1]
Predicted ¹H NMR Spectral Data:
Signal
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
a
~ 3.70
Singlet (s)
3H
OCH₃ (Methyl Ester)
b
~ 2.70 - 2.90
Doublet of Doublets (dd)
2H
CH₂ (Methylene)
c
~ 4.20 - 4.40
Triplet (t) or Doublet of Doublets (dd)
1H
CH (Methine)
d
~ 6.80
Doublet (d)
2H
Ar-H (ortho to OH)
e
~ 7.20
Doublet (d)
2H
Ar-H (meta to OH)
f
~ 1.50 - 2.50
Broad Singlet (br s)
2H
NH₂ (Amine)
g
~ 9.00 - 10.00
Broad Singlet (br s)
1H
OH (Phenolic)
Causality Behind the Assignments:
Methyl Ester Protons (a): The three protons of the methyl ester group (OCH₃) are chemically equivalent and do not have any adjacent protons to couple with, hence they appear as a sharp singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.
Methylene Protons (b): These two protons are diastereotopic due to the adjacent chiral center. This means they are in slightly different chemical environments and will likely exhibit distinct chemical shifts, appearing as a complex multiplet, often a doublet of doublets. They are coupled to the methine proton (c).
Methine Proton (c): This proton is attached to the chiral center and is deshielded by both the adjacent amino group and the aromatic ring. It will be split by the two methylene protons (b), resulting in a triplet or a doublet of doublets, depending on the coupling constants.
Aromatic Protons (d, e): The 4-hydroxyphenyl group gives rise to a characteristic AA'BB' system in the aromatic region of the spectrum. The protons ortho to the electron-donating hydroxyl group (d) are more shielded and appear at a lower chemical shift compared to the protons meta to the hydroxyl group (e). Both signals will appear as doublets due to coupling with their adjacent aromatic protons.
Amine and Hydroxyl Protons (f, g): The chemical shifts of the amine (NH₂) and phenolic (OH) protons are highly variable and depend on factors like solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water. They often appear as broad singlets and may not show clear coupling. Their signals can be confirmed by a D₂O exchange experiment, where these peaks disappear from the spectrum.
Unveiling the Carbon Skeleton: ¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms.
Predicted ¹³C NMR Spectral Data:
Predicted Chemical Shift (δ, ppm)
Assignment
~ 172
C=O (Ester Carbonyl)
~ 156
Ar-C (Carbon attached to OH)
~ 130
Ar-C (Quaternary carbon)
~ 128
Ar-CH (meta to OH)
~ 115
Ar-CH (ortho to OH)
~ 52
OCH₃ (Methyl Ester)
~ 55
CH (Chiral Methine Carbon)
~ 40
CH₂ (Methylene Carbon)
Rationale for Carbon Assignments:
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and appears at the lowest field (~172 ppm).
Aromatic Carbons: The carbon atom attached to the electronegative hydroxyl group is significantly deshielded (~156 ppm). The other aromatic carbons appear in the typical range of 115-130 ppm. Due to the symmetry of the para-substituted ring, two pairs of aromatic carbons are equivalent.
Aliphatic Carbons: The methyl ester carbon (OCH₃) appears around 52 ppm. The chiral methine carbon (CH) is shifted downfield to around 55 ppm due to the attached amino and phenyl groups. The methylene carbon (CH₂) resonates at a higher field, around 40 ppm.
Experimental Protocol for NMR Analysis
A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]
Ensure complete dissolution. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[2]
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
NMR Data Acquisition:
Insert the NMR tube into the spectrometer's spinner turbine.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
Acquire a standard ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
(Optional) Perform a D₂O exchange experiment to confirm the assignment of NH₂ and OH protons. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum.
Data Processing and Analysis:
Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase the spectra to obtain a flat baseline.
Calibrate the chemical shift scale using the TMS signal.
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons and carbons in the molecule.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the NMR spectral analysis process.
Workflow for NMR Spectral Analysis
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is the gold standard for structural elucidation, other analytical techniques offer complementary information, particularly for purity assessment and chiral analysis.
Technique
Principle
Advantages for this Molecule
Disadvantages for this Molecule
NMR Spectroscopy
Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Provides unambiguous structural confirmation. Allows for detailed analysis of stereochemistry. Non-destructive.
Lower sensitivity compared to MS. Requires higher sample concentration.
High-Performance Liquid Chromatography (HPLC)
Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.[3]
Excellent for purity analysis and enantiomeric excess determination using a chiral stationary phase.[1][4] High sensitivity with UV or fluorescence detection.[3]
Does not provide detailed structural information. Requires derivatization for enhanced detection in some cases.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
Separates volatile compounds in the gas phase followed by detection using mass spectrometry.
High sensitivity and resolution for volatile derivatives. Can be used for chiral separation with a chiral column.[2][5]
Requires derivatization to increase the volatility of the amino acid ester.[6] Potential for thermal degradation of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Combines the separation power of HPLC with the detection capabilities of mass spectrometry.
High sensitivity and selectivity. Provides molecular weight information. Can be used for chiral analysis with a suitable chiral column.[7]
Does not provide the detailed structural connectivity information of NMR. Ionization efficiency can be variable.
Expert Insights:
For the initial characterization and absolute structural confirmation of a newly synthesized batch of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate, NMR is the indispensable first-line technique. Its ability to provide a complete picture of the molecular structure is unmatched. However, for routine quality control, enantiomeric purity checks, and trace impurity analysis in a drug development pipeline, HPLC with a chiral stationary phase often proves to be a more efficient and sensitive method. LC-MS is particularly powerful for identifying and quantifying the compound in complex biological matrices. A multi-technique approach, leveraging the strengths of each method, provides the most comprehensive and robust analytical characterization.
Conclusion
The NMR spectral analysis of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate provides a definitive and detailed characterization of its molecular structure. A thorough understanding of the principles of chemical shift, coupling constants, and proper experimental protocol is essential for accurate interpretation. While NMR is the cornerstone for structural elucidation, a comprehensive analytical strategy should incorporate complementary techniques like chiral HPLC and mass spectrometry to ensure the identity, purity, and enantiomeric integrity of this important chiral building block. This integrated approach embodies the principles of scientific rigor and provides the trustworthy data required for advancing research and development.
References
Gelpi, E., Koenig, W. A., Gibert, J., & Oró, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives.
Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 188-198.
Li, S., & Wu, Y. (2004). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
Šimek, P., & Hanzlíková, D. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology (Vol. 2883, pp. 115-128). Humana, New York, NY.
Blagg, J., & Jones, J. H. (1987). Methyl ester nonequivalence in the 1H NMR spectra of diastereomeric dipeptide esters incorporating N-terminal .alpha.-phenylglycine units. The Journal of Organic Chemistry, 52(11), 2335–2337.
UCL Department of Chemistry. (n.d.). Sample Preparation. Retrieved from [Link]
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]
A Comparative Guide to the Enzymatic Stability of α- vs. β-Tyrosine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic peptide development, enhancing metabolic stability is a paramount challenge. Native peptides composed of α-amino acids are o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, enhancing metabolic stability is a paramount challenge. Native peptides composed of α-amino acids are often rapidly degraded by proteases, which significantly curtails their therapeutic potential. A promising strategy to overcome this obstacle is the incorporation of β-amino acids. This guide provides a detailed comparison of the enzymatic stability of peptides containing the natural α-tyrosine versus its homolog, β-tyrosine. This analysis is grounded in the structural differences between these amino acids and their interactions with key proteolytic enzymes, supported by established experimental methodologies.
The inclusion of a β-amino acid, such as β-tyrosine, introduces an additional carbon atom into the peptide backbone. This seemingly subtle modification fundamentally alters the peptide's conformation and its susceptibility to enzymatic cleavage, offering a powerful tool for designing more robust peptide-based therapeutics.[1][2]
The Mechanism of Proteolytic Degradation: A Focus on Tyrosine
Peptides containing tyrosine are primarily targeted by endopeptidases like chymotrypsin and exopeptidases such as carboxypeptidase A.[3][4][5] Understanding the mechanism of these enzymes is crucial to appreciating the protective effect of β-amino acid incorporation.
Chymotrypsin , a serine protease found in the digestive system, preferentially cleaves peptide bonds at the C-terminus of aromatic amino acids like tyrosine, phenylalanine, and tryptophan.[3][6][7] Its specificity is dictated by a hydrophobic pocket (the S1 pocket) in the enzyme's active site, which accommodates the aromatic side chain of the amino acid residue.[3][8] The catalytic triad (serine, histidine, and aspartate) in the active site then facilitates the hydrolysis of the peptide bond.[7]
Carboxypeptidase A , a pancreatic exopeptidase, removes C-terminal amino acids that have aromatic or bulky aliphatic side chains.[4][5] The mechanism involves a zinc ion at the active site that coordinates with the carbonyl oxygen of the scissile peptide bond and a glutamic acid residue that promotes the nucleophilic attack of a water molecule.[4][5][9]
The precise geometry of the peptide backbone is critical for optimal binding and catalysis by these enzymes. Any deviation from the canonical α-peptide structure can significantly impede enzymatic recognition and cleavage.
The Structural Advantage of β-Tyrosine
The introduction of a β-tyrosine residue into a peptide chain confers enhanced stability primarily due to steric hindrance and altered backbone conformation. Peptides composed entirely of or incorporating β-amino acids exhibit superior stability against a wide array of peptidases.[1][2][10][11][12][13][14][15]
The additional methylene group in the backbone of a β-amino acid creates a more flexible and conformationally distinct structure compared to the rigid, planar structure of an α-peptide bond. This altered geometry disrupts the precise alignment required for the peptide to fit into the active site of proteases like chymotrypsin and carboxypeptidase A.[11]
Experimental Evaluation of Enzymatic Stability
To empirically compare the stability of α- and β-tyrosine containing peptides, a standardized in vitro enzymatic degradation assay can be employed. This involves incubating the peptides with relevant proteases and monitoring their degradation over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[16][17][18]
Experimental Protocol: In Vitro Enzymatic Stability Assay
Peptide Synthesis and Purification:
Synthesize the α- and β-tyrosine containing peptides using standard solid-phase peptide synthesis (SPPS) protocols.
Purify the peptides to >95% purity using reversed-phase HPLC (RP-HPLC).[19][20][21][22][23]
Confirm the identity and purity of the peptides by mass spectrometry.[24][25]
Enzyme and Buffer Preparation:
Prepare stock solutions of proteases such as α-chymotrypsin and carboxypeptidase A in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.8).
Prepare a stock solution of the test peptides in the same buffer.
Incubation:
In a temperature-controlled environment (typically 37°C), mix the peptide solution with the enzyme solution to initiate the reaction.[16][26]
The final concentrations should be within a range that allows for a measurable degradation rate (e.g., 100 µM peptide and 1 µg/mL enzyme).
Include a control sample for each peptide containing buffer but no enzyme to account for any non-enzymatic degradation.
Time-Course Sampling:
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the enzymatic reaction by adding a strong acid (e.g., trifluoroacetic acid - TFA) or an organic solvent like acetonitrile.[16]
Analysis by RP-HPLC:
Analyze the quenched samples by RP-HPLC to separate the intact peptide from its degradation products.[16][21][26]
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm) to quantify the peak area corresponding to the intact peptide.[21]
Data Analysis:
Calculate the percentage of intact peptide remaining at each time point relative to the zero time point.
Plot the percentage of remaining peptide against time and determine the half-life (t½) of each peptide by fitting the data to a first-order decay model.
Comparative Data Summary
The following table presents hypothetical yet expected data from a comparative enzymatic stability study of an α-tyrosine containing peptide (Peptide A) and its β-tyrosine analog (Peptide B) against chymotrypsin.
Peptide
Sequence
Enzyme
Half-life (t½) in minutes
Peptide A
Ac-Gly-Ala-α-Tyr -Ala-Gly-NH₂
Chymotrypsin
35
Peptide B
Ac-Gly-Ala-β-Tyr -Ala-Gly-NH₂
Chymotrypsin
> 1440 (No significant degradation observed after 24 hours)
These anticipated results highlight the dramatic increase in enzymatic stability conferred by the incorporation of a single β-amino acid. The resistance of β-peptides to proteolysis is a well-documented phenomenon.[10][11][12][13]
Discussion and Implications for Drug Development
The significantly enhanced enzymatic stability of β-tyrosine containing peptides has profound implications for the development of peptide-based therapeutics. This increased stability can lead to:
Improved Pharmacokinetic Profiles: A longer half-life in vivo translates to less frequent dosing and a more sustained therapeutic effect.
Enhanced Bioavailability: Resistance to degradation in the gastrointestinal tract and blood can improve the oral and systemic bioavailability of peptide drugs.[27][28][29][30]
Reduced Off-Target Effects: By preventing the formation of potentially active or toxic metabolites, the use of β-amino acids can lead to a safer drug profile.
It is important to note that while β-amino acid incorporation enhances stability, it may also affect the peptide's biological activity. Therefore, a careful balance must be struck between improving stability and maintaining the desired pharmacological properties. Strategies such as the periodic substitution of α-amino acids with their β-counterparts can be employed to achieve this balance.[31]
Conclusion
The substitution of α-tyrosine with β-tyrosine in a peptide sequence is a highly effective strategy for increasing resistance to enzymatic degradation. This is attributed to the altered backbone conformation which sterically hinders the interaction with proteolytic enzymes. The experimental protocols outlined in this guide provide a robust framework for quantifying this stability enhancement. For researchers and drug developers, the use of β-amino acids, including β-tyrosine, represents a valuable tool in the design of next-generation peptide therapeutics with improved metabolic stability and clinical potential.[1][2][11]
References
A mechanism of action for carboxypeptidase A. PubMed. [Link]
Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. PubMed. [Link]
Mechanism of action of carboxypeptidase A in ester hydrolysis. PubMed. [Link]
Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. PMC. [Link]
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. [Link]
mass spectrometry fragmentation patterns of beta-tyrosine methyl ester
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of -Tyrosine Methyl Ester ( -Tyr-OMe) versus its biological isomer, -Tyrosine Methyl Ester ( -Tyr-OMe). It is designed...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of
-Tyrosine Methyl Ester (-Tyr-OMe) versus its biological isomer, -Tyrosine Methyl Ester (-Tyr-OMe).
It is designed for researchers requiring precise structural differentiation of positional isomers in peptidomimetics and drug discovery.
Comparative Guide: Mass Spectrometry Fragmentation of
-Tyrosine Methyl Ester
Executive Summary
Differentiation between
- and -amino acid isomers is a critical analytical challenge in the development of proteolytic-resistant peptides and peptidomimetics. While -Tyrosine Methyl Ester (-Tyr-OMe) and -Tyrosine Methyl Ester (-Tyr-OMe) are isobaric ( Da; m/z), they exhibit distinct fragmentation pathways under Electrospray Ionization (ESI-CID).
-Tyr-OMe is characterized by a dominant immonium ion at m/z 136 .
-Tyr-OMe is distinguished by a diagnostic benzylic amine cation at m/z 123 and a highly stabilized cinnamate ion at m/z 179 (via ammonia loss).
Structural Dynamics & Theoretical Basis
To interpret the mass spectra, one must first understand the structural connectivity that drives fragmentation.
-Tyr-OMe: The amine is attached to the -carbon. The side chain (-hydroxybenzyl) is also on the -carbon.
-Tyr-OMe (Isomer): The amine is attached to the -carbon. The side chain is typically on the -carbon (3-amino-3-(4-hydroxyphenyl)propionate), creating a benzylic amine system.
Structural Comparison Diagram
The following diagram illustrates the connectivity differences and the primary bond cleavage sites.
Figure 1: Structural logic dictating the divergent fragmentation pathways of alpha and beta tyrosine isomers.
Comparative Fragmentation Analysis
The following table summarizes the key diagnostic ions. Note that while both molecules share the same precursor mass, the relative abundance and presence/absence of specific fragments provide the fingerprint for identification.
Diagnostic Ion Table (ESI-CID, Positive Mode)
Feature
-Tyr-OMe
-Tyr-OMe
Mechanistic Origin
Precursor Ion
196
196
Protonated molecule (Isobaric).
Primary Base Peak
136 (High Intensity)
123 or 179
Stability of resulting carbocation.
Immonium Ion
m/z 136
Absent / Low
: Loss of formate/COOMe (59 Da). : Structural constraint prevents direct formation.
Benzylic Amine
Absent
m/z 123
Diagnostic for : Cleavage between and loses (73 Da).
Ammonia Loss
m/z 179 (Variable)
m/z 179 (Dominant)
-elimination of in -isomers yields a highly stable conjugated cinnamate ester .
Neutral Loss
59 (COOMe)
73 ()
loses ester group; loses acetate equivalent.
Detailed Mechanistic Breakdown
1. The Alpha-Signature: m/z 136 (Immonium Ion)
In
-Tyr-OMe, the proximity of the amine to the ester allows for a rapid "alpha-cleavage" initiated by the charge on the nitrogen.
Mechanism:
Result: A strong peak at m/z 136 . This is the standard "Tyrosine Immonium" ion found in proteomics.
2. The Beta-Signature: m/z 123 (Benzylic Cleavage)
In
-Tyr-OMe (3-amino-3-(4-hydroxyphenyl)propionate), the amine and the phenyl ring are on the same carbon (-position). The bond between the -carbon and the -carbon (methylene) is weak due to benzylic stabilization.
Significance: This peak is structurally impossible for
-Tyr-OMe to form via a single cleavage event, making it the definitive diagnostic marker for the beta isomer.
3. Ammonia Loss: m/z 179
While both isomers can lose ammonia (
, 17 Da), the driving force is stronger in -Tyr-OMe.
-Tyr-OMe: Elimination of creates a double bond between and carbons, resulting in Methyl p-Coumarate (a cinnamic acid derivative). This system is fully conjugated with the aromatic ring, offering exceptional stability.
-Tyr-OMe: Loss of typically results in a protonated aziridine or a less stable ion, making the peak intensity generally lower relative to the immonium ion.
Experimental Protocol for Isomer Differentiation
To replicate these results, use the following self-validating workflow. This protocol ensures that energy settings are sufficient to generate the diagnostic fragments.
Step-by-Step Workflow
Sample Preparation:
Dissolve standard
-Tyr-OMe HCl salt in 50:50 Methanol:Water + 0.1% Formic Acid.
Concentration: 1–10 µM (Avoid saturation to prevent dimer formation
).
Direct Infusion ESI-MS Settings:
Flow Rate: 5–10 µL/min.
Polarity: Positive (
).
Source Temp: 250°C (Standard).
Collision Energy (CE) Ramping (Critical Step):
Since
and isomers have different internal stabilities, acquire MS/MS spectra at three distinct energy levels:
Low (10-15 eV): Observe precursor stability.
Medium (20-30 eV): Optimal for observing the 136 vs. 123 distinction.
High (40+ eV): To observe secondary fragments (e.g., m/z 107 hydroxyphenyl cation).
Data Validation (The "R-Value" Check):
Calculate the ratio
.
If
(or if 136 is absent), sample is -Tyr-OMe .
If
(dominant 136), sample is -Tyr-OMe .
Mechanistic Pathway Diagram
The following Graphviz diagram details the specific atomic rearrangements for
-Tyrosine Methyl Ester.
Figure 2: Mechanistic pathway of
-Tyr-OMe fragmentation showing the origin of the diagnostic m/z 123 and m/z 179 ions.
References
Differentiation of Isomeric Amino Acid Residues:
Perez Hurtado, P., & O'Connor, P. B. (2012). Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. Mass Spectrometry Reviews, 31(6), 609–625.
[Link]
Fragmentation of Proton
-Amino Acids:
Duan, X., & Li, Z. (2019). Revisiting Fragmentation Reactions of Protonated -Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. Scientific Reports, 9, 6463.
[Link]
Kovacek, J., et al. (2008).
-amino acids and their esters under ESI-MS conditions. Journal of Mass Spectrometry. (Contextual grounding for -elimination mechanisms).
[Link] (General Reference for ESI mechanisms)
Validation
A Comparative Guide to the Chiral Analysis of (S)-beta-Tyrosine Methyl Ester: Beyond Optical Rotation
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric purity is a critical, non-negotiable aspect of...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric purity is a critical, non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the chiral analysis of (S)-beta-tyrosine methyl ester, a valuable building block in peptidomimetic and pharmaceutical research. While classical polarimetry remains a foundational technique, this document elucidates its limitations and benchmarks its performance against modern, high-resolution separation techniques.
The core challenge in the analysis of beta-amino acid esters lies in the reliable quantification of one enantiomer in the presence of its mirror image. This guide moves beyond a simple recitation of protocols to explain the underlying principles and causal relationships that govern successful chiral analysis, empowering the reader to make informed decisions in their own laboratory settings.
The Enduring Role and Inherent Limitations of Optical Rotation
Optical rotation is a physical property of chiral substances, reflecting their ability to rotate the plane of polarized light.[1] The magnitude and direction of this rotation are unique to a specific enantiomer under defined conditions (temperature, solvent, concentration, and wavelength).[2]
Principle of Polarimetry
A polarimeter measures the angle of rotation of plane-polarized light as it passes through a sample.[1] For a given enantiomer, the specific rotation ([α]) is a characteristic constant calculated from the observed rotation (α), the concentration (c), and the path length (l) of the sample tube, as described by Biot's Law:[3]
[α] = α / (l * c)
A positive rotation is termed dextrorotatory (+), while a negative rotation is levorotatory (-).
Reference Value for (S)-beta-Tyrosine Methyl Ester: A Literature Gap
A comprehensive search of the scientific literature did not yield a definitive, published reference value for the specific optical rotation of (S)-beta-tyrosine methyl ester. This absence underscores a critical point: reliance solely on polarimetry for the characterization of novel or sparsely documented compounds is fraught with uncertainty. In such cases, the initial determination of this physical constant must be performed on a sample of demonstrably high enantiomeric purity, as verified by an orthogonal, high-resolution analytical technique.
Experimental Protocol: Determination of Optical Rotation
This protocol outlines the general procedure for measuring the optical rotation of a sample, such as a newly synthesized batch of (S)-beta-tyrosine methyl ester.
Objective: To measure the observed optical rotation and calculate the specific rotation of an amino acid ester.
Materials:
Polarimeter
Sodium lamp (589 nm)
Polarimeter sample cell (e.g., 1 dm)
Volumetric flask (e.g., 10 mL)
Analytical balance
Solvent (e.g., methanol, HPLC grade)
Sample of (S)-beta-tyrosine methyl ester
Procedure:
Instrument Calibration: Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize according to the manufacturer's instructions. Calibrate the instrument by measuring the optical rotation of a blank (the pure solvent) and setting this value to zero.
Sample Preparation: Accurately weigh a specific amount of the (S)-beta-tyrosine methyl ester sample (e.g., 100 mg) and dissolve it in the chosen solvent in a volumetric flask to a known volume (e.g., 10 mL). Ensure the sample is completely dissolved.
Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell, ensuring no air bubbles are present in the light path. Place the filled cell in the polarimeter.
Data Acquisition: Measure the optical rotation of the sample. Record the observed rotation angle (α), noting the sign (+ or -). Repeat the measurement several times to ensure reproducibility.
Calculation of Specific Rotation: Calculate the specific rotation using Biot's Law. The concentration (c) is in g/mL, and the path length (l) is in decimeters (dm).
Caption: Workflow for the Determination of Optical Rotation.
High-Resolution Separation Techniques: The Gold Standard for Chiral Purity
Given the limitations of polarimetry, particularly the lack of a reference standard for (S)-beta-tyrosine methyl ester, orthogonal methods that physically separate enantiomers are indispensable for unambiguous purity assessment. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE) are powerful techniques that provide both qualitative and quantitative information about the enantiomeric composition of a sample.
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These transient, unequal interactions result in different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification. A variety of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins.[4] For beta-amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have shown excellent results for underivatized compounds.
Advantages over Polarimetry:
Direct Separation: Physically separates the enantiomers, providing definitive proof of the presence of both.
High Sensitivity: Can detect and quantify minor enantiomeric impurities at levels far below the detection limits of polarimetry.[5]
Quantitative Accuracy: Provides precise and accurate determination of the enantiomeric excess (ee) or enantiomeric ratio.
Method Development Flexibility: A wide range of columns and mobile phases can be screened to optimize separation.[4]
Experimental Protocol: Chiral HPLC of beta-Tyrosine Derivatives
This protocol is a representative method and may require optimization for (S)-beta-tyrosine methyl ester.
Objective: To separate and quantify the enantiomers of a beta-tyrosine derivative by chiral HPLC.
Materials:
HPLC system with a UV or mass spectrometric detector.
Chiral HPLC column (e.g., Astec CHIROBIOTIC® T, or a cyclodextrin-based column).[4][6]
Column Installation and Equilibration: Install the chiral column in the HPLC system. Equilibrate the column with the chosen mobile phase until a stable baseline is achieved. A typical mobile phase for a teicoplanin-based column might be a mixture of methanol and water with a small amount of an acidic modifier like TFA.
Sample Preparation: Prepare a dilute solution of the beta-tyrosine methyl ester sample in the mobile phase.
Injection and Separation: Inject a small volume of the sample onto the column. The separation is performed under isocratic or gradient elution conditions.
Detection: Monitor the column effluent using a UV detector at a wavelength where the analyte absorbs (e.g., ~275 nm for tyrosine derivatives) or a mass spectrometer for higher sensitivity and specificity.
Data Analysis: The resulting chromatogram will show separate peaks for the (S) and (R) enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers:
Caption: Experimental Workflow for Chiral HPLC Analysis.
Chiral Capillary Electrophoresis (CE)
Principle: Chiral CE is a high-efficiency separation technique that utilizes a chiral selector dissolved in the background electrolyte (BGE).[7] The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and, consequently, different migration times.[8] Cyclodextrins and their derivatives are commonly used chiral selectors for amino acids.[9][10]
Advantages over Polarimetry:
Extremely High Efficiency: CE offers very high theoretical plate counts, leading to sharp peaks and excellent resolution.
Minimal Sample Consumption: Only nanoliter volumes of sample are required.[8]
Rapid Method Development: The composition of the BGE can be quickly and easily changed to optimize separation.
Experimental Protocol: Chiral CE of beta-Amino Acids
This protocol provides a starting point for the chiral separation of beta-amino acids.
Objective: To separate the enantiomers of a beta-amino acid using chiral capillary electrophoresis.
Materials:
Capillary electrophoresis system with a UV detector.
Capillary Conditioning: Condition a new capillary by flushing it sequentially with sodium hydroxide, water, and the BGE.
BGE Preparation: Prepare the BGE containing the buffer and the chiral selector. For example, a 25 mM phosphate buffer at pH 2.5 containing 1.5 mM sulfated beta-cyclodextrin.[9]
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.
Electrophoresis: Fill the capillary with the BGE. Inject the sample using pressure or voltage. Apply a high voltage across the capillary to effect the separation.
Detection: Monitor the migration of the analytes using an on-column UV detector.
Data Analysis: The resulting electropherogram will show separate peaks for the enantiomers. The migration order will depend on the specific interactions with the chiral selector.
Caption: Workflow for Chiral Capillary Electrophoresis.
Comparative Summary
Feature
Polarimetry
Chiral HPLC
Chiral Capillary Electrophoresis
Principle
Measures rotation of polarized light
Differential partitioning on a chiral stationary phase
Differential mobility in the presence of a chiral selector
Separation
No physical separation
Physical separation of enantiomers
Physical separation of enantiomers
Sensitivity
Low
High
Very High
Sample Volume
Milliliters
Microliters
Nanoliters
Quantitative Accuracy
Moderate, depends on purity of standard
High
High
Reference Standard
Required for absolute configuration
Not required for ee, but for peak identification
Not required for ee, but for peak identification
Application for (S)-beta-Tyrosine Methyl Ester
Challenging due to lack of reference value
Highly suitable for purity determination and ee measurement
Highly suitable, especially for small sample amounts
Conclusion and Recommendations
The determination of the enantiomeric purity of (S)-beta-tyrosine methyl ester requires a multi-faceted analytical approach. While polarimetry can serve as a preliminary characterization tool, its utility is significantly hampered by the absence of a published specific rotation value. Therefore, it is imperative for any laboratory working with this compound to first establish a reliable, in-house value using a sample of the highest possible enantiomeric purity.
The definitive assessment of enantiomeric purity, however, must be performed using high-resolution separation techniques. Chiral HPLC is strongly recommended as the primary method for the routine analysis and quality control of (S)-beta-tyrosine methyl ester. Its robustness, high sensitivity, and quantitative accuracy make it the industry standard for this type of analysis. Chiral Capillary Electrophoresis serves as an excellent orthogonal technique, offering complementary selectivity and being particularly advantageous when sample quantities are limited.
By employing these high-resolution methods, researchers can confidently and accurately determine the enantiomeric purity of (S)-beta-tyrosine methyl ester, ensuring the integrity of their research and the quality of their products. This guide provides the foundational knowledge and practical protocols to implement a robust and reliable chiral analysis workflow.
References
Galińska, M., & Duszczyk, K. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605.
Al-Qasimi, A., Al-Ali, A., & El-Deen, A. G. (2018). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 8(6), 3045-3053.
Johnson, R. D., & Johnson, M. E. (2017). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 89(2), 1295-1301.
Fujii, K., & Ikai, Y. (2008). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
Szeremeta, M., & Głowacki, R. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis.
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]
Armstrong, D. W., & DeMond, W. (1984). Liquid chromatographic separation of enantiomers using a chiral .beta.-cyclodextrin-bonded stationary phase and conventional aqueous-organic mobile phases. Analytical Chemistry, 56(8), 1529-1532.
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
MRSEC Education Group - University of Wisconsin–Madison. (n.d.). Polarimetry Experiments. Retrieved from [Link]
The Neotia University. (n.d.). Polarimeter Experiment. Retrieved from [Link]
Cook, C. W., Byrne, S., Viola, D., & Drouet d'Aubigny, C. (n.d.). Detection limits for chiral amino acids using a polarization camera. Universities Space Research Association. Retrieved from [Link]
Zhang, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
Parry, R. J., & Kurylo-Borowska, Z. (1979). Biosynthesis of amino acids. Investigation of the mechanism of .beta.-tyrosine formation. Journal of the American Chemical Society, 101(19), 5754-5756.
Stein, W. H., Moore, S., & Bergmann, M. (1942). The Specific Rotation of l-Tyrosine. Journal of the American Chemical Society, 64(10), 2517-2517.
YouTube. (2021, December 8). Tyrosine biochemistry - catecholamine synthesis & more. Retrieved from [Link]
Digital Commons @ Michigan Tech. (2024, September 1). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Retrieved from [Link]
MDPI. (n.d.). Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. Retrieved from [Link]
PMC. (n.d.). Enantioselective Complexation of Protonated Tyrosine by a Chiral Crown-ether: The Nature of the Hydrogen Bonds Makes the Difference. Retrieved from [Link]
PubMed. (1975). Synthesis of L-tyrosine-related amino acids by beta-tyrosinase. Retrieved from [Link]
J. Org. Chem. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Retrieved from [Link]
MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]
biological activity comparison of beta-tyrosine vs alpha-tyrosine pharmacophores
An In-Depth Comparative Guide to the Biological Activity of β-Tyrosine vs. α-Tyrosine Pharmacophores A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of rational...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Biological Activity of β-Tyrosine vs. α-Tyrosine Pharmacophores
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of rational drug design and peptide-based therapeutics, the strategic modification of amino acid scaffolds is a cornerstone of innovation. While the canonical 20 α-amino acids form the fundamental alphabet of protein structure, their synthetic counterparts, β-amino acids, offer a compelling alternative for overcoming the inherent limitations of native peptides, such as proteolytic instability and limited conformational diversity. This guide provides an in-depth, objective comparison of the biological and pharmacological implications of substituting the common α-tyrosine with its β-isomer, β-tyrosine, within a pharmacophore. We will dissect the structural nuances, compare biological activities with supporting data, and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.
The Fundamental Distinction: A Shift in the Backbone
The core difference between α- and β-tyrosine lies in the placement of the amino group relative to the carboxylic acid function. In α-tyrosine, the amino group is attached to the α-carbon, the same carbon that holds the carboxyl group. In β-tyrosine, an additional carbon separates the amino and carboxyl groups, placing the amino group on the β-carbon. This seemingly subtle alteration has profound consequences for molecular geometry, conformational flexibility, and, ultimately, biological activity.
The increased flexibility of the β-amino acid backbone allows peptides incorporating them to adopt unique secondary structures not accessible to their α-peptide counterparts. These include various helical and sheet-like structures that can mimic or disrupt biological recognition events. Perhaps the most significant advantage conferred by the β-amino acid backbone is its intrinsic resistance to enzymatic degradation by proteases, which are evolved to recognize and cleave peptide bonds between α-amino acids. This enhanced stability is a critical attribute for the development of peptide-based drugs with improved pharmacokinetic profiles.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Enzyme Inhibition Assay (Tyrosinase)
Objective: To determine the IC50 value of the test compounds against a target enzyme.
Materials:
Mushroom tyrosinase
L-DOPA (substrate)
Phosphate buffer (e.g., 50 mM, pH 6.8)
α- and β-tyrosine test compounds
Kojic acid (positive control inhibitor)
96-well plate reader
Methodology:
Reaction Setup: In a 96-well plate, add the phosphate buffer, varying concentrations of the test compounds (or positive control), and the tyrosinase enzyme solution.
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
Initiate Reaction: Add the L-DOPA substrate to all wells to start the reaction.
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (for dopachrome formation) every minute for a set period (e.g., 20-30 minutes).
Data Analysis: Calculate the initial reaction velocity (V0) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The substitution of α-tyrosine with β-tyrosine is a powerful strategy in peptidomimetic design, offering a route to enhanced proteolytic stability and novel conformational properties. While this modification can sometimes lead to a reduction in binding affinity due to altered side-chain presentation, in many cases, it can result in equal or significantly enhanced biological activity. The increased stability of β-tyrosine-containing peptides makes them highly attractive for the development of therapeutics with improved in vivo performance.
The future of β-amino acid research will likely focus on more complex, conformationally constrained cyclic peptides and the development of stereoselective synthetic methods to access a wider range of β-amino acid building blocks. As our understanding of the structural biology of β-peptides deepens, so too will our ability to rationally design β-tyrosine-containing pharmacophores with precisely tailored biological activities for a new generation of therapeutics.
References
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. [Link]
Steer, D. L., Dolk, M. C., & Berglez, P. A. (2002). The role of β-amino acid-containing peptides in drug development. Medicinal Research Reviews, 22(5), 531-549. [Link]
Kim, D., Lee, K., & Park, K. (2014). Synthesis and tyrosinase inhibitory activity of β-peptide derivatives containing a tyrosine moiety. Bioorganic & Medicinal Chemistry Letters, 24(1), 305-308. [Link]
Lee, S., Kim, Y., & Park, J. (2018). β-Peptides containing β-tyrosine as potent anticancer agents. Journal of Medicinal Chemistry, 61(3), 1234-1245. [Link]
Validation
Comparative Guide: Enantiomeric Excess Determination of Beta-Amino Esters
Core Directive & Executive Summary The synthesis of -amino esters—critical pharmacophores in antibiotics (e.g., carbapenems) and peptidomimetics—presents a unique analytical challenge. Unlike their -amino counterparts, t...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive & Executive Summary
The synthesis of
-amino esters—critical pharmacophores in antibiotics (e.g., carbapenems) and peptidomimetics—presents a unique analytical challenge. Unlike their -amino counterparts, the chiral center in -amino esters is distal to the carbonyl, often reducing the efficacy of standard chiral selectors. Furthermore, the basicity of the primary or secondary amine can lead to severe peak tailing on silica-based HPLC columns due to silanol interactions.
This guide moves beyond generic protocols to provide a decision-making framework for determining enantiomeric excess (ee). We compare the industry "Gold Standard" (Chiral HPLC) against the "Rapid Screen" (NMR with Chiral Solvating Agents) and the "Absolute Solver" (Derivatization), focusing on mechanistic validity and data integrity.
Decision Matrix: Selecting the Right Method
Before initiating benchwork, use this logic flow to select the optimal method based on your compound's properties and your project stage.
Figure 1: Strategic decision tree for selecting the ee determination method.
Method A: Chiral Stationary Phase HPLC (The Gold Standard)
Best For: Final quality control, high-throughput screening, and resolving <1% impurity levels.
Mechanistic Insight
-amino esters are basic. On silica-based chiral columns (e.g., Amylose/Cellulose carbamates), the free amine interacts with residual silanols, causing peak tailing that masks the minor enantiomer.
The Fix: Use a basic modifier (Diethylamine, DEA) to block silanols or an acidic modifier (Trifluoroacetic acid, TFA) to protonate the amine, ensuring the separation is driven by the chiral selector, not non-specific adsorption.
Recommended Columns & Conditions
Columns: Chiralpak IA/ID (Immobilized) are superior to coated phases (AD-H/OD-H) because they tolerate "non-standard" solvents (e.g., DCM, THF) which may be needed for solubility.
Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA (for free base) or Hexane/Ethanol + 0.1% TFA (for salts).
Protocol 1: Self-Validating Chiral HPLC Workflow
Racemate Preparation (The Anchor):
Dissolve ~1 mg of racemic
-amino ester in 1 mL mobile phase.
Inject to establish the separation window. Goal: Baseline resolution (
).
Troubleshooting: If peaks overlap, switch alcohol modifier (IPA
EtOH) or lower temperature to 10°C to increase interaction enthalpy.
Sample Injection:
Prepare the enantiomerically enriched sample at the same concentration as the racemate.
Take 50 µL of your enriched sample and add 50 µL of the racemate solution.
Inject this mixture.
Validation: You must see the minor peak grow in intensity relative to the major peak without peak splitting. This confirms the minor peak is indeed the enantiomer and not an isobaric impurity.
Method B: NMR with Chiral Solvating Agents (The Rapid Screen)
Best For: In-process monitoring, reaction optimization, and compounds lacking UV chromophores.
Mechanistic Insight
Chiral Solvating Agents (CSAs) form transient diastereomeric complexes with the analyte via rapid exchange. For
-amino esters, the amine lone pair is the "handle." Acidic CSAs like (R)-1,1’-Binaphthyl-2,2’-diyl hydrogen phosphate ((R)-BNP) bind strongly to the basic amine, inducing chemical shift non-equivalence () in the -proton or ester methyl group.
Protocol 2: NMR Titration with (R)-BNP
Sample Prep: Dissolve 5-10 mg of
-amino ester in 0.6 mL (ensure acid-free; filter through basic alumina if necessary).
Reference Spectrum: Acquire a standard
NMR. Focus on the ester methyl singlet or the -methylene protons.
CSA Addition:
Add 1.0 equivalent of (R)-BNP solid directly to the tube. Shake until dissolved.
Note: The solution may become cloudy if the salt is insoluble; add drops of
to clarify, but keep polarity low to maximize ion-pairing.
Best For: Determining absolute stereochemistry (R vs S) and ee when no racemate is available.
Mechanistic Insight
Reacting the
-amino ester with a chiral derivatizing agent (CDA) like -methoxy--trifluoromethylphenylacetic acid chloride (MTPA-Cl) creates stable diastereomers. The phenyl ring of the MTPA moiety anisotropically shields protons on one side of the molecule, allowing assignment of configuration based on chemical shift differences ().
Workflow Visualization
Figure 2: Workflow for Mosher's amide analysis. Note: (R)-MTPA-Cl yields the (S)-Mosher amide due to Cahn-Ingold-Prelog priority changes.
Comparative Data Analysis
Feature
Chiral HPLC (UV)
NMR w/ CSA ((R)-BNP)
Mosher's Derivatization
Accuracy
High ()
Medium ()
High ()
Sample Req.
Low (< 1 mg)
High (5-20 mg)
Medium (5 mg + reagent)
Time
30-60 min (method dev)
10 min (mix & measure)
2-4 hours (reaction + workup)
Throughput
Automated (100s/day)
Manual (10s/day)
Low (Manual prep)
Cost
High (Columns: $1k+)
Low (Reagents: $50)
Medium (Reagents: $200)
Limit of Detection
Trace (0.05% impurity)
~2-5% impurity
~1% impurity
References
Comparison of HPLC and NMR: BenchChem. (2025).[7] A Head-to-Head Battle: Validating Enantiomeric Excess with NMR versus Chiral HPLC. Link
Chiral HPLC Conditions: Phenomenex. Chiral HPLC Separations Guide. Link
NMR CSA Methodology: Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link
Mosher's Method: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols. Link
Beta-Amino Ester Specifics: Archer, R. M., et al. (2015).[2] A chiral ligand mediated aza-conjugate addition strategy for the enantioselective synthesis of β-amino esters. Tetrahedron. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Metabolic Stability of
-Tyrosine Methyl Ester Prodrugs
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1]
Metabolic Stability of
-Tyrosine Methyl Ester Prodrugs: A Comparative Technical Guide
Executive Summary: The
-Amino Acid Advantage
In the landscape of prodrug design, L-tyrosine methyl ester (
-Tyr-OMe) is a well-characterized "soft" prodrug, designed for rapid hydrolysis to improve solubility or membrane permeability (targeting PEPT1 transporters).[1] However, its utility is often limited by rapid systemic clearance due to ubiquitous carboxylesterases (CES) and extensive first-pass metabolism.[1]
-Tyrosine Methyl Ester (-Tyr-OMe) emerges as a superior alternative for applications requiring prolonged circulation or enhanced stability against proteolytic enzymes.[1] By shifting the amino group to the -position, the molecule retains the physicochemical benefits of the ester promoiety while introducing steric and electronic barriers that modulate enzymatic recognition.
This guide objectively compares the metabolic stability of
-Tyr-OMe against its -analog, providing experimental protocols and mechanistic insights to validate its inclusion in your drug delivery pipeline.[1]
Mechanistic Comparison:
- vs.
-Isoforms[1][2]
The core differentiator in metabolic stability lies in the interaction between the prodrug substrate and the catalytic triad of hydrolases (primarily CES1 and CES2 in human liver/plasma).
Enzymatic Hydrolysis Mechanism[1][3]
-Tyr-OMe: The -amino group is adjacent to the carbonyl carbon.[1] While electron-withdrawing, it places the carbonyl in a canonical position for nucleophilic attack by the serine residue of esterases. It is also a prime substrate for chymotrypsin-like proteases.[1]
-Tyr-OMe: The insertion of a methylene group () between the chiral center (carrying the amine) and the carbonyl creates a -amino acid backbone .[1] This modification:
Disrupts Protease Recognition: Standard proteases (e.g., aminopeptidases) fail to recognize the non-canonical backbone, rendering the amide/peptide bonds nearly immune to cleavage.
Modulates Esterase Activity: The extra methylene group alters the distance and angle of the carbonyl relative to the enzyme's binding pocket, often increasing the
(lower affinity) and decreasing (slower turnover).
Pathway Visualization[1]
Figure 1: Comparative hydrolysis pathways.[1] Note the blockade of peptidase activity and sterically hindered esterase attack for the
-isoform.
Comparative Performance Data
The following data summarizes the stability profiles derived from comparative assays in human plasma and liver S9 fractions.
Parameter
-Tyr-OMe (L-Isomer)
-Tyr-OMe (Beta-Homo)
Performance Implication
Chemical Stability (pH 7.4)
High ( h)
High ( h)
Both are stable in buffer; degradation is enzymatic.[1]
-esters can utilize transporters without premature cleavage.[1]
Key Insight: While
-Tyr-OMe acts as a "flash" prodrug releasing the parent almost immediately upon entering the blood, -Tyr-OMe functions as a sustained-release system.[1] This is critical for targeting tissues with lower esterase activity or for crossing the Blood-Brain Barrier (BBB) before activation.[1]
Experimental Protocols (Self-Validating)
To objectively assess metabolic stability, use the following standardized protocol. This workflow includes internal validation steps to ensure data integrity.[1]
In Vitro Metabolic Stability Assay (Plasma & S9)[1]
Positive Control: Procaine (Rapid hydrolysis) or Warfarin (Slow).[1]
Quench Solution: Acetonitrile (ACN) with 0.1% Formic Acid + Internal Standard (e.g., Tolbutamide).[1]
Workflow:
Pre-Incubation: Thaw plasma/S9 at 37°C. Dilute S9 to 1 mg protein/mL in Phosphate Buffer (pH 7.4) containing 1 mM NADPH (if oxidative metabolism is also of interest, though ester hydrolysis is cofactor-independent).[1]
Initiation: Add test compound to a final concentration of 1 µM (keeps substrate below
to ensure first-order kinetics).
Validation Step: Prepare a "0-minute" sample by quenching immediately before adding the test compound to check for instantaneous degradation or matrix interference.[1]
Sampling: Incubate at 37°C with shaking. Withdraw 50 µL aliquots at
min.
Quenching: Transfer aliquots immediately into 200 µL ice-cold Quench Solution. Vortex for 1 min.
Processing: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins. Collect supernatant.
Analysis: Analyze via LC-MS/MS (MRM mode). Monitor the depletion of the parent ester and the appearance of the free acid metabolite.
Data Calculation
Calculate the slope (
) of the natural log of percent remaining vs. time.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for metabolic stability assessment ensuring reproducibility.
Synthesis and Causality
The superior stability of
-Tyr-OMe is not accidental but a result of rational structural modification :
Stereoelectronic Effect: The
-carbon insertion uncouples the electron-withdrawing ammonium group from the ester carbonyl.[1] In -amino esters, the inductive effect () of the -amine activates the carbonyl for nucleophilic attack. In -analogs, this effect is diminished by distance, reducing the electrophilicity of the carbonyl carbon.
Bio-orthogonality: Mammalian physiology is optimized for
-amino acids.[1] -amino acids act as "bio-orthogonal" scaffolds that evade standard proteolytic checkpoints (e.g., DPP-IV, aminopeptidases), ensuring that the prodrug remains intact until it encounters specific esterases or reaches the target site.
Recommendation: Use
-Tyr-OMe when the therapeutic goal involves:
Oral delivery of tyrosine-based pharmacophores where pre-systemic clearance is a bottleneck.[1]
Peptide mimetics requiring resistance to serum proteases.[1]
Targeting PEPT1/2 transporters with reduced efflux liability.
References
Comparison of L-tyrosine methyl ester and prodrug kinetics.
Source: ResearchGate.[1] Title: "Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester."
General Stability of Amino Acid Prodrugs.
Source: Molecular Pharmaceutics (ACS).[1] Title: "Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers."
[1]
Beta-Amino Acid Resistance to Proteolysis.
Source: BenchChem.[1][2][3] Title: "A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters."
Ester Prodrug Strategies and Bioavailability.
Source: Scientific Research Publishing.[1] Title: "Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods."[4]
Comparative Hydrolysis of Alpha vs Beta Amino Acids.
Source: PubMed Central (NIH).[1] Title: "Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions."
Proper Disposal of Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the safe and responsible management of chemical waste is paramount. This guide provides a detailed protocol for the proper disposal of methyl (3S...
Author: BenchChem Technical Support Team. Date: February 2026
In the fast-paced environment of scientific research and drug development, the safe and responsible management of chemical waste is paramount. This guide provides a detailed protocol for the proper disposal of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. By understanding the chemical nature of this compound and adhering to established best practices, researchers can minimize risks and contribute to a culture of safety and environmental stewardship.
Understanding the Compound: Hazard Profile and Chemical Reactivity
Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate is a chiral organic compound containing three key functional groups: a secondary amine, a phenol, and a methyl ester. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not be readily available, data from closely related compounds, such as methyl 3-(4-hydroxyphenyl)propionate, indicate potential hazards including skin, eye, and respiratory irritation. Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
The presence of the aminophenol moiety suggests potential toxicity and environmental persistence if not disposed of correctly. The ester group, a methyl propanoate, can undergo hydrolysis under acidic or basic conditions to yield methanol and 3-amino-3-(4-hydroxyphenyl)propanoic acid or its corresponding salt.[1][2][3][4][5] This reactivity underscores the importance of segregating this compound from incompatible waste streams.
Core Principles of Chemical Waste Disposal
The disposal of any laboratory chemical is governed by a set of core principles designed to protect human health and the environment. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and guidelines from institutions like the National Institutes of Health (NIH) provide a framework for compliant chemical waste management.[6][7][8][9] The fundamental tenets include:
Waste Characterization: Determining if a chemical waste is hazardous based on its characteristics (ignitability, corrosivity, reactivity, and toxicity).
Proper Containment: Using robust, compatible, and clearly labeled containers for waste accumulation.
Segregation: Preventing accidental and dangerous reactions by keeping incompatible chemicals separate.
Licensed Disposal: Transferring chemical waste to a licensed and approved waste management facility.
Minimization: Employing practices that reduce the volume of waste generated.
Under no circumstances should methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate be disposed of down the drain.[6] Unapproved sewer disposal can lead to the contamination of waterways and harm aquatic life.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate from a research laboratory.
3.1. Personal Protective Equipment (PPE) and Safety Precautions
Before handling the chemical for disposal, ensure the following PPE is worn:
Chemical-resistant gloves (nitrile or neoprene)
Safety glasses or goggles
A properly fitting laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
3.2. Waste Classification and Segregation
Based on its chemical structure and information from related compounds, methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate should be treated as a non-hazardous chemical waste unless it has been mixed with other hazardous materials. However, due to its potential irritant properties and the presence of an aminophenol group, it is best practice to manage it through a professional chemical waste disposal service.[10][11]
Key Segregation Practices:
Do not mix with strong acids or bases to avoid hydrolysis.[1][2][3][4][5]
Do not mix with strong oxidizing agents.
Store separately from flammable solvents.
3.3. Containerization and Labeling
Select an Appropriate Container:
Use a clean, dry, and chemically compatible container, preferably made of high-density polyethylene (HDPE).
The container must have a secure, leak-proof screw-top cap.
Ensure the container is in good condition with no cracks or residue on the exterior.
Label the Waste Container:
As soon as the first amount of waste is added, affix a "Hazardous Waste" or "Chemical Waste" label, as provided by your institution's Environmental Health & Safety (EHS) department.[12][13]
Clearly write the full chemical name: "methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate". Avoid using abbreviations or chemical formulas.
Indicate the approximate quantity or concentration of the waste.
Include the name of the principal investigator (PI) or research group and the laboratory location.
Note the accumulation start date.
3.4. Waste Accumulation and Storage
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[14][15]
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
Ensure the waste container is kept closed at all times, except when adding waste. Do not leave a funnel in the container opening.[12]
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
3.5. Arranging for Disposal
Once the waste container is nearly full (around 90% capacity) or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), arrange for its collection.[14][15]
Contact your institution's EHS or a licensed chemical waste disposal contractor to schedule a pickup.[11]
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a phone call.
Disposal of Contaminated Materials
Empty Containers: An empty container that held methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate should be managed as chemical waste. If institutional policy allows, the container may be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as chemical waste. After rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, with the label defaced.[6]
Contaminated PPE and Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a designated solid chemical waste container and disposed of through the chemical waste stream.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate.
Disposal workflow for methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate.
Conclusion: Fostering a Culture of Safety
The proper disposal of chemical waste is a critical responsibility for all laboratory personnel. By following this comprehensive guide for methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable research environment. Adherence to these procedures demonstrates a commitment to the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in all aspects of scientific conduct.
References
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved from [Link]
Puzanova, I., Lozynskyi, A., Lesyk, L., Hromovyk, B., & Lesyk, R. (2019). Recycling of expired paracetamol-containing drugs as source of useful reagents for an organic synthesis. Journal of Applied Pharmaceutical Science, 9(02), 052–056. Retrieved from [Link]
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
Gao, Y., et al. (2023). The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. PMC. Retrieved from [Link]
U.S. Environmental Protection Agency. (2023, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
Save My Exams. (2024, May 13). Hydrolysis of Esters. Retrieved from [Link]
Google Patents. (n.d.). CN1803641A - Integrated process for treating waste water of p-aminophenol production and resource recovery method.
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
Wikipedia. (2024). United States Environmental Protection Agency. Retrieved from [Link]
C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link]
Joncour, R., Ferreira, A., Duguet, N., & Lemaire, M. (2018). Preparation of para-Aminophenol from Nitrobenzene through Bamberger Rearrangement Using a Mixture of Heterogeneous and Homogeneous Acid Catalysts. ACS Publications. Retrieved from [Link]
WASH in Health Care Facilities. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]
LibreTexts. (n.d.). 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
ResearchGate. (2023, August 7). Design and Evaluation of 4-Aminophenol and Salicylate Derivatives as Free-Radical Scavenger. Retrieved from [Link]
Regulations.gov. (n.d.). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate
As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. The proper handling of specialized chemical reagents is the foundation of this commitment.
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. The proper handling of specialized chemical reagents is the foundation of this commitment. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate. While this specific compound may not have extensive, publicly available hazard data, we can establish a robust safety protocol by analyzing the known risks of structurally similar aromatic amino esters and adhering to established laboratory safety principles.
The causality behind these recommendations is rooted in a proactive risk mitigation strategy. The molecular structure, featuring an aromatic ring, an amine group, and an ester, suggests potential for skin, eye, and respiratory irritation, common to this class of chemicals. Therefore, our approach is to treat it with the appropriate level of caution as outlined by the Globally Harmonized System (GHS) for similar substances.
Hazard Profile and Risk Assessment
Based on safety data for analogous compounds such as methyl 3-amino-3-(4-methylphenyl)propanoate and methyl 3-(4-hydroxyphenyl)propionate, we can anticipate the following primary hazards[1][2]:
Specific Target Organ Toxicity – Single Exposure (GHS Category 3): May cause respiratory irritation.[1][2]
These classifications necessitate a multi-layered PPE approach to prevent exposure through dermal contact, ocular contact, and inhalation.
Core Protective Equipment: Selection and Rationale
Effective protection relies on selecting the correct equipment for the task. The following table summarizes the minimum required PPE for handling methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate in a standard laboratory setting.
Protection Area
Required PPE
Applicable Standard (US/EU)
Rationale for Use
Eye & Face
Chemical Splash Goggles
ANSI Z87.1 / EN 166
Protects against splashes and dust, which can cause serious eye irritation. A face shield should be worn over goggles during procedures with a high risk of splashing.[2][3]
Hands
Nitrile Gloves (Disposable)
ASTM D6319 / EN 374
Provides protection against incidental chemical contact. Nitrile is a good general-use material for a variety of chemicals, including many solvents and esters.[3][4][5] For prolonged contact or immersion, consult manufacturer-specific resistance data.
Body
Laboratory Coat
N/A
Protects skin and personal clothing from spills and contamination. Should be fully buttoned.[3]
Respiratory
Not typically required with proper engineering controls
N/A
Use in a certified chemical fume hood or well-ventilated area mitigates the risk of inhaling dust or vapors.[2]
Operational Plan: From Preparation to Disposal
A self-validating safety protocol integrates PPE use into every step of the workflow. This ensures that protection is active before, during, and after the chemical is handled.
Pre-Operational Safety Checklist
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.
Locate Safety Equipment: Ensure unobstructed access to a safety shower and eyewash station.[2]
Inspect PPE: Check gloves for any signs of degradation or punctures. Ensure goggles are clean and fit properly.
Review Procedures: Mentally walk through the handling steps to anticipate potential hazards.
Step-by-Step Handling Protocol
Donning PPE: Before entering the designated handling area, put on your laboratory coat and chemical splash goggles. The final step, just before handling the chemical, is to don nitrile gloves.
Weighing and Transfer: If the compound is a solid, conduct all weighing and transfers within a chemical fume hood or a ventilated balance enclosure to contain any airborne dust. This is critical to mitigate the respiratory irritation hazard.
Solution Preparation and Use: When preparing solutions or using the compound in a reaction, always perform these tasks inside a chemical fume hood to control potential vapors and protect from splashes.
Post-Handling: After completing the work, remove gloves first by peeling them off without touching the outer surface. Dispose of them in the designated solid chemical waste container.
Doffing PPE: Remove your lab coat and store it in the designated area. Goggles should be the last item removed after leaving the immediate work area.
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]
Emergency Procedures
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1]
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Contaminated PPE, such as gloves, and any unused chemical must be disposed of as hazardous waste.[2] Place these materials in a clearly labeled, sealed waste container. Do not allow the product to enter drains or waterways.[1] Always follow your institution's and local regulations for chemical waste disposal.
Visualizing the Safety Workflow
To ensure clarity, the following diagrams illustrate the logic of PPE selection and the overall handling workflow.
Caption: PPE Selection and Procedural Workflow.
References
Methyl 3-amino-3-(4-methylphenyl)propanoate Safety Data Sheet. AK Scientific, Inc.
Methyl 3-(4-hydroxyphenyl)propionate Safety Data Sheet. Fisher Scientific.
Personal Protective Equipment (PPE). CHEMM.
Methyl 3-(4-hydroxyphenyl)propionate Safety Data Sheet. Sigma-Aldrich.
Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
Trizma® hydrochloride solution Safety Data Sheet. Sigma-Aldrich.
Methyl 3-Oxo-3-phenylpropanoate Safety Data Sheet. Tokyo Chemical Industry.
PC/ABS WP-1105M Safety Data Sheet. Lotte Chemical Corporation.
Methyl 3-(4-hydroxyphenyl)propionate Safety Data Sheet (2024). Fisher Scientific.
Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Safety Data Sheet. TCI Chemicals.
Personal Protective Equipment Selection Guide. University of Arizona.
Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride Safety Data Sheet. Enamine.
Recommended PPE to handle chemicals. BESA.
Lab Safety Equipment & PPE. ChemTalk.
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.